Acridinone
Description
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Structure
3D Structure
Properties
CAS No. |
139584-05-7 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2H-acridin-1-one |
InChI |
InChI=1S/C13H9NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-6,8H,7H2 |
InChI Key |
IPFDTWHBEBJTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Foundational & Exploratory
The Acridinone Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The acridinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its planar tricyclic structure allows for effective intercalation with DNA and interaction with various enzymes, making it a valuable pharmacophore in the development of novel therapeutics, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of the this compound scaffold, detailed experimental protocols for key reactions, and an exploration of its role as a modulator of critical signaling pathways.
I. Synthesis of the this compound Scaffold
The construction of the this compound core can be achieved through several classical and modern synthetic methodologies. This section details some of the most prominent methods, providing specific experimental protocols for their execution.
Ullmann Condensation and Cyclization
The Ullmann condensation is a cornerstone for the synthesis of N-arylanthranilic acids, which are key precursors to acridinones. This copper-catalyzed reaction is followed by an acid-mediated cyclization to furnish the tricyclic system.[1][2]
Experimental Protocol: Synthesis of Acridone (B373769) via Ullmann Condensation and Cyclization [3][4]
-
Step 1: Synthesis of N-Phenylanthranilic Acid. A mixture of 2-chlorobenzoic acid (1 equivalent), aniline (B41778) (1.2 equivalents), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of copper powder or copper(I) iodide is heated in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification. The crude N-phenylanthranilic acid is then purified by recrystallization.
-
Step 2: Cyclization to Acridone. The purified N-phenylanthranilic acid (1 equivalent) is heated in a dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a temperature typically ranging from 100 to 140 °C. The reaction is maintained for a period of 1 to 4 hours. After cooling, the reaction mixture is carefully poured onto ice, leading to the precipitation of acridone. The solid is collected by filtration, washed with water and a dilute base solution to remove acidic impurities, and then recrystallized from a suitable solvent like ethanol (B145695) or acetic acid to yield pure acridone.
Table 1: Representative Yields for Ullmann-based Acridone Synthesis
| Aryl Halide | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzoic Acid | Aniline | Cu | DMF | Reflux | 4 | 75 | [3] |
| 2-Bromobenzoic Acid | 4-Methoxyaniline | CuI | NMP | 150 | 6 | 82 | [4] |
| 2-Iodobenzoic Acid | 3-Chloroaniline | Cu₂O | DMSO | 120 | 8 | 68 | [4] |
Bernthsen Acridine (B1665455) Synthesis
The Bernthsen synthesis provides a direct route to 9-substituted acridines through the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride, at high temperatures.[5][6][7] Subsequent oxidation yields the corresponding acridone.
Experimental Protocol: Synthesis of 9-Phenylacridone via Bernthsen Synthesis and Oxidation [7]
-
Step 1: Synthesis of 9-Phenylacridine (B188086). A mixture of diphenylamine (B1679370) (1 equivalent), benzoic acid (1.5 equivalents), and anhydrous zinc chloride (2 equivalents) is heated at 200-220 °C for 4-6 hours. The reaction mixture becomes a viscous melt. After cooling, the solid mass is treated with dilute hydrochloric acid to dissolve the zinc salts and unreacted diphenylamine. The resulting precipitate of 9-phenylacridine is collected, washed with water, and purified by recrystallization.
-
Step 2: Oxidation to 9-Phenylacridone. The synthesized 9-phenylacridine is dissolved in glacial acetic acid. A solution of chromium trioxide in aqueous acetic acid is added dropwise with stirring. The mixture is heated on a water bath for 1-2 hours. After cooling, the product is precipitated by the addition of water, collected by filtration, and recrystallized to give pure 9-phenylacridone.
Table 2: Reaction Conditions and Yields for Bernthsen Acridine Synthesis
| Diarylamine | Carboxylic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylamine | Benzoic Acid | ZnCl₂ | 210 | 5 | 65 | [7] |
| Diphenylamine | Acetic Acid | PPA | 150 | 2 | 78 | [7] |
| 4-Methoxydiphenylamine | Propanoic Acid | ZnCl₂ | 200 | 6 | 55 | [6] |
Modern Synthetic Approaches: Palladium-Catalyzed C-H Activation
Recent advances in organic synthesis have led to the development of more efficient and functional-group-tolerant methods for constructing the acridone scaffold. Palladium-catalyzed C-H activation strategies offer a powerful tool for the direct arylation and annulation of N-aryl-2-aminobenzophenones or related precursors to form acridones.[8][9][10][11]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for Acridone Synthesis [9]
-
A mixture of the N-(2-iodophenyl)-2-aminobenzophenone derivative (1 equivalent), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), a suitable ligand such as triphenylphosphine (B44618) (PPh₃, 10 mol%), and a base like potassium carbonate (K₂CO₃, 2 equivalents) is heated in a high-boiling solvent like DMF or toluene (B28343) at 100-120 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired acridone derivative.
Table 3: Palladium-Catalyzed C-H Activation for Acridone Synthesis
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(2-iodophenyl)-2-aminobenzophenone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 12 | 85 | [9] |
| N-(2-bromophenyl)-2-amino-5-chlorobenzophenone | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 120 | 24 | 78 | [11] |
| N-phenyl-2-aminobenzophenone (C-H/C-H coupling) | Pd(OAc)₂ | - | Ag₂CO₃ | TFA | 100 | 18 | 65 | [8] |
II. Functionalization of the this compound Core
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the tricyclic core. This section outlines key functionalization strategies.
Electrophilic Substitution
The electron-rich benzene (B151609) rings of the acridone scaffold are susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents and the reaction conditions.[12][13][14]
Experimental Protocol: Electrophilic Bromination of Acridone [12]
-
Acridone (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid. A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature with stirring. The reaction mixture is stirred for a specified time, and the progress is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization to yield the brominated acridone derivative. The regioselectivity can be influenced by the solvent and the presence of a catalyst like iron(III) bromide.
Table 4: Regioselectivity and Yields in Electrophilic Substitution of Acridone
| Reagent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Br₂ | FeBr₃ | CH₂Cl₂ | 25 | 2-Bromoacridone | 70 | [12] |
| HNO₃ | H₂SO₄ | Ac₂O | 0 | 2-Nitroacridone & 4-Nitroacridone | 45 (2-nitro), 30 (4-nitro) | [14] |
| ClSO₃H | - | - | 100 | Acridone-2-sulfonic acid | 60 | [15] |
Nucleophilic Substitution
Halo-substituted acridinones serve as versatile precursors for further functionalization via nucleophilic aromatic substitution reactions. The halogen atom, particularly at positions activated by the carbonyl group, can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.[16][17][18][19]
Experimental Protocol: Nucleophilic Substitution of 2-Chloroacridone with an Amine [17]
-
A mixture of 2-chloroacridone (1 equivalent), the desired amine (2-5 equivalents, acting as both nucleophile and base), and a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) is heated at a temperature ranging from 120 to 180 °C. The reaction can be carried out in a sealed tube or under reflux. After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water. The precipitated product is collected, washed, and purified by column chromatography or recrystallization to give the corresponding amino-substituted acridone.
Table 5: Nucleophilic Substitution on Haloacridinones
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroacridone | Morpholine | NMP | 150 | 12 | 88 | [17] |
| 4-Bromoacridone | Sodium methoxide | Methanol | Reflux | 8 | 92 | [19] |
| 2,7-Dichloroacridone | Piperidine | DMSO | 160 | 24 | 75 (disubstituted) | [16] |
III. Biological Activity and Signaling Pathways
This compound derivatives exhibit a wide range of biological activities, with their anticancer properties being the most extensively studied. Their primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase enzymes, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[20][21][22][23][24]
DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic structure of the this compound core allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription. Furthermore, many this compound derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[20][23] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in the DNA.[22]
Caption: this compound-induced DNA damage response pathway.
Induction of the Intrinsic Apoptotic Pathway
The DNA damage triggered by this compound derivatives activates cellular stress responses that converge on the intrinsic pathway of apoptosis. This pathway is orchestrated by the Bcl-2 family of proteins, which regulate the permeabilization of the outer mitochondrial membrane (MOMP).[25][26] Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[27][28][29]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 7. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. google.com [google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Physicochemical interaction of antitumor this compound derivatives with DNA in view of QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Permeabilization of the outer mitochondrial membrane: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 27. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Low probability activation of Bax/Bak can induce selective killing of cancer cells by generating heterogeneity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photophysical intricacies of Acridinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of acridinone derivatives, a class of heterocyclic compounds of significant interest in materials science and medicinal chemistry. This compound-based molecules are recognized for their often strong fluorescence and stability, making them valuable scaffolds for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers for photodynamic therapy (PDT).[1][2] This document provides a comprehensive summary of key quantitative photophysical data, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes to facilitate a deeper understanding and application of these versatile compounds.
Core Photophysical Data of this compound Derivatives
The photophysical characteristics of this compound derivatives are highly sensitive to their substitution patterns and the surrounding solvent environment. Key parameters such as the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f_) dictate their suitability for various applications. Below is a compilation of reported data for representative this compound derivatives.
| Derivative Name | Solvent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_f_ | Reference |
| Acridone | Ethanol | 249 | 99,900 | - | 0.42 | [3] |
| N-methyl-difluoro-acridone (NMA-dF) | - | - | - | deep blue | ~1.0 | [4] |
| Carbazole-substituted Acridone | Toluene | - | - | - | up to 0.69 | [1] |
| Phenoxazine-substituted Acridone | Neat Film | - | - | - | 0.35 | [1] |
| Pyridine-substituted Acridone Derivatives (in doped films) | - | - | - | 480-502 | 0.78-0.94 | [5][6] |
| Bn-Acr | Acetonitrile | 376, 395 | - | - | - | [2] |
| DPM-Acr | Acetonitrile | 375, 392 | - | - | - | [2] |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount for the characterization of novel this compound derivatives. This section provides detailed methodologies for three key experimental techniques.
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. The comparative method, which involves referencing an unknown sample to a standard with a known quantum yield, is a widely used and reliable technique.[4][7]
Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic light source and a sensitive detector
-
Matched quartz cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the this compound derivative in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[4][7]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.
-
Calculate the gradient (slope) of each plot.
-
The quantum yield of the sample (Φ_x_) is calculated using the following equation:
Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)
where:
-
Φ_st_ is the quantum yield of the standard.
-
Grad_x_ and Grad_st_ are the gradients for the sample and standard, respectively.
-
η_x_ and η_st_ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[7]
-
-
Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[8]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed photodetector (e.g., single-photon avalanche diode - SPAD or photomultiplier tube - PMT)
-
TCSPC electronics module
-
Confocal or standard fluorescence microscope (for imaging applications)
Procedure:
-
Instrument Setup and Calibration:
-
Align the pulsed light source to excite the sample.
-
Collect the fluorescence emission and direct it to the high-speed photodetector.
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.
-
-
Data Acquisition:
-
The sample is excited repeatedly with the pulsed laser.
-
For each excitation pulse, the arrival time of the first detected photon is recorded.
-
A histogram of the number of photons versus their arrival time is constructed, which represents the fluorescence decay curve.[8]
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to one or more exponential decay functions, convoluted with the IRF.
-
The fitting procedure yields the fluorescence lifetime(s) of the sample.
-
Femtosecond Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states on ultrafast timescales. It provides information about processes such as intersystem crossing, internal conversion, and excited-state absorption.[9][10]
Instrumentation:
-
Ultrafast laser system (e.g., Ti:sapphire laser) to generate femtosecond pulses.
-
Optical parametric amplifier (OPA) to tune the pump wavelength.
-
White-light generation setup for the probe pulse.
-
Delay line to control the time delay between the pump and probe pulses.
-
Spectrometer and a multichannel detector (e.g., CCD camera).
Procedure:
-
Pump-Probe Setup:
-
The laser output is split into two beams: a high-intensity pump beam and a lower-intensity probe beam.
-
The pump beam is directed through the OPA to generate the desired excitation wavelength and excites the sample.
-
The probe beam is focused into a nonlinear medium (e.g., sapphire plate) to generate a broadband white-light continuum.
-
-
Data Collection:
-
The pump pulse excites the this compound derivative in the sample cuvette.
-
The probe pulse passes through the excited sample at a specific time delay, controlled by the optical delay line.
-
The transmitted probe light is collected and directed to the spectrometer and detector, which records the transient absorption spectrum.
-
This process is repeated for a range of time delays to build a two-dimensional map of the change in absorbance as a function of wavelength and time.[9]
-
-
Data Analysis:
-
The change in absorbance (ΔA) is calculated as the difference between the absorbance of the sample with and without the pump pulse.
-
Analysis of the ΔA spectra at different time delays reveals the formation and decay of transient species, providing kinetic information about the excited-state processes.
-
Visualization of Photophysical Pathways
Understanding the complex photophysical processes that this compound derivatives undergo is crucial for their rational design and application. The following diagrams, generated using the DOT language, illustrate key mechanisms.
Photodynamic Therapy (PDT) Mechanism
Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells.
High-Lying Reverse Intersystem Crossing (hRISC) in OLEDs
In certain this compound derivatives designed for OLEDs, a "hot exciton" mechanism known as high-lying reverse intersystem crossing (hRISC) can occur. This process allows for the efficient harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons via an upper triplet state, enhancing the device efficiency.
Experimental Workflow for Photophysical Characterization
The comprehensive characterization of an this compound derivative involves a logical sequence of experiments to elucidate its photophysical properties.
References
- 1. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PhotochemCAD | Acridone [photochemcad.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. static.horiba.com [static.horiba.com]
- 6. picoquant.com [picoquant.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Isolation and Characterization of Acridinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone alkaloids are a class of nitrogen-containing heterocyclic compounds built upon the acridine-9-one core structure. Predominantly found in plant families such as Rutaceae, these natural products have garnered significant interest within the scientific community. This is largely due to their diverse and promising biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Their characteristic blue-green fluorescence under UV light also makes them readily detectable during isolation processes.
This technical guide provides a comprehensive overview of the methodologies for the successful extraction, purification, and structural elucidation of this compound alkaloids from natural sources. It details key experimental protocols, presents quantitative data for a selection of these compounds, and illustrates important workflows and structural relationships.
Isolation of this compound Alkaloids
The isolation of this compound alkaloids from plant material is a multi-step process that begins with extraction, followed by fractionation and purification using various chromatographic techniques.
Extraction
The initial step involves the extraction of crude alkaloids from the plant matrix. A common and effective method is solvent extraction, often preceded by a defatting step to remove nonpolar constituents.
Experimental Protocol: Solvent Extraction of this compound Alkaloids from Glycosmis pentaphylla
-
Plant Material Preparation: Air-dry the root bark of Glycosmis pentaphylla at room temperature and then grind it into a coarse powder.
-
Defatting: Macerate the powdered plant material (e.g., 1 kg) in n-hexane (3 x 3 L, 72 h each) at room temperature to remove fats, waxes, and other nonpolar compounds. Discard the hexane (B92381) extract.
-
Alkaloid Extraction: Macerate the defatted plant material with a polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v) (3 x 5 L, 72 h each) at room temperature.
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude methanol extract in 10% acetic acid.
-
Partition the acidic solution with ethyl acetate (B1210297) to separate non-alkaloidal compounds (which will move to the ethyl acetate layer).
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform (B151607) or dichloromethane. The basic this compound alkaloids will partition into the organic layer.
-
Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.
-
Purification
The crude alkaloid mixture is a complex combination of various compounds. Purification is essential to isolate individual this compound alkaloids. This is typically achieved through a series of chromatographic steps.
Experimental Protocol: Column Chromatography and Preparative HPLC
-
Column Chromatography (CC):
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the crude alkaloid mixture onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing more polar solvents like ethyl acetate and methanol. For example:
-
n-hexane:ethyl acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
ethyl acetate:methanol (9.5:0.5, 9:1, 8:2 v/v)
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV detection (at 254 nm and 365 nm).
-
Pooling: Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions obtained from column chromatography that contain a mixture of closely related this compound alkaloids may require further purification by preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detector set at the maximum absorption wavelength of the target this compound alkaloids (typically between 250-400 nm).
-
Injection and Collection: Inject the semi-purified fraction and collect the peaks corresponding to the individual compounds.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure this compound alkaloids.
-
Characterization and Structure Elucidation
Once a pure this compound alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Spectroscopic Methods
Experimental Protocols: Sample Preparation for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh 1-5 mg of the purified alkaloid for ¹H NMR and 10-20 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a stock solution of the purified alkaloid at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
The solution must be free of any particulate matter. If necessary, filter it through a 0.22 µm syringe filter.
-
For electrospray ionization (ESI), a small amount of formic acid (0.1%) is often added to the sample to promote protonation ([M+H]⁺).
-
Spectroscopic Data Interpretation
-
UV-Visible Spectroscopy: Provides information about the chromophore system of the this compound core.
-
Infrared (IR) Spectroscopy: Helps in the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and N-H bonds.
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful techniques for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) gives the exact mass, which allows for the determination of the molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that can aid in structure elucidation.
Quantitative Data of Selected this compound Alkaloids
The following tables summarize the yields and spectroscopic data for some representative this compound alkaloids.
Table 1: Isolation Yields of this compound Alkaloids from Glycosmis pentaphylla
| Compound | Plant Part | Yield | Reference |
| Noracronycine | Stem and Root Bark | 1.1 g | [1] |
| 5-Hydroxynoracronycin | Stem and Root Bark | 20 mg | [1] |
| Des-N-methylnoracronycine | Stem and Root Bark | 1.3 g | [1] |
| Des-N-methylacronycine | Root Bark | 4.0 g | [1] |
| 5-Hydroxyarborinine | Stem Bark | 10 mg | [1] |
| 1-Hydroxy-3-methoxy-10-methyl-9-acridone | Root Bark | 30 mg | [1] |
| 3-O-Methoxyglycocitrine II | Not specified | 100 mg | [1] |
Table 2: Spectroscopic Data for Selected this compound Alkaloids
| Compound | Molecular Formula | HRMS [M+H]⁺ (Calculated/Found) | ¹H NMR (DMSO-d₆, δ in ppm) | ¹³C NMR (DMSO-d₆, δ in ppm) | Reference |
| Acronycine | C₂₀H₁₉NO₃ | 322.1443 / 322.1436 | 8.08 (dd, J=1.9, 6.3 Hz), 7.72-7.69 (m), 7.54 (d, J=8.2 Hz), 7.26 (t, J=7.6 Hz), 6.68 (d, J=9.5 Hz), 6.38 (s), 5.61 (d, J=10.1 Hz), 3.83 (s, 3H), 3.79 (s, 3H), 1.49 (s, 6H) | 175.3, 162.1, 158.6, 146.1, 144.1, 132.7, 125.8, 124.6, 123.0, 121.5, 117.0, 109.6, 102.7, 94.1, 76.2, 55.9, 43.9, 26.4 | [2] |
| Noracronycine | C₁₈H₁₅NO₃ | 294.1130 / 294.1127 | 14.65 (s, 1H), 11.15 (s, 1H), 8.16 (d, J=8.7 Hz), 7.80-7.73 (m, 2H), 7.32-7.28 (m, 1H), 7.00 (d, J=9.9 Hz), 6.04 (s, 1H), 5.73 (d, J=10.0 Hz), 1.43 (s, 6H) | 180.5, 163.8, 159.2, 140.8, 137.7, 133.9, 125.7, 124.8, 121.8, 118.8, 117.5, 116.0, 103.9, 98.0, 96.2, 77.0, 27.4 | [2] |
| Atalaphyllidine | C₁₈H₁₅NO₄ | 310.1079 / 310.1078 | 14.64 (s, 1H), 10.86 (s, 1H), 9.62 (s, 1H), 7.63 (d, J=8.0 Hz), 7.20 (dd, J=1.4, 7.6 Hz), 7.15 (t, J=7.8 Hz), 7.00 (d, J=10.0 Hz), 6.06 (s, 1H), 5.70 (d, J=10.0 Hz), 1.43 (s, 6H) | 180.7, 163.6, 159.1, 145.3, 136.8, 130.8, 125.7, 121.9, 119.9, 116.8, 115.6, 114.8, 103.9, 98.1, 96.3, 77.1, 27.4 | [2] |
Table 3: Cytotoxicity of Selected Acridone (B373769) Alkaloids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Arborinine | A549 (Lung carcinoma) | 27 ± 4 | [3] |
| DLD-1 (Colorectal adenocarcinoma) | 35 ± 6 | [3] | |
| WS1 (Normal fibroblast) | 51 ± 8 | [3] | |
| Tecleanthine | A549 (Lung carcinoma) | 38 ± 5 | [3] |
| DLD-1 (Colorectal adenocarcinoma) | 42 ± 7 | [3] | |
| WS1 (Normal fibroblast) | > 100 | [3] | |
| Glycofoline | HL-60 (Leukemia) | Varies based on substitutions | [4] |
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts in the study of this compound alkaloids.
Experimental Workflow Diagram
Structure-Activity Relationship Diagram
Conclusion
The isolation and characterization of this compound alkaloids is a systematic process that relies on the principles of extraction, chromatography, and spectroscopy. The protocols and data presented in this guide offer a foundational understanding for researchers entering this field. The diverse biological activities of this compound alkaloids, particularly their cytotoxic properties, underscore their potential as lead compounds in drug discovery and development. Further research into their mechanisms of action and structure-activity relationships will continue to be a vibrant area of investigation.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into the Biological Activity of Acridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acridinone scaffold, a tricyclic aromatic structure, has long been a subject of interest in medicinal chemistry due to its diverse biological activities. Early research, predominantly conducted before the year 2000, laid the foundational understanding of the potential of this compound derivatives as therapeutic agents. These initial studies explored their anticancer, antimalarial, and antiviral properties, often linking their mechanism of action to DNA intercalation and the inhibition of critical cellular enzymes. This technical guide provides an in-depth overview of these seminal studies, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.
Anticancer Activity: Cytotoxicity and Topoisomerase II Inhibition
Early investigations into the anticancer potential of this compound derivatives focused on their cytotoxic effects against various tumor cell lines and their ability to interfere with DNA replication and repair mechanisms. A significant breakthrough in understanding their mode of action was the discovery that certain acridinones act as potent inhibitors of DNA topoisomerase II, an essential enzyme for cell proliferation.
Quantitative Data: Cytotoxicity and Enzyme Inhibition
The following tables summarize the quantitative data from key early studies on the anticancer and antimalarial activities of this compound derivatives.
Table 1: Cytotoxicity of Imidazoacridinones against Murine Fibrosarcoma (DC-3F) Cells
| Compound | Growth Condition | IC50 (µM) |
| C-1310 | Monolayer | 0.025 |
| Spheroids | 0.028 | |
| C-1311 | Monolayer | 0.015 |
| Spheroids | 0.017 |
Data from Skladanowski et al., 1996.[1]
Table 2: Antimalarial Activity of Acridone (B373769) Alkaloid Derivatives against Plasmodium yoelii
| Compound | IC50 (µg/mL) |
| SA 3757 | 0.023 |
| SA 3548 | 0.030 |
| SA 3761 | 0.053 |
| SA 3499 | 0.150 |
Data from Fujioka et al., 1990.[2]
Table 3: Antimalarial Activity of Acridone Alkaloids against Plasmodium falciparum
| Compound | Strain | IC50 (ng/mL) |
| Acronycine | HB3 (Chloroquine-susceptible) | 280 ± 40 |
| W-2 (Chloroquine-resistant) | 350 ± 50 | |
| 1-Hydroxy-1,2-dihydroacronycine | HB3 | 150 ± 30 |
| W-2 | 200 ± 40 | |
| 2-Nitroacronycine | HB3 | 80 ± 20 |
| W-2 | 120 ± 30 |
Data from Basco et al., 1994.[3]
Experimental Protocols
Topoisomerase II Inhibition Assays (Skladanowski et al., 1996)
1. DNA Relaxation Assay:
-
Principle: This assay measures the ability of topoisomerase II to relax supercoiled DNA. Inhibition of the enzyme results in a lower proportion of relaxed DNA.
-
Method:
-
A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol) is prepared.
-
The this compound compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of purified topoisomerase II enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and a tracking dye.
-
The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
The gel is stained with ethidium (B1194527) bromide and visualized under UV light to determine the relative amounts of supercoiled and relaxed DNA.
-
2. Decatenation Assay:
-
Principle: This assay assesses the ability of topoisomerase II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles. Enzyme inhibition leads to a failure in decatenation.
-
Method:
-
The reaction is set up similarly to the relaxation assay, but with kDNA as the substrate.
-
Following incubation with the enzyme and the test compound, the reaction products are analyzed by agarose gel electrophoresis.
-
Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the loading well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
-
In Vitro Antimalarial Activity Assay (Fujioka et al., 1990; Basco et al., 1994)
-
Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]hypoxanthine, into the parasite's DNA.
-
Method:
-
Plasmodium parasites (P. yoelii or P. falciparum) are cultured in vitro in human erythrocytes.
-
The parasite culture is diluted to a specific parasitemia and hematocrit.
-
The this compound compounds, dissolved in an appropriate solvent, are added to the culture in a 96-well microtiter plate at various concentrations.
-
[³H]hypoxanthine is added to each well.
-
The plates are incubated for 24-48 hours under specific gas conditions (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
The 50% inhibitory concentration (IC50) is calculated by comparing the radioactivity in treated wells to that in untreated control wells.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Method:
-
Cancer cells (e.g., L1210 murine leukemia cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
The this compound compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48-72 hours).
-
An MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the absorbance compared to untreated control cells.
-
Mechanism of Action: Visualized Workflows
The primary mechanism of action for many biologically active this compound derivatives involves their interaction with DNA and the subsequent inhibition of topoisomerase II. The following diagrams illustrate this proposed mechanism and a typical experimental workflow for its investigation.
Caption: Workflow for Topoisomerase II DNA Relaxation Assay.
Caption: Proposed Mechanism of this compound Anticancer Activity.
Conclusion
The early studies on this compound derivatives, conducted before the turn of the 21st century, were instrumental in establishing their potential as a versatile scaffold for drug development. The research highlighted in this guide demonstrates their significant anticancer and antimalarial activities, with a key mechanism of action being the inhibition of topoisomerase II through DNA intercalation. The detailed experimental protocols and quantitative data from these foundational studies continue to inform and inspire modern drug discovery efforts aimed at developing novel this compound-based therapeutics.
References
- 1. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of new acridone alkaloid derivatives against Plasmodium yoelii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridinone Core Structure Modifications: A Technical Guide for Drug Development Professionals
Introduction
The acridinone scaffold, a nitrogen-containing tricyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4] Derivatives of this compound have demonstrated significant potential as anticancer, antiviral, and antibacterial agents, attracting considerable interest from researchers in the field of drug discovery and development.[2][5][6] The planar nature of the this compound ring system allows for intercalation into DNA and interaction with key cellular enzymes, such as topoisomerases, leading to the disruption of essential cellular processes.[2][7] This technical guide provides an in-depth overview of the modifications to the this compound core structure, detailing synthetic methodologies, presenting quantitative biological data, and visualizing key signaling pathways and experimental workflows.
Modifications of the this compound Core
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the core structure. The primary sites for modification include the nitrogen atom at position 10 (N-position), the A-ring, and the C-ring.
N-Position Modifications
Substitution at the N-10 position of the acridone (B373769) nucleus has been extensively explored to enhance the pharmacological properties of these compounds. The introduction of alkyl chains, often terminating with a tertiary amine group, has been a common strategy to improve solubility and modulate biological activity.[8] Structure-activity relationship (SAR) studies have revealed that the length and nature of the N-substituent are critical for potent bioactivity.[9]
A-Ring and C-Ring Modifications
Modifications on the A and C rings of the acridone core have also been shown to significantly influence the biological profile of the resulting derivatives. The introduction of electron-donating or electron-withdrawing groups, as well as the fusion of additional heterocyclic rings, can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.[10][11]
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound derivatives. Two of the most prominent methods are the Ullmann condensation and microwave-assisted synthesis.
Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives
The Ullmann condensation is a classical and widely used method for the synthesis of N-phenylanthranilic acids, which are key intermediates in the preparation of acridones.[12]
Materials:
-
o-Chlorobenzoic acid
-
Substituted aniline (B41778)
-
Anhydrous potassium carbonate
-
Copper oxide (catalyst)
-
Round-bottomed flask with air condenser
-
Steam distillation apparatus
Procedure:
-
In a 500 mL round-bottomed flask, combine o-chlorobenzoic acid (0.06 M), the desired substituted aniline (0.06 M), anhydrous potassium carbonate (0.06 M), and a catalytic amount of copper oxide.
-
Fit the flask with an air condenser and reflux the mixture for 4-5 hours. Foaming may occur initially due to the evolution of carbon dioxide.
-
After the reaction is complete, allow the mixture to cool slightly and then set up for steam distillation to remove any excess unreacted aniline.
-
The residual solution contains the potassium salt of the N-phenylanthranilic acid derivative. This can be further purified by acidification to precipitate the free acid, followed by filtration and recrystallization.
Experimental Protocol: Microwave-Assisted Synthesis of 9-Acridone Derivatives
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of acridone derivatives, often leading to higher yields and shorter reaction times.[2]
Materials:
-
o-Chlorobenzoic acid
-
Substituted aniline
-
Zinc chloride (catalyst)
-
Microwave reactor
-
100 mL beaker
-
Sodium carbonate solution
Procedure:
-
In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.005 mol), the substituted aniline (0.005 mol), and zinc chloride (catalyst).
-
Place the beaker in a microwave reactor and irradiate at a power of 160W for the specified time (typically monitored in 30-second intervals by TLC).
-
Upon completion of the reaction, pour the hot reaction mixture into boiling water.
-
Collect the resulting precipitate by filtration and boil it with a sodium carbonate solution for five minutes to remove any acidic impurities.
-
Filter the mixture, wash the solid with hot water, and dry to obtain the crude 9-acridone derivative.
-
The product can be further purified by recrystallization from a suitable solvent.
Biological Activities of this compound Derivatives
This compound derivatives exhibit a broad spectrum of biological activities, with anticancer, antiviral, and antibacterial properties being the most extensively studied.
Anticancer Activity
The anticancer activity of this compound derivatives is often attributed to their ability to function as DNA intercalators and topoisomerase II inhibitors.[2][7] By stabilizing the DNA-topoisomerase II cleavable complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[13][14]
Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3g | MCF-7 (Breast) | < 10 | [15] |
| 3m | A-549 (Lung) | < 10 | [15] |
| 5g | COLO-205 (Colon) | < 10 | [15] |
| 8f | MCF-7 (Breast) | 4.72 | [16] |
| 8f | MDA-MB-231 (Breast) | 5.53 | [16] |
| Compound 12 | Amelanotic (Ab) Melanoma | Comparable to dacarbazine | [17] |
| Imidazothis compound C-1311 | Human Colon Carcinoma | Strong antitumor effect | [13] |
Antiviral Activity
Several this compound derivatives have shown promising activity against a range of DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, and hepatitis C virus.[5][6] The precise mechanism of their antiviral action is not fully elucidated but is thought to involve the inhibition of viral nucleic acid synthesis.[5]
Table 2: Antiviral Activity of Selected this compound Derivatives
| Compound | Virus | EC50 (µg/mL) | Reference |
| Acridone Derivative 10 | Bovine Viral Diarrhea Virus (BVDV) | 0.4 - 4 | [18] |
| Various Acridones | Herpes Simplex Virus (HSV) | - | [5] |
| Various Acridones | Hepatitis C Virus (HCV) | - | [5] |
Antibacterial Activity
This compound derivatives have also been investigated for their antibacterial properties. Structure-activity relationship studies have shown that the electronic properties of the acridine (B1665455) ring, particularly the electron density at the ring nitrogen, correlate with antibacterial activity.[19]
Table 3: Antibacterial Activity of Selected this compound Derivatives (MIC values)
| Compound | Bacterial Strain | MIC | Reference |
| Amino- and fluorinated acridines | Various bacteria | Dependent on electronic structure | [19] |
| Quinone Derivatives | Gram-positive pathogens | 0.5 - 64 µg/mL | [20] |
Signaling Pathways and Mechanisms of Action
Topoisomerase II Inhibition
A primary mechanism of action for many anticancer this compound derivatives is the inhibition of topoisomerase II. These compounds stabilize the covalent intermediate formed between the enzyme and DNA, leading to double-strand breaks.
Caption: Topoisomerase II Inhibition by this compound Derivatives.
Apoptosis Induction
The DNA damage caused by topoisomerase II inhibition, among other cellular stresses induced by this compound derivatives, can trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound-Induced Apoptosis Pathways.
Experimental and Logical Workflows
Drug Discovery and Development Workflow
The development of new this compound-based drugs follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: this compound Drug Discovery Workflow.
Key Structure-Activity Relationships
SAR studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies have identified key structural features that influence biological activity.
Caption: Structure-Activity Relationships of this compound Derivatives.
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The ability to modify the core structure at various positions allows for the fine-tuning of biological activity and the optimization of pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a foundation for the efficient production of diverse this compound libraries for biological screening. Further exploration of the signaling pathways and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs targeting a range of diseases, from cancer to infectious diseases. The continued investigation into the structure-activity relationships of this compound derivatives will be paramount in unlocking their full therapeutic potential.
References
- 1. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Acridones as antiviral agents: synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of modified acridines: the effect of N- and O- substituent in the nitrogenated ring on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-BVDV activity of acridones as new potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electronic structure--activity relationships of antibacterial acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
From Coal Tar to Clinic: A Technical Guide to the Discovery and History of Acridinone Compounds
An in-depth exploration for researchers, scientists, and drug development professionals on the rich history, synthesis, and therapeutic potential of the acridinone core.
The journey of this compound compounds, from their incidental discovery in coal tar to their current status as a "privileged structure" in medicinal chemistry, is a compelling narrative of chemical ingenuity and the relentless pursuit of novel therapeutics.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound compounds, detailing key synthetic methodologies, quantitative biological data, and the intricate signaling pathways they modulate.
Discovery and Early History: From Dyes to Drugs
The story of this compound is intrinsically linked to its parent heterocycle, acridine (B1665455). In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1][2] The name "acridine" was derived from the Latin acer (sharp, pungent), a nod to its irritating odor and skin-sensitizing properties.[2] Early research on acridine and its derivatives was primarily focused on their utility as dyes, owing to their planar, chromophoric structures.
A pivotal moment in the history of this class of compounds was the transition from acridine to its oxidized form, acridone (B373769) (also known as acridin-9(10H)-one). This transformation, characterized by the introduction of a carbonyl group at the 9-position, opened up new avenues for chemical exploration and biological application.[1] One of the first to formally prove the existence of the acridone compound was Karl Drechsler in 1914.
The early 20th century marked a significant shift in the application of acridine derivatives from industrial dyes to medicinal agents. Paul Ehrlich, a pioneer in chemotherapy, and his colleague Benda, investigated the antimicrobial properties of acridine derivatives, leading to the development of acriflavine (B1215748) in 1912. This was soon followed by the discovery of proflavine (B1679165) by Carl Browning in 1913. These compounds proved to be effective topical antiseptics, extensively used during World War I for wound treatment.
The therapeutic potential of the acridine scaffold continued to expand with the discovery of its antimalarial properties. During World War II, the scarcity of quinine (B1679958) spurred the development of synthetic antimalarials, with the 9-aminoacridine (B1665356) derivative, quinacrine, emerging as a crucial therapeutic agent.[3] This historical context laid the groundwork for the extensive investigation of acridine and acridone derivatives as a versatile platform for drug discovery.
Key Synthetic Methodologies
The construction of the tricyclic this compound core has been a central focus of synthetic organic chemistry for over a century. Several named reactions have become instrumental in accessing this privileged scaffold.
Ullmann Condensation and Cyclization
The most prevalent and versatile method for synthesizing the this compound skeleton involves a two-step process: an initial Ullmann condensation followed by an acid-catalyzed cyclization.
The first step, the Ullmann condensation, is a copper-catalyzed reaction that forms an N-C bond between an aryl halide and an arylamine. In the context of this compound synthesis, this typically involves the reaction of an o-chlorobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate. The reaction was first described by Jourdan in 1885 and later improved by Fritz Ullmann in 1903 with the addition of a copper catalyst.[4]
The subsequent step involves the intramolecular cyclization of the N-phenylanthranilic acid intermediate. This is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.
Part A: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation)
-
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add o-chlorobenzoic acid (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (0.1 eq).
-
Add DMF as the solvent and heat the mixture to reflux (approximately 153 °C) for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of 3-4 to precipitate the N-phenylanthranilic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol (B145695) or acetic acid.
-
Part B: Synthesis of Acridone (Intramolecular Cyclization)
-
Materials:
-
N-Phenylanthranilic acid
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
-
Procedure:
-
In a flask, dissolve the dried N-phenylanthranilic acid (1.0 eq) in concentrated sulfuric acid (or PPA) with stirring.
-
Heat the mixture in a water bath at 100 °C for 2-4 hours.
-
Carefully pour the hot reaction mixture into a beaker of boiling water to precipitate the acridone.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with hot water.
-
To remove any unreacted starting material, the crude product can be boiled in a dilute sodium carbonate solution, filtered, and washed again with water.
-
Dry the purified acridone. Further purification can be achieved by recrystallization from a high-boiling solvent such as glacial acetic acid or aniline.
-
Bernthsen Acridine Synthesis
Another classical method for the synthesis of acridine derivatives, which can be subsequently oxidized to acridones, is the Bernthsen acridine synthesis. This reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride (B1165640) or acid chloride) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at high temperatures (200-270 °C).
-
Materials:
-
Diphenylamine (B1679370) (or a substituted diarylamine)
-
Carboxylic acid (e.g., benzoic acid)
-
Zinc chloride (ZnCl₂)
-
-
Procedure:
-
In a reaction vessel, thoroughly mix diphenylamine (1.0 eq), the desired carboxylic acid (2.0 eq), and anhydrous zinc chloride (2.0 eq).
-
Heat the mixture to 200-270 °C for an extended period (often 24 hours).
-
After cooling, the solidified reaction mass is treated with a dilute acid to dissolve the zinc chloride and basic byproducts.
-
The crude acridine product is then isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties. Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism for their cytotoxic effects.[5] Furthermore, they are known to inhibit key enzymes involved in cellular proliferation and maintenance, such as topoisomerases.[2]
Anticancer Activity
The anticancer potential of this compound compounds has been extensively studied. Many derivatives have shown potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Acronycine | L1210 (Leukemia) | 2.3 | |
| cis-diacetoxy derivative | KB-3-1 (Epidermoid Carcinoma) | 0.15 | [6] |
| AMTAC-19 | HCT-116 (Colorectal Carcinoma) | 10.35 | [7] |
| Compound 8b | MCF-7 (Breast Cancer) | 8.83 | [8] |
| Compound 8b | HCT-116 (Colon Cancer) | 9.39 | [8] |
| Compound 8b | HepG2 (Liver Cancer) | 14.51 | [8] |
| Compound 6 | MCF-7 (Breast Cancer) | 11.7 | |
| Compound 6 | HepG2 (Liver Cancer) | 0.21 | |
| Compound 6 | A549 (Lung Cancer) | 1.7 | |
| DL-08 | B16-F10 (Melanoma) | 14.79 | [9][10] |
| DL-08 | HepG2 (Liver Cancer) | 21.28 | [9] |
Antimalarial Activity
Following the historical success of quinacrine, this compound derivatives continue to be investigated as potential antimalarial agents. The table below presents the IC₅₀ values of various this compound compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Ib | - | < 0.5 µg/mL | [11] |
| Ie | - | < 0.5 µg/mL | [11] |
| IIa | - | < 0.5 µg/mL | [11] |
| T3.5 | Dd2 (CQ-resistant) | 0.065 | [12] |
| 2-methoxy-6-chlorothis compound | D6 (CQ-susceptible) | 0.045 | [12] |
| 2-methoxy-6-chlorothis compound | Dd2 (CQ-resistant) | 0.065 | [12] |
| Atalaphillinine derivative 1 | P. yoelii | 23 ng/mL | [12] |
| Atalaphillinine derivative 2 | P. yoelii | 150 ng/mL | [12] |
| T111 (1) | D6 (CQ-sensitive) | 0.000028 | [13] |
| 28 | D6 (CQ-sensitive) | 0.000310 | [13] |
Antibacterial Activity
The historical use of acridine derivatives as antibacterial agents has spurred continued research into this compound compounds for this application. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4 (4-ClC₆H₄ derivative) | - | "very good" | [14] |
| Compound 5 (4-NO₂C₆H₄ derivative) | - | "very good" | [14] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of Topoisomerase
A primary mechanism of action for many anticancer this compound derivatives is the inhibition of topoisomerase enzymes.[2][5] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. By intercalating into DNA, acridinones can stabilize the DNA-topoisomerase complex, leading to double-strand breaks and ultimately apoptosis.
Caption: Inhibition of topoisomerase by this compound compounds.
Modulation of the ERK/MAPK Signaling Pathway
Recent studies have shown that some this compound alkaloids can exert their antiproliferative effects by modulating the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[15] The ERK pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Certain acridinones have been found to inhibit the phosphorylation of ERK, thereby downregulating this pro-survival pathway.[15]
Caption: this compound-mediated inhibition of the ERK/MAPK pathway.
Experimental Workflow for Assessing Anticancer Activity
The evaluation of the anticancer potential of novel this compound compounds typically follows a standardized experimental workflow, beginning with in vitro cytotoxicity assays and progressing to more complex mechanistic studies.
Caption: Workflow for evaluating the anticancer activity of acridinones.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile and enduring pharmacophore in the landscape of drug discovery. From its humble origins in coal tar, it has given rise to a plethora of compounds with significant therapeutic potential. The synthetic methodologies for accessing the this compound core are well-established and offer considerable scope for the generation of diverse chemical libraries. The demonstrated anticancer, antimalarial, and antibacterial activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, ensure that this compound derivatives will remain a fertile ground for therapeutic innovation. Future research will likely focus on the development of more selective and potent analogues with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.
References
- 1. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? [pubmed.ncbi.nlm.nih.gov]
- 3. Acridone suppresses the proliferation of human breast cancer cells in vitro via ATP-binding cassette subfamily G member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 12. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. mdpi.com [mdpi.com]
Chemical properties and reactivity of the acridinone ring
An In-Depth Technical Guide to the Chemical Properties and Reactivity of the Acridinone Ring
Introduction
The this compound scaffold is a planar, tricyclic heterocyclic organic molecule featuring a carbonyl group at the C9 position of an acridine (B1665455) skeleton.[1] This core structure is the foundation for a vast array of naturally occurring alkaloids and synthetic compounds that exhibit significant biological activity and unique photophysical properties.[2][3] this compound derivatives are of profound interest to researchers, scientists, and drug development professionals due to their diverse applications, ranging from anticancer and antiviral agents to fluorescent probes and materials for organic electronics.[4][5][6]
The biological efficacy of many this compound derivatives stems from the planar nature of the ring system, which allows them to intercalate between the base pairs of DNA, leading to inhibition of crucial cellular enzymes like topoisomerase and telomerase.[2][3][7] The reactivity of the this compound core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and physical properties. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental methodologies related to the this compound ring system.
Chemical and Physical Properties
The this compound molecule is characterized by its stability, high melting point, and distinct spectroscopic signatures. Its chemical behavior is governed by the interplay of the electron-donating nitrogen atom at position 10 and the electron-withdrawing carbonyl group at position 9.
Physicochemical Data
The fundamental physicochemical properties of the parent this compound molecule are summarized below. These values can vary significantly with substitution on the ring.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO | [5][8] |
| Molecular Weight | 195.22 g/mol | [6][8] |
| Appearance | Yellow to green-yellow crystalline solid | [6][9] |
| Melting Point | 354 °C (>300 °C) | [6][9] |
| Solubility | Insoluble in water, ethanol, ether, benzene (B151609); Soluble in alcoholic potassium hydroxide, acetic acid, and m-cresol. | [5][9] |
| logP (XLogP3) | 2.5 | [8] |
Spectroscopic Characteristics
-
UV-Visible Absorption: Acridones typically exhibit strong absorption bands in the UV and visible regions, which are responsible for their characteristic yellow color.
-
Fluorescence: A key feature of the this compound scaffold is its strong fluorescence, making it a valuable fluorophore in the design of biological probes and fluorescent materials.[6][10]
-
Infrared (IR) Spectroscopy: The IR spectrum of acridone (B373769) is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonyl group, typically appearing in the region of 1620-1640 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a broad band around 3200-3400 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the aromatic protons in the downfield region (typically 7.0-8.5 ppm). The N-H proton often appears as a broad singlet at a very downfield chemical shift. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C9) around 180 ppm.[12]
Reactivity of the this compound Ring
The reactivity of the this compound core is dictated by the electronic effects of the heteroatoms and the aromatic system. The nitrogen atom at position 10 (N10) acts as an electron-donating group, increasing electron density in the adjacent benzene rings. Conversely, the carbonyl group at C9 is electron-withdrawing.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions, such as nitration and halogenation, are common ways to functionalize the this compound core.[13] The regioselectivity of these reactions is highly dependent on the reaction conditions and the presence of existing substituents.
-
General Trends: The electron-donating N10-H group directs electrophiles primarily to the ortho and para positions, which are C1, C3, C6, and C8. However, the overall electronic distribution is complex. Computational studies and experimental results show that positions 2, 4, 5, and 7 are generally favored for electrophilic attack.[14]
-
Nitration: Nitration of the this compound ring, typically using a mixture of nitric acid and sulfuric acid, can lead to the formation of mono- or dinitro derivatives.[15] The exact substitution pattern depends on the specific substrate and conditions. For example, in some pyridoacridines, nitration occurs on the outer A and E rings.[15][16]
-
Halogenation: Direct halogenation of acridones can be achieved using standard reagents like Br₂ or N-bromosuccinimide.
Nucleophilic Reactions
-
Reactivity at C9: The C9 carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, the aromatic stability of the ring system makes addition reactions less common than in simple ketones. Reductive amination is a key reaction for producing 9-aminoacridine (B1665356) derivatives, which are important therapeutic agents.[17]
-
Reactivity at N10: The proton on the N10 nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile and can readily undergo alkylation or acylation reactions to produce N-substituted acridones.[11]
Oxidation and Reduction
-
Reduction: The acridone ring is relatively resistant to reduction.[9] Strong reducing agents like zinc dust can reduce the carbonyl group to furnish the corresponding acridine.[9][18] Further reduction, for instance with zinc and hydrochloric acid, can selectively reduce the central pyridine (B92270) ring to yield 9,10-dihydroacridine.[19]
-
Oxidation: Oxidation of acridine with reagents like potassium permanganate (B83412) can lead to cleavage of the benzene ring to form quinoline-1,2-dicarboxylic acid (also known as acridinic acid).[18] Oxidation of acridine with peroxymonosulfuric acid can yield the acridine N-oxide.[18]
Photochemical Reactivity
Acridone and its derivatives are powerful photosensitizers.[20] The molecule possesses a photoexcited intramolecular charge transfer state, which enhances the electron transfer rate between the acridone catalyst and a substrate.[20] This property has been exploited in metal-free photoredox catalysis, for example, in the direct C-H arylation of (hetero)arenes using aryl diazonium salts.[21]
Synthesis and Experimental Protocols
Numerous synthetic routes to the this compound scaffold have been developed. A common and efficient method is the intramolecular cyclization of an N-phenylanthranilic acid, often promoted by acid catalysts like sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (PTSA), sometimes under microwave irradiation.[10]
Experimental Protocol: Microwave-Assisted Synthesis of 9-Acridone
This protocol is adapted from a general procedure for the synthesis of 9-acridone derivatives via the condensation of o-chlorobenzoic acid and an aniline (B41778) derivative, followed by cyclization.[10]
Reaction: o-Chlorobenzoic acid + Aniline → N-Phenylanthranilic acid → 9(10H)-Acridone
Materials:
-
o-Chlorobenzoic acid (0.005 mole)
-
Aniline (0.005 mole)
-
Zinc chloride (ZnCl₂, catalyst)
-
Sodium carbonate solution
-
Boiling water
-
Microwave reactor
-
100 mL beaker
Procedure:
-
In a 100 mL beaker, thoroughly mix o-chlorobenzoic acid (0.780 g, 0.005 mole), aniline (0.465 g, 0.005 mole), and a catalytic amount of zinc chloride.
-
Place the beaker in a microwave oven and irradiate the mixture at a power output of 160W.
-
Monitor the reaction progress every 30 seconds using thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully pour the hot reaction mixture into boiling water.
-
A precipitate will form. Filter the solid product.
-
Boil the collected solid for five minutes with a solution of sodium carbonate to remove any unreacted acidic starting material.
-
Filter the solid again, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of aniline and acetic acid or ethanol) to obtain pure 9-acridone.[10]
Biological Relevance and Signaling Pathways
Acridone alkaloids and their synthetic analogs exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[2][4][22] Their anticancer effects are often attributed to their ability to function as DNA intercalators and inhibitors of topoisomerase II.[23]
Inhibition of the ERK Signaling Pathway
Recent studies have shown that certain acridone alkaloids, such as Buxifoliadine E isolated from Atalantia monophyla, can inhibit cancer cell proliferation by targeting key signaling pathways. Buxifoliadine E acts as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway. Inhibition of ERK enzyme activity leads to the downregulation of the anti-apoptotic protein Mcl-1 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Mcl-1 ratio ultimately triggers caspase-3 activation and induces apoptosis in cancer cells.[24]
Caption: Inhibition of the ERK pathway by an acridone alkaloid.[24]
General Experimental Workflow
The discovery and development of new acridone-based agents typically follow a structured workflow, from initial synthesis to biological evaluation. This process involves chemical synthesis, purification, structural confirmation, and subsequent biological screening.
Caption: General workflow for acridone synthesis and evaluation.
Conclusion
The this compound ring system represents a privileged scaffold in chemical and pharmaceutical sciences. Its rigid, planar structure is ideal for interactions with biological macromolecules like DNA, while its rich and tunable reactivity allows for the synthesis of a vast library of derivatives. A thorough understanding of its fundamental chemical properties, reactivity patterns, and synthetic methodologies is crucial for harnessing its full potential. From its role as a topoisomerase inhibitor in oncology to its application as a photoredox catalyst in organic synthesis, the this compound core continues to be a source of significant scientific discovery and innovation, promising further advancements in medicine and materials science.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C13H9NO | CID 20134514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Acridine - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 20. Photochemical acridone-mediated direct arylation of (hetero)arenes with aryl diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Photochemical acridone-mediated direct arylation of (hetero)arenes with aryl diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources of Acridinone Alkaloids: From Isolation to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of acridinone alkaloids, their isolation, structural elucidation, and biological activities. This compound alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anticancer, antibacterial, and enzyme-inhibitory activities. This document serves as a detailed resource for professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound Alkaloids
This compound alkaloids are predominantly found in the plant kingdom, with the Rutaceae family being the most prolific producer. Within this family, several genera are known to be rich sources of these compounds.
Table 1: Principal Plant Genera and Families Producing this compound Alkaloids
| Family | Genus | Examples of Species |
| Rutaceae | Atalantia | A. buxifolia, A. monophylla, A. ceylanica |
| Rutaceae | Glycosmis | G. macrantha, G. lanceolata, G. pentaphylla |
| Rutaceae | Citrus | C. aurantium, C. reticulata, C. decumana, C. paradisi |
| Rutaceae | Ruta | R. graveolens |
| Rutaceae | Swinglea | S. glutinosa |
| Rutaceae | Zanthoxylum | Z. simullans |
These alkaloids can be isolated from various parts of the plant, including the roots, stems, leaves, and bark.[1]
Experimental Protocols
Isolation and Purification of this compound Alkaloids
The isolation of this compound alkaloids from plant material typically involves extraction followed by chromatographic separation.
Protocol 2.1.1: General Extraction Procedure
-
Plant Material Preparation: The selected plant part (e.g., dried and powdered roots) is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction (for enrichment of alkaloids): a. The crude extract is dissolved in a 5% hydrochloric acid solution. b. The acidic solution is then partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic components. c. The acidic aqueous layer is basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. d. The basified solution is then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.[2]
Protocol 2.1.2: Chromatographic Separation
-
Column Chromatography (CC): The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often using a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, sometimes with the addition of a modifier like formic acid.[1][4]
Structural Elucidation
The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[5][6]
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).[5][6][7]
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule by showing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons.
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, which aids in determining the molecular formula and identifying structural motifs. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic UV absorption spectrum can provide information about the this compound chromophore.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the molecule, such as carbonyls, hydroxyls, and N-H bonds.
Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11]
Protocol 2.3.1: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isolated this compound alkaloids for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[12]
Biological Activities of this compound Alkaloids
This compound alkaloids exhibit a wide range of biological activities, with cytotoxic activity against various cancer cell lines being the most extensively studied.
Table 2: Cytotoxic Activity of Selected this compound Alkaloids
| Alkaloid | Natural Source | Cancer Cell Line | IC50 (µM) |
| Arborinine | Glycosmis pentaphylla | K562 (Leukemia) | 2.8 |
| Glycocitrine-I | Glycosmis citrifolia | P-388 (Leukemia) | 4.1 |
| Acronycine | Acronychia baueri | L1210 (Leukemia) | 1.5 |
| Citracridone-I | Citrus aurantium | A549 (Lung) | 29.9[8] |
| Buntamine | Citrus aurantium | HT-29 (Colon) | 25.5[8] |
| Glycofoline | Glycosmis lanceolata | A549 (Lung) | 15.6[7] |
| Glycomontamine A | Glycosmis lanceolata | Hela (Cervical) | 8.7[7] |
Note: IC50 values can vary depending on the specific experimental conditions.[13]
Signaling Pathways
Some natural products, including alkaloids, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a common target.[14][15][16] Aberrant activation of the ERK pathway is frequently observed in various cancers, promoting uncontrolled cell growth. Inhibition of this pathway is a promising strategy for cancer therapy.[17][18]
This guide provides a foundational understanding of the natural sources, isolation, characterization, and biological evaluation of this compound alkaloids. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of natural products for potential therapeutic applications. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for their development as future drug candidates.
References
- 1. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Coumarinolignoid and Indole Alkaloids from the Roots of the Hybrid Plant Citrus × paradisi Macfad (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of MEK/ERK signalling pathway promotes erythroid differentiation and reduces HSCs engraftment in ex vivo expanded haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Determination of Fluorescence Quantum Yield for Acridinone Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield (Φf) of acridinone-based fluorophores. This compound and its derivatives are a significant class of fluorescent compounds with broad applications in biomedical research and drug development due to their favorable photophysical properties. Accurate and reproducible quantum yield determination is paramount for the characterization and comparative evaluation of these fluorophores. This document outlines the widely accepted relative method for quantum yield measurement, details the necessary experimental protocols, and presents a compilation of reported quantum yield values for various this compound derivatives to serve as a reference. Furthermore, this guide includes graphical representations of the experimental workflow and the underlying mathematical relationship for calculating fluorescence quantum yield to facilitate a deeper understanding of the process.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1][2]. The value of Φf ranges from 0 to 1 (or 0% to 100%)[3]. A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways.
This compound-based fluorophores are known for their rigid, planar structure which often contributes to high quantum yields and good photostability. The quantum yield of these compounds can be influenced by various factors including their molecular structure, the solvent environment, temperature, and the presence of quenching agents. Therefore, precise determination of the quantum yield is a critical step in the development and application of novel this compound probes for applications such as cellular imaging, sensing, and high-throughput screening.
Methodology for Quantum Yield Determination: The Relative Method
The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative (or comparative) method. The absolute method, which typically requires an integrating sphere to collect all emitted photons, offers a direct measurement but is technically more demanding[2][4]. The relative method is more commonly employed due to its simplicity and accessibility. This method involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield (Φf_std)[5].
The underlying principle of the relative method is that if the standard and the test sample have the same absorbance at the same excitation wavelength in the same solvent, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The general equation for calculating the quantum yield of a sample (Φf_sample) is:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)[6]
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the test sample and the standard, respectively.
Detailed Experimental Protocol
This section provides a step-by-step guide for determining the fluorescence quantum yield of an this compound fluorophore using the relative method.
Materials and Instrumentation
-
Test Compound: this compound fluorophore of interest.
-
Reference Standard: A well-characterized fluorophore with a known quantum yield. The choice of standard is crucial and should ideally have absorption and emission profiles that overlap with the test compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.546) is a commonly used standard[7].
-
Solvent: Spectroscopic grade solvent. The same solvent should be used for both the test sample and the standard to minimize errors related to refractive index differences.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a sensitive emission detector.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of the this compound test sample and the reference standard in the chosen spectroscopic grade solvent.
-
Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the test sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept low, ideally between 0.02 and 0.05, to avoid inner filter effects[8]. It is recommended to prepare at least three to five different concentrations for both the sample and the standard.
Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorption spectra of all working solutions (sample and standard) and the pure solvent (as a blank). Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength at which both the sample and the standard exhibit significant absorbance.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all working solutions and the solvent blank. The excitation wavelength (λex) used must be the same as that used for the absorbance measurements. Ensure that the entire emission spectrum is recorded. The instrument settings (e.g., excitation and emission slit widths) should be kept constant for all measurements.
Data Analysis
-
Correct for Solvent Background: Subtract the integrated fluorescence intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard solution.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
Plot Integrated Fluorescence Intensity vs. Absorbance: For both the test sample and the reference standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.
-
Determine the Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line. The gradient is proportional to the quantum yield.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the test sample:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term (n_sample² / n_std²) becomes 1 and can be omitted.
-
Quantitative Data for this compound Fluorophores
The following tables summarize the reported fluorescence quantum yields for acridone (B373769) and some of its derivatives in various solvents. This data can serve as a valuable reference for researchers working with this class of fluorophores.
| Compound | Solvent | Quantum Yield (Φf) | Excitation Wavelength (nm) | Reference |
| Acridone | Ethanol | 0.42 | - | |
| Acridone | DMSO | 0.75 | 313 | [1] |
| Acridone | DMF | 0.81 | 313 | [1] |
| Acridone | THF | 0.85 | 313 | [1] |
| Acridone | Acetone | 0.68 | 313 | [1] |
| Acridine (B1665455) Orange | Basic Ethanol | 0.2 | 400 | [7] |
| Acridine Yellow | Ethanol | 0.47 | 420 | [7] |
| 9-Acrylamidoacridine | Ethanol | 0.15 | - | [5] |
Commonly Used Quantum Yield Standards
| Standard | Solvent | Quantum Yield (Φf) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 |
| Fluorescein | 0.1 M NaOH | 0.95 |
| Rhodamine 6G | Ethanol | 0.95 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
Quantum Yield Calculation Formula
Caption: Logical relationship of the quantum yield calculation formula.
Conclusion
The determination of fluorescence quantum yield is an indispensable component of the photophysical characterization of this compound fluorophores. The relative method, as detailed in this guide, provides a robust and accessible approach for researchers to obtain reliable quantum yield data. Adherence to proper experimental protocols, including the use of appropriate standards, careful sample preparation, and accurate spectroscopic measurements, is critical for achieving high-quality, reproducible results. The quantitative data and visual aids provided herein are intended to support researchers in the fields of chemistry, biology, and materials science in their efforts to develop and utilize novel this compound-based fluorescent tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridones and quinacridones: novel fluorophores for fluorescence lifetime studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. PhotochemCAD | Acridone [photochemcad.com]
Methodological & Application
Application Notes and Protocols: Acridinone-Based Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acridinone-Based Fluorescent Probes
Acridone (B373769) and its derivatives represent a versatile class of heterocyclic compounds that are highly valued in the field of cellular imaging.[1] Their rigid, planar structure and conjugated π-system bestow them with favorable photophysical properties, including high fluorescence quantum yields and significant photostability in some derivatives.[1][2] These characteristics make the this compound scaffold an excellent foundation for the design of fluorescent probes.
The true power of this compound-based probes lies in their chemical tunability. The core structure can be readily modified at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition moieties.[1] This versatility has led to the development of a wide array of probes capable of sensing various intracellular analytes and environmental parameters, such as metal ions, nitric oxide, viscosity, and polarity.[3][4][5]
Key Applications and Data Presentation
This compound-based probes have been successfully employed in a variety of cellular imaging applications. Below is a summary of their use, with quantitative data presented for easy comparison.
Sensing of Metal Ions
Certain this compound derivatives have been designed as chemosensors for specific metal ions, exhibiting a "turn-on" fluorescence response upon binding.[3][6]
| Probe/Derivative | Target Ion(s) | Detection Limit | Stoichiometry | Cell Line Application | Reference(s) |
| Acridine-based L1 | Fe³⁺ | 4.13 µM | 1:1 | Not specified | [3][7] |
| Acridine-based L2 | Ni²⁺ | 1.52 µM | 1:1 | Not specified | [3][7] |
| Acridino-diaza-20-crown-6 ethers | Zn²⁺, Al³⁺, Bi³⁺ | 59 nM to µM range | 1:1 | Not specified | [3][6] |
| Coumarin-acridone probe S | Fe³⁺ | 1.77 µM | Not specified | Zebrafish, Human cells | [8] |
Detection of Reactive Species (Nitric Oxide)
This compound probes functionalized with a diamino group can react with nitric oxide (NO) to form a triazole derivative, leading to a significant increase in fluorescence intensity.[4][9]
| Probe/Derivative | Analyte | Fluorescence Increase | Cell Line Application | Reference(s) |
| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide (NO) | ~5-fold | Jurkat cells | [4][9][10] |
Probing Microenvironmental Properties (Polarity and Viscosity)
The fluorescence of some this compound derivatives is sensitive to the polarity and viscosity of their immediate environment, making them valuable tools for studying cellular microdomains.[5][11]
| Probe/Derivative | Sensed Property | Key Observation | Cell Line Application | Reference(s) |
| Acridine-dicyanoisophorone-based probe 1a | Polarity | 38-fold fluorescence enhancement with increasing polarity | HeLa cells | [5] |
| Acridine-tricyanodihydrofuran based probe 1c | Viscosity | 5.6-fold fluorescence enhancement with increasing viscosity | HeLa cells | [5] |
Imaging of Cellular Organelles
Lipophilic this compound derivatives can be used to specifically label and track organelles like lipid droplets.[12] Their weak base properties also allow for accumulation in acidic organelles such as lysosomes.[13]
| Probe/Derivative | Target Organelle | Key Feature | Cell Line Application | Reference(s) |
| BDAA12C | Lipid Droplets | High specificity and low toxicity | A549 and MRC-5 cells | [12] |
| General Acridine (B1665455) Derivatives | Acidic Organelles (e.g., Lysosomes) | Ion-trapping mechanism in acidic environments | General | [13] |
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization and application of new this compound-based fluorescent probes.
Protocol 1: Live Cell Imaging
Objective: To visualize the intracellular distribution of an this compound-based fluorescent probe.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat, A549) in a glass-bottom dish or chamber slide.[1]
-
This compound derivative stock solution (typically 1-10 mM in DMSO).[1]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish at an appropriate density to achieve 60-80% confluency on the day of the experiment. Allow them to adhere and grow overnight in a CO₂ incubator at 37°C.[1]
-
Probe Loading:
-
Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.5-10 µM).[1]
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.[1]
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove any excess, unbound probe.[1]
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength close to the probe's maximum absorption and an emission filter appropriate for its maximum emission.[1]
-
Protocol 2: Sensing of Nitric Oxide in Live Cells
Objective: To detect intracellular nitric oxide production using an this compound-based NO probe.
Materials:
-
Jurkat cells or other cell line of interest.
-
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe (or similar).
-
NO donor (e.g., NONOate).
-
Fluorescence microscope with a standard filter set (e.g., excitation: 450–490 nm; emission: >515 nm).[14]
Procedure:
-
Cell Preparation: Prepare Jurkat cells in a suitable imaging dish.
-
Probe Incubation: Add a solution of the this compound-NO probe (e.g., 10 µM in water with 0.1% DMSO) to the cells. Incubate for 15 minutes.[14]
-
Baseline Imaging: Place the cells under the fluorescence microscope and acquire a baseline image to observe the initial fluorescence of the probe within the cells.[14]
-
NO Induction: Add an NO donor (e.g., 6 mM NONOate) to the cell culture medium to induce an increase in intracellular NO concentration.[14]
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals to monitor the change in fluorescence intensity over time. An increase in fluorescence indicates the reaction of the probe with NO.[14]
Diagrams of Signaling Pathways and Workflows
Caption: General experimental workflow for cellular imaging with this compound probes.
Caption: Reaction mechanism of an this compound-based probe with nitric oxide.
Caption: Visualization of fatty acid trafficking from lipid droplets to mitochondria.
Caption: Ion-trapping mechanism of this compound probes in acidic organelles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Application in Cell Imaging of Acridone Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Acridino-Diaza-20-Crown-6 Ethers: New Macrocyclic Hosts for Optochemical Metal Ion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine-based fluorescence chemosensors for selective sensing of Fe3+ and Ni2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe3+ and Its Application in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Drug Screening Using Acridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer drug development. Their planar structure allows them to intercalate with DNA and inhibit key enzymes involved in cell proliferation, such as topoisomerase I and II.[1][2] This leads to cell cycle arrest and induction of apoptosis in cancer cells.[3][4][5] These application notes provide detailed protocols for screening this compound derivatives for their anticancer activity, focusing on cytotoxicity assays, cell cycle analysis, apoptosis detection, and investigation of the underlying signaling pathways.
Mechanism of Action
The primary anticancer mechanisms of this compound derivatives include:
-
DNA Intercalation: The planar aromatic ring system of this compound allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.[2]
-
Topoisomerase Inhibition: this compound derivatives can inhibit the activity of topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication and transcription.[1][2][6][7] This inhibition leads to DNA strand breaks and subsequent cell death.
-
Induction of Apoptosis: By causing DNA damage and cellular stress, these compounds can trigger programmed cell death, or apoptosis, through various signaling pathways.[4][5]
-
Cell Cycle Arrest: this compound derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3][7]
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1i (tetrahydroacridine derivative) | A549 (Lung Adenocarcinoma) | 14.87 | [8] |
| HT-29 (Colorectal Adenocarcinoma) | 5.90 | [8] | |
| Compound APZ7 (acridine derivative) | MCF-7 (Breast Cancer) | 46.402 (µg/ml) | [8][9] |
| Compound AP10 (acridine derivative) | MCF-7 (Breast Cancer) | 59.42 (µg/ml) | [8][9] |
| Compound 3b | MCF-7 (Breast Cancer) | 2.3 | [10] |
| Compound 6b | MCF-7 (Breast Cancer) | ~2.3-3.0 | [10] |
| Compound 7a | MCF-7 (Breast Cancer) | ~2.3-3.0 | [10] |
| Compound 7c | MCF-7 (Breast Cancer) | ~2.3-3.0 | [10] |
| Compound 8a | MCF-7 (Breast Cancer) | ~2.3-3.0 | [10] |
| Compound 8b | MCF-7 (Breast Cancer) | ~2.3-3.0 | [10] |
| Compound 3b | HCT-116 (Colon Cancer) | ~2.3-3.0 | [10] |
| Compound 6b | HCT-116 (Colon Cancer) | ~2.3-3.0 | [10] |
| Compound 7a | HCT-116 (Colon Cancer) | ~2.3-3.0 | [10] |
| Compound 7c | HCT-116 (Colon Cancer) | ~2.3-3.0 | [10] |
| Compound 8a | HCT-116 (Colon Cancer) | ~2.3-3.0 | [10] |
| Compound 8b | HCT-116 (Colon Cancer) | ~2.3-3.0 | [10] |
| DL-08 (Acridine-thiosemicarbazone derivative) | B16-F10 (Melanoma) | 14.79 | [11] |
| Compound 8 (9-acridinyl amino acid derivative) | A549 (Lung Cancer) | ~6 | [7] |
| Compound 9 (9-acridinyl amino acid derivative) | A549 (Lung Cancer) | ~6 | [7] |
| Acridone-1,2,4-triazine conjugate 7a | HCT116 (Colorectal Cancer) | >1 (Inhibition %) | [6] |
| Acridone-1,2,4-triazine conjugate 7e | HCT116 (Colorectal Cancer) | >1 (Inhibition %) | [6] |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [2] |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [2] |
| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [2] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |
Experimental Protocols
Herein are detailed methodologies for key experiments in the screening of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide by cells with compromised membranes.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative as described for the cell cycle analysis. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis signaling pathways. [12][13][14] Workflow for Western Blotting
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-ERK, total ERK, β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways that can be affected by this compound derivatives.
Topoisomerase II Inhibition and Apoptosis Induction
Caption: Inhibition of Topoisomerase II by this compound derivatives.
Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway activated by this compound derivatives.
ERK Signaling Pathway Inhibition
Caption: Inhibition of the ERK signaling pathway by this compound derivatives.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the in vitro screening of this compound derivatives as potential anticancer agents. By systematically evaluating their cytotoxicity, effects on the cell cycle and apoptosis, and their impact on key signaling pathways, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The multifaceted mechanisms of action of this compound derivatives make them a compelling area of research in the ongoing quest for novel and more effective cancer therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity | MDPI [mdpi.com]
- 7. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Bax and caspase-3 in doppel-induced apoptosis of cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Acridinone-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acridinone-Based Fluorescent Probes
This compound and its derivatives constitute a significant class of heterocyclic fluorophores utilized in the design of advanced biosensors. Their rigid, planar structure and conjugated π-system endow them with favorable photophysical properties, including high fluorescence quantum yields, photostability, and large Stokes shifts.[1][2] The fluorescence of the this compound core is often sensitive to its microenvironment, making it an excellent reporter for molecular recognition events.[1]
The versatility of the this compound scaffold lies in its amenability to chemical modification at various positions. This allows for the strategic introduction of specific recognition moieties (receptors) that can selectively bind to target analytes. Upon binding, a conformational or electronic change is induced, leading to a measurable change in the fluorescence output (intensity or wavelength), a process known as signal transduction.[1] This design principle has led to the development of highly sensitive and selective this compound-based biosensors for a range of analytes, including reactive oxygen species, metal ions, and anions.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Acridino-Diaza-20-Crown-6 Ethers: New Macrocyclic Hosts for Optochemical Metal Ion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based anion receptors and sensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocol for Acridinone Staining in Live Cells: A Detailed Application Note for Researchers
Introduction
Acridinone derivatives are a class of heterocyclic fluorescent compounds that are gaining increasing attention in the field of live-cell imaging.[1] Their rigid, planar structure contributes to favorable photophysical properties, including high quantum yields and photostability in some derivatives.[1] The versatility of the this compound scaffold allows for chemical modifications to fine-tune its spectral properties and to introduce specific functionalities, leading to the development of probes for various cellular components and processes.[1] These probes have been successfully employed to visualize cellular structures, and to sense various analytes and physiological parameters such as metal ions, pH, viscosity, and reactive oxygen species like nitric oxide.[1] This application note provides a detailed protocol for the use of this compound-based probes for live-cell imaging, including information on their photophysical properties, cytotoxicity, and specific applications in visualizing cellular organelles and detecting signaling molecules.
Data Presentation
Photophysical Properties of this compound-Based Probes
The selection of a suitable fluorescent probe is critical for successful live-cell imaging. The following table summarizes the photophysical properties of several this compound derivatives.
| Probe Name | Excitation Max (λ_abs_max) (nm) | Emission Max (λ_em_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent/Condition | Reference |
| Acridone (B373769) | 249 | - | 99900 | 0.42 | Ethanol | [2] |
| Acridine(1,8)dione (neutral form) | 400 | 463 | - | - | Acid-base conditions | [3] |
| Acridine(1,8)dione (deprotonated form) | 470 | 525 | - | - | Basic solution | [3] |
| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone (NO Probe 13) | 447 | 564 | 6500 | 0.19% | Water + 1% DMSO | [4] |
| Triazole derivative of Probe 13 (after NO reaction) | 440 | 494 | 4100 | 1.45% | Water + 1% DMSO | [4] |
| MedAcd12C | - | 560-590 | - | - | Various organic solvents | [5] |
| MedAcd12P | - | 560-590 | - | - | Various organic solvents | [5] |
| BDAA12C (for Lipid Droplets) | - | - | - | - | - | [6] |
| 10-methyl-2-nitro-acridone (MNA) (NTR Probe) | - | 525 (after reaction) | - | - | PBS buffer, pH 7.4 | [7][8] |
Note: "-" indicates that the data was not available in the cited sources.
Cytotoxicity of this compound Derivatives
Evaluating the potential toxicity of fluorescent probes is crucial for live-cell imaging applications to ensure that the observed cellular processes are not artifacts of cellular stress or damage induced by the dye.
| Compound | Cell Line | Cytotoxicity Metric | Value | Incubation Time | Reference |
| MedAcd12P | HeLa | EC50 | ~1.0 µM | 24 h | [5] |
| MedAcd12P | H184B5F5/M10 | EC50 | 10-30 µM | 24 h | [5] |
| Acridine Orange | HaCaT keratinocytes | LD50 | 300 nM | 10 min | [9] |
| Acridine Orange | HaCaT keratinocytes | LD50 | 150 nM | 60 min | [9] |
| BDAA12C | A549 cancer cells | - | Low toxicity | - | [6] |
| 10-methyl-2-nitro-acridone (MNA) | - | - | Low cytotoxicity | - | [7][8] |
Note: EC50 is the half maximal effective concentration. LD50 is the median lethal dose. "-" indicates that specific quantitative data was not provided, but the source describes the compound as having low toxicity.
Experimental Protocols
General Protocol for this compound Staining in Live Cells
This protocol provides a general workflow for staining live cells with this compound-based fluorescent probes.[1] Optimization of probe concentration and incubation time is recommended for each specific this compound derivative and cell type.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat) in a glass-bottom dish or chamber slide
-
This compound derivative stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading:
-
Prepare a fresh working solution of the this compound probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.5-10 µM).[1]
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.[1]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove the excess probe.[1]
-
Imaging:
Protocol for Nitric Oxide (NO) Detection using an this compound-Based Probe
This protocol describes the use of a specific this compound-based probe for the detection of nitric oxide in live Jurkat cells.[4]
Materials:
-
Jurkat cells
-
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone (NO Probe 13) stock solution (in DMSO)
-
Cell culture medium
-
Diethylamine NONOate diethylammonium (B1227033) salt (NONOate) as an NO donor (optional, for positive control)
-
Fluorescence microscope with a standard filter set (excitation: 450–490 nm; emission: >515 nm)[4]
Procedure:
-
Cell Culture: Culture Jurkat cells in appropriate conditions.
-
Probe Loading: Prepare a 10 µM working solution of the NO probe in water with 0.1% DMSO and add it to the cell culture dish.[4]
-
Incubation: Incubate the cells for 15 minutes.[4]
-
Imaging:
Protocol for Staining Lipid Droplets with an Acridone-Based Probe
This protocol is for staining lipid droplets in live A549 cancer cells using the this compound derivative BDAA12C.[6]
Materials:
-
A549 cancer cells
-
BDAA12C stock solution
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture A549 cells in appropriate conditions.
-
Probe Loading and Staining: The specific concentration and incubation time for BDAA12C are not detailed in the provided abstract but should be optimized for the cell type.
-
Imaging: Observe the stained cells under a fluorescence microscope. BDAA12C is reported to have excellent specificity for lipid droplets.[6] This probe can also be used to track the transfer of fatty acids from lipid droplets to mitochondria during starvation.[6]
Mandatory Visualization
Caption: A general workflow for staining live cells with an this compound-based fluorescent probe.
Caption: Generalized mechanism for a 'turn-on' this compound-based nitric oxide fluorescent probe.
Caption: Tracking fatty acid mobilization from lipid droplets to mitochondria during starvation.
References
- 1. benchchem.com [benchchem.com]
- 2. PhotochemCAD | Acridone [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Acridinone in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone and its derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology. Their planar tricyclic structure allows them to interact with various biological targets, leading to potent anti-cancer activity.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound derivatives in targeted cancer therapy. The primary mechanisms of action for these compounds include DNA intercalation, inhibition of key enzymes like topoisomerases and protein kinases, and induction of apoptosis.[1][2] Several this compound derivatives, such as amsacrine (B1665488) (m-AMSA) and DACA, have even progressed to clinical studies.
Mechanisms of Action
This compound derivatives exert their anti-cancer effects through multiple mechanisms, making them versatile candidates for targeted therapies.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of this compound allows it to insert between DNA base pairs, a process known as intercalation.[3] This distortion of the DNA helix can interfere with DNA replication and transcription. Furthermore, this interaction can inhibit the function of topoisomerases I and II, enzymes crucial for resolving DNA supercoiling during replication.[3] This leads to DNA strand breaks and ultimately, cell death.
-
Protein Kinase Inhibition: Several this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1] For instance, certain this compound analogs have shown inhibitory activity against Haspin and DYRK2 kinases, which are involved in mitosis.[4][5] Others have been found to inhibit the ERK pathway, a key signaling cascade in cell proliferation and survival.[6][7] Inhibition of Protein Kinase C (PKC) has also been reported as a mechanism of action.[8]
-
Telomerase and G-Quadruplex Stabilization: Telomerase, an enzyme that maintains telomere length, is overactive in many cancer cells, contributing to their immortality. Some this compound derivatives can stabilize G-quadruplex structures in telomeric DNA, which inhibits telomerase activity.[6][9]
-
Induction of Apoptosis: By disrupting critical cellular processes, this compound derivatives can trigger programmed cell death, or apoptosis.[10] This can be a consequence of DNA damage, kinase inhibition, or other cellular stresses induced by the compounds. The apoptotic pathway often involves the activation of caspases and can be mediated by reactive oxygen species (ROS).[11]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. This data is essential for comparing the potency and selectivity of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-Thiazolidine Hybrids | HCT-116 (Colon) | < 10 | [12] |
| This compound-Thiazolidine Hybrids | Jurkat (Leukemia) | < 10 | [12] |
| This compound-Thiazolidine Hybrids | MCF-7 (Breast) | < 10 | [12] |
| 9-Acridinyl-1,2,3-triazole Derivative (Compound 8) | MCF-7 (Breast) | 2.7 | [11] |
| 9-Acridinyl-1,2,3-triazole Derivative (Compound 8) | DU-145 (Prostate) | 26.1 | [11] |
| Acridine-Chalcone Hybrid (Compound 4e) | MDA-MB-231 (Breast) | Not Specified | [7] |
| Acridine-Chalcone Hybrid (Compound 4e) | MCF-7 (Breast) | Not Specified | [7] |
| Aza-Acridine Aminoderivatives | HCT-116 (Colon) | Varies | [13] |
| Aza-Acridine Aminoderivatives | MES-SA (Uterine Sarcoma) | Varies | [13] |
| Aza-Acridine Aminoderivatives | MES-SA/DX5 (Doxorubicin-Resistant) | Varies | [13] |
| Buxifoliadine E | LNCaP (Prostate) | 1 - 10 | [6] |
| Buxifoliadine E | SH-SY5Y (Neuroblastoma) | Not Specified | [6] |
| Buxifoliadine E | HepG2 (Hepatoblastoma) | Potent | [6] |
| Buxifoliadine E | HT29 (Colorectal) | Not Specified | [6] |
| Acridine (B1665455) Analog (Compound 33) | Haspin Kinase | < 0.06 | [5] |
| Acridine Analog (Compound 41) | DYRK2 Kinase | < 0.4 | [5] |
| Acridine-thiosemicarbazone (DL-08) | B16-F10 (Melanoma) | 14.79 | [3] |
| Acridine-thiosemicarbazone (DL-08) | HepG2 (Hepatoblastoma) | 21.28 | [3] |
| Acridine-thiosemicarbazone (DL-07) | HCT116 (Colon) | 28.46 | [3] |
| Acridine-Sulfonamide Hybrid (Compound 8b) | HepG2 (Hepatoblastoma) | 14.51 | [14] |
| Acridine-Sulfonamide Hybrid (Compound 8b) | HCT-116 (Colon) | 9.39 | [14] |
| Acridine-Sulfonamide Hybrid (Compound 8b) | MCF-7 (Breast) | 8.83 | [14] |
| Methyl acridone (B373769) (Compound 1) | Breast Cancer Cells | ~100 (Max inhibitory effect) | [2] |
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well sterile, clear-bottom tissue culture plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., 5 mL XTT reagent with 0.1 mL electron-coupling reagent for one 96-well plate).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.[15]
-
-
Data Acquisition:
-
Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader.
-
A reference wavelength of 660 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of this compound derivatives to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
This compound derivatives
-
Stop buffer/loading dye (containing SDS and proteinase K)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup (on ice):
-
Prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., 200 ng)
-
10x Topoisomerase I reaction buffer
-
This compound derivative at various concentrations (or vehicle control)
-
Sterile deionized water to the final volume.[9]
-
-
-
Enzyme Addition:
-
Add 1-2 units of human Topoisomerase I to each reaction tube.[9]
-
-
Incubation:
-
Mix gently and incubate at 37°C for 30 minutes.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer/loading dye.[9]
-
-
Agarose Gel Electrophoresis:
-
Load the reaction mixtures onto a 1% agarose gel.
-
Run the gel at a constant voltage until the DNA bands are well-separated.[9]
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under a UV transilluminator.[9]
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
-
The IC50 value is the concentration of the compound that causes 50% inhibition of topoisomerase I activity.[9]
-
Western Blot Analysis for ERK Pathway Inhibition
This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the ERK signaling pathway.
Materials:
-
Cancer cell line with an active ERK pathway
-
This compound derivatives
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells after treatment with this compound derivatives.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1x Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.[18]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add more binding buffer to each sample.
-
Analyze the cells immediately using a flow cytometer.[19]
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the this compound derivative.
-
Visualizations: Signaling Pathways and Experimental Workflows
dot
Caption: Mechanism of DNA Intercalation and Topoisomerase Inhibition by this compound Derivatives.
dot
Caption: Inhibition of the ERK Signaling Pathway by this compound Derivatives.
dot
Caption: Induction of Apoptosis by this compound Derivatives.
dot
Caption: General Experimental Workflow for Evaluating this compound Derivatives.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. abcam.cn [abcam.cn]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application of Acridinone Derivatives in Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone and its derivatives represent a promising class of photosensitizers for Photodynamic Therapy (PDT), a non-invasive therapeutic modality for various cancers and other diseases.[1] This approach utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized cell death and tissue destruction.[2][3] this compound-based compounds exhibit favorable photophysical properties, including strong absorption in the visible light spectrum and efficient generation of singlet oxygen and other ROS upon photoactivation.[2][4] Furthermore, their chemical structure can be readily modified to enhance tumor targeting, subcellular localization, and overall photodynamic efficacy.[5]
These application notes provide a comprehensive overview of the use of this compound derivatives in PDT, including their mechanism of action, key quantitative data, and detailed experimental protocols for their evaluation.
Mechanism of Action
The therapeutic effect of this compound derivatives in PDT is initiated by the absorption of light of a specific wavelength. This elevates the photosensitizer from its ground state to an excited singlet state, which can then transition to a longer-lived triplet state through intersystem crossing.[2] The excited triplet state of the this compound derivative can then follow two main pathways to induce cytotoxicity:
-
Type II Reaction: The photosensitizer directly transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the predominant mechanism for many photosensitizers.[6]
-
Type I Reaction: The photosensitizer in its triplet state can react with biological substrates, such as lipids or proteins, through electron transfer, producing superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and other ROS.[6]
These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, and autophagy.[7][8] The subcellular localization of the this compound derivative significantly influences the primary targets of photodamage and the subsequent cell death pathways.[9] Derivatives that accumulate in the mitochondria can rapidly induce apoptosis, while those localizing in lysosomes may trigger both apoptotic and necrotic cell death.[7][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives from published studies. Direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Photophysical Properties of this compound Derivatives
| Derivative | λ_abs_ (nm) | λ_em_ (nm) | Singlet Oxygen Quantum Yield (Φ_Δ_) | Solvent | Reference |
| Acridine (B1665455) | 355 | - | - | Acetonitrile | [2] |
| 9,10-dicyanoanthracene | - | - | - | Acetonitrile | [2] |
| Hypothetical this compound 1 | 420 | 485 | 0.55 | DMSO | N/A |
| Hypothetical this compound 2 | 450 | 510 | 0.62 | Methanol | N/A |
Note: Data for hypothetical this compound derivatives are for illustrative purposes.
Table 2: In Vitro Photodynamic Efficacy of this compound Derivatives
| Derivative | Cell Line | Incubation Time (h) | Light Dose (J/cm²) | IC₅₀ (µM) | Phototoxicity Index (PI) | Reference |
| Acridine Orange | Glioblastoma cells | - | - | - | - | [11] |
| Acridine N-acylhydrazone 3c | A549 | 24 | - | 73 | - | [1] |
| Acridine N-acylhydrazone derivatives | A549 | 48 | - | 37-62 | - | [1] |
| Hypothetical this compound 1 | HeLa | 24 | 10 | 2.5 | 40 | N/A |
| Hypothetical this compound 2 | MCF-7 | 24 | 10 | 1.8 | 55 | N/A |
Note: PI = IC₅₀ (dark) / IC₅₀ (light). Data for hypothetical this compound derivatives are for illustrative purposes.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the viability of cells after treatment with this compound derivatives in the presence and absence of light.[12][13]
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation (Dark): Incubate the plates for the desired period (e.g., 24 hours) in the dark.
-
Irradiation: For the phototoxicity assessment, expose the designated plates to a light source with the appropriate wavelength and light dose. Keep a parallel set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS following PDT with this compound derivatives using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][14]
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
PBS
-
Cells cultured on glass-bottom dishes or in 96-well black plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells as for the cytotoxicity assay.
-
Compound Incubation: Treat the cells with the this compound derivative for the desired time in the dark.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Irradiation: Irradiate the cells with the appropriate light source.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~485/535 nm) or a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control groups.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).[11][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative and light as described for the cytotoxicity assay.
-
Cell Harvesting: After the desired post-irradiation incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
In Vivo Tumor Model Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivative-mediated PDT in a murine tumor model.[10][16]
Materials:
-
Tumor cells (e.g., murine sarcoma, carcinoma)
-
Immunocompromised or syngeneic mice
-
This compound derivative formulated for intravenous injection
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer the this compound derivative intravenously via the tail vein at a predetermined dose.
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue.
-
Irradiation: Anesthetize the mice and deliver a specific light dose to the tumor area using a laser and fiber optic.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days.
-
Efficacy Evaluation: Monitor tumor growth inhibition and animal survival over time.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess necrosis and apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of Photodynamic Therapy (PDT).
Caption: Experimental workflow for evaluating this compound derivatives in PDT.
Caption: Key signaling pathways activated by this compound-PDT.
References
- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet oxygen-producing activity and photodynamic biological effects of acridine compounds. | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDT-Induced Activation Enhanced by Hormone Response to Treatment | MDPI [mdpi.com]
- 9. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo anti-tumor activity of photodynamic therapy with intravenous administration of acridine orange, followed by illumination with high-power flash wave light in a mouse osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. In vivo anti-tumor activity of photodynamic therapy with intravenous administration of acridine orange, followed by illumination with high-power flash wave light in a mouse osteosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridinone-Based Probes for Nitric Oxide Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of acridinone-based fluorescent probes in the detection of nitric oxide (NO). This compound derivatives have emerged as a promising class of fluorescent probes due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. These characteristics make them valuable tools for real-time monitoring of NO dynamics in various biological systems.
Introduction to this compound-Based Nitric Oxide Probes
Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] The transient nature and low physiological concentrations of NO make its direct detection challenging.[1] this compound-based fluorescent probes offer a sensitive and specific method for detecting NO. The core principle of these probes lies in the reaction of a diamino-substituted this compound with nitric oxide in the presence of oxygen. This reaction forms a triazole derivative, which exhibits significantly enhanced fluorescence intensity compared to the parent compound. This "turn-on" fluorescence response allows for the visualization and quantification of NO production in real-time.
The general mechanism involves the N-nitrosation of the diamino group, leading to the formation of a highly fluorescent triazole. This process is often accompanied by a shift in the emission wavelength, providing a clear signal for NO detection.
Quantitative Data Presentation
The selection of an appropriate fluorescent probe is crucial for obtaining reliable and reproducible data. The following table summarizes the key photophysical and performance characteristics of representative this compound-based nitric oxide probes.
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) of Product | Fold Increase in Fluorescence | Detection Limit | Selectivity | Reference |
| 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone | 447 | 495 (after reaction with NO) | 1.45% | 5-fold | Not Reported | High for NO | [2] |
| 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA) | Not Reported | Not Reported | Not Reported | Not Reported | 10 nM | High for NO | [3] |
Experimental Protocols
General Synthesis of Diamino-Acridinone Probes
The synthesis of diamino-acridinone probes generally involves a multi-step process starting from a commercially available acridone (B373769) derivative. A representative synthetic scheme for 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone is outlined below.
Diagram of the general synthesis workflow:
Caption: General synthesis workflow for diamino-acridinone probes.
Detailed Protocol for the Synthesis of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone:
This protocol is adapted from Panfilov et al., Molecules 2021.[2]
-
Nitration of 4-carboxy-10-methyl-9(10H)-acridone:
-
Suspend 4-carboxy-10-methyl-9(10H)-acridone in a mixture of acetic acid and acetic anhydride.
-
Add fuming nitric acid dropwise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice water to precipitate the dinitro-acridinone derivative.
-
Filter, wash with water, and dry the product.
-
-
Reduction of the Dinitro-acridinone:
-
Dissolve the dinitro-acridinone derivative in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and reflux the mixture.
-
Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
-
After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product.
-
Purify the resulting 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone by column chromatography or recrystallization.
-
In Vitro Nitric Oxide Detection
This protocol describes the use of an this compound-based probe for the detection of NO in a cell-free system.
Diagram of the in vitro detection workflow:
Caption: Workflow for in vitro nitric oxide detection.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based probe (e.g., 1 mM in DMSO).
-
Prepare a stock solution of a nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, or diethylamine (B46881) NONOate) in an appropriate solvent.
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the reaction buffer.
-
Add the this compound probe to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the NO donor to the desired final concentration.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or a spectrofluorometer.
-
Use an excitation wavelength appropriate for the specific probe (e.g., ~447 nm) and measure the emission at the corresponding wavelength (e.g., ~495 nm).
-
Include a control sample without the NO donor to determine the background fluorescence.
-
Live Cell Imaging of Nitric Oxide
This protocol provides a general procedure for imaging endogenous or exogenous NO production in cultured cells.
Diagram of the live cell imaging workflow:
Caption: Workflow for live cell imaging of nitric oxide.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., Jurkat cells, macrophages, or endothelial cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a loading solution of the this compound probe (e.g., 5-10 µM) in serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Remove the culture medium from the cells and wash them once with the loading buffer.
-
Incubate the cells with the probe-containing solution for 30-60 minutes at 37 °C in a CO2 incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with fresh, pre-warmed buffer to remove any excess probe.
-
-
Stimulation of Nitric Oxide Production (Optional):
-
To visualize endogenous NO production, cells can be stimulated with an appropriate agent. For example, macrophages can be treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), while endothelial cells can be stimulated with acetylcholine (B1216132) or bradykinin.
-
To detect exogenous NO, a NO donor can be added to the imaging medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the this compound probe (e.g., excitation at 450-490 nm and emission >515 nm).[2]
-
Acquire images at different time points to monitor the dynamics of NO production.
-
Signaling Pathway
This compound-based probes can be utilized to study the involvement of nitric oxide in various signaling pathways. A key pathway is the cGMP-dependent signaling cascade.
Diagram of the Nitric Oxide Signaling Pathway:
Caption: Simplified nitric oxide signaling pathway in the vasculature.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of washing steps. |
| Autofluorescence from cells or medium. | Use a medium with low background fluorescence. Acquire a background image before probe loading and subtract it from the final image. | |
| Weak or No Signal | Low level of nitric oxide production. | Use a positive control with a known NO donor (e.g., SNAP) to confirm probe activity. Increase the concentration or duration of the stimulus. |
| Probe degradation. | Prepare fresh probe solutions. Protect the probe from light. | |
| Phototoxicity or Photobleaching | Excessive excitation light intensity or exposure time. | Reduce the intensity of the excitation light. Use a neutral density filter. Decrease the exposure time and/or the frequency of image acquisition. |
Conclusion
This compound-based fluorescent probes are powerful tools for the detection and imaging of nitric oxide in biological systems. Their "turn-on" fluorescence response upon reaction with NO provides high sensitivity and contrast. By following the detailed protocols and considering the potential challenges outlined in this document, researchers can effectively utilize these probes to gain valuable insights into the complex roles of nitric oxide in health and disease.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Acridinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their planar tricyclic structure allows for intercalation into DNA and interaction with various enzymatic targets, making them promising candidates for the development of novel therapeutics, particularly in oncology. This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to identify and characterize this compound compounds with potential therapeutic value. The key targets for this compound-based compounds that will be discussed are topoisomerases, G-quadruplexes, and kinases.
I. Screening of this compound Compounds as Topoisomerase Inhibitors
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[1][2] Their inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death, making them validated targets for cancer therapy.[3][4] this compound derivatives have been identified as potent topoisomerase inhibitors.[5][6]
Signaling Pathway: Topoisomerase Inhibition
Inhibition of topoisomerase II (Topo II) by this compound compounds typically involves the stabilization of the cleavable complex, a transient intermediate where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks. These breaks trigger a DNA damage response (DDR) pathway, often involving the activation of kinases like ATM and ATR, which in turn activates downstream effectors like p53 and the cell cycle checkpoint inhibitor p21.[7] This cascade ultimately leads to cell cycle arrest, typically in the G2/M phase, and apoptosis.[7]
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acridinone Derivatives for Imaging Lipid Droplets in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridinone derivatives are a class of fluorescent compounds that have shown significant promise as probes for imaging lipid droplets in living cells. Their unique photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment, make them valuable tools for studying lipid metabolism and related diseases. This document provides detailed application notes and protocols for the use of this compound-based probes, with a focus on the recently developed derivative, BDAA12C, for imaging lipid droplets in various cell types, including cancer cells.
Data Presentation: Photophysical Properties of this compound-Based Lipid Droplet Probes
The selection of a suitable fluorescent probe is critical for successful imaging experiments. The table below summarizes the key photophysical properties of a representative this compound derivative, BDAA12C, and provides a comparison with other relevant this compound compounds.
| Probe Name | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (Φf) | Key Features & Applications |
| BDAA12C | Data not available | Data not available | Data not available | Data not available | Excellent specificity for lipid droplets, low toxicity, suitable for tracking lipid trafficking and cancer diagnosis.[1] |
| MedAcd12P | ~450 nm | 560-590 nm | ~110-140 nm | High in polar protic solvents, low in water | Surfactant-like acridone (B373769) derivative, exhibits Aggregation-Induced Emission (AIE) properties.[2] |
| Acridone | 384 nm | 441 nm | 57 nm | 0.42 (in ethanol) | Parent compound, exhibits blue-violet fluorescence. |
Note: Specific quantitative photophysical data for BDAA12C were not available in the cited literature. The data for MedAcd12P and Acridone are provided for general comparison of this class of compounds.
Experimental Protocols
I. Synthesis of a Generic this compound-Based Fluorescent Probe
This protocol describes a general method for the synthesis of a fluorescent acridone core structure, which can be further modified to enhance lipid droplet specificity.[3]
Materials:
-
9-Acridone
-
Ethyl bromoacetate (B1195939)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 9-acridone in DMF at 60°C, add NaH.
-
Stir the mixture for 15 minutes.
-
Add ethyl bromoacetate to the reaction mixture.
-
Stir the reaction for 3 hours, then cool to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Recrystallize the solid product from ethanol to obtain 10-(carboxymethyl)-9(10H)acridone ethyl ester.
-
Further chemical modifications, such as adding a lipophilic tail, can be performed on this core structure to improve lipid droplet targeting.
II. Live-Cell Imaging of Lipid Droplets using this compound Probes
This protocol provides a general guideline for staining lipid droplets in live cells using this compound derivatives like BDAA12C. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cultured mammalian cells (e.g., A549, MRC-5)
-
This compound probe stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
-
Probe Preparation: Prepare a working solution of the this compound probe (e.g., 1-10 µM) in pre-warmed cell culture medium. The optimal concentration should be determined experimentally.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set for the specific this compound probe. For many acridone derivatives, excitation in the blue or violet range (e.g., 405 nm or 450-490 nm) and emission detection in the green to red range (e.g., >515 nm) is appropriate.[3]
-
Visualizations
Experimental Workflow for Live-Cell Lipid Droplet Imaging
References
Application Notes and Protocols for the Synthesis and Evaluation of Acridinone-DNA Intercalating Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and biological evaluation of acridinone-based DNA intercalating agents. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction
Acridone (B373769) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention for their potential as anticancer agents.[1][2] Their planar tricyclic structure enables them to intercalate between the base pairs of DNA, disrupting critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] Several acridone analogues, including amsacrine (B1665488) (m-AMSA), N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), and triazoloacridone (C-1305), have advanced to clinical studies, underscoring the therapeutic potential of this scaffold.[1]
This document details the synthetic methodologies for preparing this compound cores, protocols for assessing their DNA-intercalating properties and cytotoxic effects, and a summary of their impact on key signaling pathways.
Data Presentation
Table 1: DNA Binding Constants of this compound Derivatives
| Compound Class | Derivative | DNA Binding Constant (Kb) (M-1) | Method | Reference |
| Acridine-Thiosemicarbazones | 3a-h | 1.74 x 104 - 1.0 x 106 | UV-Vis Spectroscopy | [4] |
| N10-alkylated 2-bromoacridones | Various | 0.3 x 105 - 3.9 x 105 | UV-Vis Spectroscopy | [5] |
| Imidazoacridinones | C-1311 | 1.2 x 105 | Topoisomerase I Unwinding | [6] |
Table 2: Cytotoxicity of this compound Derivatives (IC50 Values)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 2, N10-substituted acridones | Butyl piperidine (B6355638) derivative | Various | 2.96 - 9.46 | [7] |
| Acridine-Thiosemicarbazones | DL-08 | B16-F10 | 14.79 | [8] |
| Acridine-Thiosemicarbazones | DL-01, DL-08 | K-562 | 11.45 - 17.32 | [8] |
| Acridine-chalcone hybrids | 4e | MDA-MB-231, MCF-7 | Not specified | [9] |
| Amsacrine (m-AMSA) | - | HEK 293 (HERG block) | 0.2094 | [10] |
| Amsacrine (m-AMSA) | - | Xenopus oocytes (HERG block) | 2.0 | [10] |
Experimental Protocols
I. Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the acridone scaffold is the Ullmann condensation reaction, followed by cyclization.[11]
Protocol 1: Synthesis of Acridone via Ullmann Condensation and Cyclization
This protocol describes a general procedure for the synthesis of an N-arylanthranilic acid followed by cyclization to the acridone core.
Materials:
-
2-Chlorobenzoic acid
-
Aniline (B41778) (or a substituted aniline)
-
Potassium carbonate (K2CO3)
-
Copper powder or Copper(I) iodide
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar solvent
-
Polyphosphoric acid (PPA) or sulfuric acid (H2SO4)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Ullmann Condensation to form N-Aryl-anthranilic Acid
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), the desired aniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.
-
Add a suitable high-boiling polar solvent such as NMP.
-
Heat the reaction mixture to a high temperature (typically >180 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the N-aryl-anthranilic acid product.
-
Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.
Step 2: Cyclization to form the Acridone Core
-
Add the dried N-aryl-anthranilic acid to polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture (typically 100-140 °C) for 1-2 hours.[11]
-
Cool the reaction mixture and carefully pour it onto ice.
-
The precipitated acridone product is then collected by filtration, washed thoroughly with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with water again.
-
The crude acridone can be purified by recrystallization or column chromatography.
II. Evaluation of DNA Intercalation
Protocol 2: UV-Visible Spectrophotometry for DNA Binding Assay
This method is used to determine the binding affinity of a compound to DNA by monitoring changes in its UV-Visible absorption spectrum upon addition of DNA.
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO or ethanol)
-
Calf Thymus DNA (ctDNA) stock solution (in buffer)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a working solution of the this compound derivative in the buffer at a fixed concentration (e.g., 15 µM).[5]
-
Record the UV-Vis absorption spectrum of the this compound derivative solution alone.
-
Titrate the this compound solution with increasing concentrations of ctDNA (e.g., 0-100 µM).[5]
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Observe for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength, which are indicative of intercalation.[4]
-
The intrinsic binding constant (Kb) can be calculated from the changes in absorbance using the McGhee and von Hippel equation or other appropriate models.[4]
Protocol 3: Fluorescence Spectroscopy for DNA Intercalation Assay
This technique assesses DNA binding by observing changes in the fluorescence properties of the this compound derivative.
Materials:
-
This compound derivative stock solution
-
ctDNA stock solution
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a working solution of the this compound derivative in the buffer.
-
Record the fluorescence emission spectrum of the this compound derivative solution alone (note the excitation and emission wavelengths).
-
Add increasing amounts of ctDNA to the this compound solution.
-
After each addition, record the fluorescence emission spectrum.
-
Quenching of the fluorescence intensity upon addition of DNA is often observed for intercalating agents due to electron transfer between the excited ligand and DNA bases.[4]
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (KSV), which provides information about the binding interaction.[4]
III. Biological Evaluation
Protocol 4: Topoisomerase I and II Inhibition Assay
This assay determines the ability of the this compound derivative to inhibit the activity of topoisomerase enzymes, which are crucial for DNA topology and are common targets for anticancer drugs.[8][13]
Materials:
-
Human Topoisomerase I or IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Kinetoplast DNA (kDNA) for Topoisomerase II decatenation assay
-
Reaction buffer specific for each enzyme
-
This compound derivative stock solution
-
Positive control inhibitor (e.g., Camptothecin for Topo I, Etoposide or Amsacrine for Topo II)
-
Agarose (B213101) gel electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
For Topoisomerase I (Relaxation Assay):
-
Set up reaction tubes containing the reaction buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37 °C for a specified time (e.g., 30 minutes).[14]
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[15]
For Topoisomerase II (Decatenation Assay):
-
The procedure is similar to the Topo I assay, but uses kDNA as the substrate.
-
Inhibition of Topoisomerase II is observed as the inability of the enzyme to resolve the catenated DNA network into individual minicircles.[16]
Protocol 5: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
This compound-DNA intercalating agents exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis.
Mitochondrial-Mediated Apoptosis: Several acridone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[19][20][21] This process is often initiated by an increase in reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This, in turn, causes the release of cytochrome C from the mitochondria into the cytoplasm. Cytochrome C then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death.[19]
Inhibition of Pro-Survival Signaling: Some acridone alkaloids, such as buxifoliadine E, have been found to inhibit the ERK/MAPK signaling pathway.[22] The ERK pathway is a critical regulator of cell proliferation and survival. By inhibiting the phosphorylation of Erk, these compounds can downregulate the expression of anti-apoptotic proteins (like Mcl-1) and upregulate pro-apoptotic proteins (like Bax), thereby promoting apoptosis.[22]
Visualizations
Caption: General workflow for the synthesis of the this compound core.
Caption: Workflow for DNA intercalation assays.
Caption: Apoptosis signaling pathway induced by this compound derivatives.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for acridine-substituted analogues of the mixed topoisomerase I/II inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scribd.com [scribd.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acridone derivative 8a induces oxidative stress-mediated apoptosis in CCRF-CEM leukemia cells: application of metabolomics in mechanistic studies of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Acridinone Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Acridinone and its derivatives are a promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. However, their therapeutic potential is often limited by their poor solubility in aqueous solutions, a critical factor for bioavailability and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating in my aqueous buffer?
A1: this compound and its analogues are generally hydrophobic molecules with low intrinsic aqueous solubility.[1] Precipitation in aqueous buffers, such as phosphate-buffered saline (PBS), is a common issue. Acridone's solubility in water at pH 7.4 is reported to be as low as 4.7 µg/mL.[2] When a concentrated stock solution of your compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "solvent shock."
Q2: What are the primary strategies to improve the aqueous solubility of this compound derivatives?
A2: Several techniques can be employed to enhance the solubility of this compound compounds for experimental and formulation purposes. The most common and effective methods include:
-
Co-solvents: Introducing a water-miscible organic solvent to the aqueous medium.
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.
-
Synthesis of Soluble Analogues or Prodrugs: Chemically modifying the this compound scaffold to introduce more polar functional groups.
The choice of method depends on the specific this compound derivative, the required concentration, and the constraints of the experimental system (e.g., cell-based assays).
Troubleshooting Guides
Issue 1: Compound Precipitation When Using Co-solvents
Even with the use of co-solvents like DMSO or ethanol, you may still observe precipitation, especially in sensitive biological assays.
Troubleshooting Workflow for Co-solvent Systems
Caption: Troubleshooting workflow for co-solvent-related precipitation.
Quantitative Data: this compound Solubility
While extensive data for all derivatives is not available, the following table summarizes the known solubility of the parent acridone (B373769) compound.
| Solvent System | Solubility | Reference |
| Water (pH 7.4) | 4.7 µg/mL | [2] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Benzene | Insoluble | |
| Chloroform | Insoluble |
Issue 2: Difficulty in Preparing Stable Cyclodextrin (B1172386) Complexes
Cyclodextrins can significantly enhance the solubility of acridinones, but achieving a stable complex requires careful optimization.
Troubleshooting Workflow for Cyclodextrin Complexation
Caption: Troubleshooting workflow for cyclodextrin complexation issues.
Quantitative Data: this compound-Cyclodextrin Complexation
| This compound Derivative | Cyclodextrin | Stoichiometry | Stability Constant (K) | Reference |
| Acridone | β-Cyclodextrin | 1:1 | 421 M⁻¹ | [1] |
| Acridone Semicarbazone | β-Cyclodextrin | 1:1 | 231 M⁻¹ | [1] |
| Acridone Thiosemicarbazone | β-Cyclodextrin | 1:1 | 123 M⁻¹ | [1] |
Detailed Experimental Protocols
Protocol 1: Determination of this compound-β-Cyclodextrin Complex Stoichiometry (Job's Plot)
This method of continuous variation is used to determine the stoichiometry of the host-guest complex.
Materials:
-
This compound derivative
-
β-Cyclodextrin (β-CD)
-
Appropriate aqueous buffer (e.g., phosphate (B84403) buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare equimolar stock solutions of the this compound derivative and β-CD in the chosen buffer.
-
Prepare a series of solutions by mixing the stock solutions in different molar ratios (e.g., 0:10, 1:9, 2:8, ... , 9:1, 10:0), keeping the total molar concentration constant.
-
Incubate the solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours with gentle agitation).
-
Measure the absorbance of each solution at the λmax of the this compound derivative.
-
Calculate the change in absorbance (ΔA) by subtracting the absorbance of the free this compound derivative from the absorbance of the complexed solution.
-
Plot ΔA against the mole fraction of the this compound derivative. The mole fraction at which the maximum deviation in absorbance is observed indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.[3][4]
Protocol 2: General Method for pH-Dependent Solubility Profile
This protocol allows for the determination of an this compound derivative's solubility across a range of pH values.
Materials:
-
This compound derivative
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shake-flask apparatus or orbital shaker with temperature control
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the this compound derivative to a series of flasks, each containing a buffer of a different pH.
-
Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the solutions to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant of each flask and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved this compound derivative using a validated HPLC or UV-Vis method.
-
Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.[5][6]
Protocol 3: Synthesis of a Water-Soluble Acridone Prodrug (General Phosphate Ester Approach)
This protocol provides a general outline for the synthesis of a phosphate ester prodrug from a hydroxyl-containing acridone derivative to enhance water solubility.
Materials:
-
Hydroxylated acridone derivative
-
Phosphorus oxychloride (POCl₃)
-
Appropriate workup and purification reagents (e.g., water, organic solvents, chromatography supplies)
Procedure:
-
Dissolve the hydroxylated this compound derivative in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the phosphate ester prodrug.
Note: This is a generalized procedure and may require significant optimization for specific this compound derivatives.
Signaling Pathway and Experimental Workflow Visualization
This compound derivatives are known to exert their anticancer effects, in part, by inhibiting Topoisomerase II, an enzyme crucial for DNA replication and repair.[7][8][9] The following diagram illustrates the mechanism of Topoisomerase II inhibition.
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
This support center provides a starting point for addressing solubility challenges with this compound derivatives. For further assistance with specific compounds or experimental conditions, please consult the relevant scientific literature or contact a qualified technical support professional.
References
- 1. Determining the stoichiometry and binding constants of inclusion complexes formed between aromatic compounds and beta-cyclodextrin by solid-phase microextraction coupled to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis of novel acridone derivatives as potential biologically acti" by Amine Laradji [digitalscholarship.tnstate.edu]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acridinone Fluorescence Quantum Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acridinone derivatives. Our goal is to help you diagnose and resolve common issues encountered during experiments to optimize the fluorescence quantum yield of your compounds.
Troubleshooting Guides
This section addresses specific problems you might encounter in your experiments.
Issue 1: Low or No Fluorescence Observed
Possible Causes and Solutions:
-
Inappropriate Solvent: The fluorescence quantum yield of this compound is highly dependent on the solvent environment.[1][2]
-
Troubleshooting Step 1: Solvent Polarity and Proticity. Check the polarity and proticity of your solvent. This compound derivatives often exhibit higher quantum yields in polar, protic solvents like methanol (B129727) and ethanol (B145695).[1][2] In contrast, nonpolar solvents like cyclohexane (B81311) can lead to very low quantum yields.[2]
-
Troubleshooting Step 2: Solvent Purity. Use spectroscopic grade solvents to avoid quenching from impurities.[3] Always run a blank measurement of your solvent to check for background fluorescence.
-
-
Concentration Effects (Self-Quenching): At high concentrations, this compound derivatives can aggregate, leading to self-quenching and a decrease in fluorescence.[4][5][6]
-
Presence of Quenchers: Various substances can quench fluorescence, including dissolved oxygen, heavy metal ions, and halide ions.[9][10]
-
Troubleshooting Step 4: Degas Your Solvent. If you suspect oxygen quenching, degas your solvent by bubbling an inert gas like nitrogen or argon through it.
-
Troubleshooting Step 5: Check for Contaminants. Ensure all glassware is scrupulously clean and that no quenching species have been introduced from other reagents.
-
-
Incorrect Instrument Settings:
-
Troubleshooting Step 6: Optimize Spectrofluorometer Settings. Ensure the excitation wavelength is set to the absorption maximum of your this compound derivative. Check that the emission is being monitored across the expected wavelength range. Ensure excitation and emission slit widths are identical for all measurements when performing comparative studies.
-
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
Possible Causes and Solutions:
-
Fluctuating Experimental Conditions: Temperature and pH can influence fluorescence intensity.
-
Troubleshooting Step 1: Control the Temperature. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout your measurements.
-
Troubleshooting Step 2: Buffer the Solution. If your this compound derivative has acid-base properties, use a buffer to maintain a constant pH.
-
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of your sample.
-
Troubleshooting Step 3: Minimize Light Exposure. Keep your samples in the dark when not in use. Reduce the excitation intensity or the exposure time during measurements if possible.
-
-
Inner Filter Effects: At higher concentrations, the sample itself can reabsorb the emitted fluorescence.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the fluorescence quantum yield of this compound?
The solvent plays a critical role in determining the fluorescence properties of this compound. The polarity and proticity of the solvent can alter the energy levels of the excited state.[11] Generally, polar and protic solvents lead to a significant increase in the fluorescence quantum yield.[2] For example, N-methylacridone (NMA) has a quantum yield of approximately 0.7 in methanol (a polar, protic solvent) but only about 0.02 in cyclohexane (a nonpolar solvent).[2] This is because polar solvents can stabilize the excited state, favoring fluorescence emission over non-radiative decay pathways.[1]
Q2: What is the effect of different substituents on the this compound core?
Substituents and their positions on the this compound ring can dramatically influence the fluorescence quantum yield. Electron-donating groups with a positive mesomeric effect (+M), such as methoxy (B1213986) (-OCH3) groups, at the 2 and 7 positions can significantly increase the quantum yield by lowering the energy of the emissive ππ* excited state relative to non-emissive nπ* states.[2][12] For instance, N-methylacridone substituted with two methoxy groups (NMA-dOMe) in THF exhibits a quantum yield as high as 0.84.[12]
Q3: My quantum yield is still low after trying different solvents. What else can I do?
If solvent optimization is insufficient, you may need to consider chemical modification of the this compound core. Introducing electron-donating groups at the 2 and 7 positions is a common strategy to enhance the quantum yield.[2][12] Additionally, attaching bulky groups can prevent aggregation and self-quenching.
Q4: What are common fluorescence quenchers for this compound derivatives?
Common quenchers include molecular oxygen, halide ions (e.g., Cl-, Br-, I-), heavy atoms, and some organic molecules that can participate in electron transfer.[9][10][13] It is also important to be aware of self-quenching, which occurs at high concentrations of the fluorophore itself.[6]
Q5: What is a suitable fluorescence quantum yield standard to use with this compound derivatives?
The choice of a standard is crucial for accurate relative quantum yield measurements. The standard should have a well-characterized quantum yield and its absorption and emission spectra should be in a similar range to your this compound derivative to minimize instrument-related errors. For this compound derivatives that absorb in the UV-A and emit in the blue-violet region, common standards include quinine (B1679958) sulfate (B86663) in 0.5 M H2SO4 (Φ = 0.54) or anthracene (B1667546) in ethanol (Φ = 0.27).[4][5]
Quantitative Data Summary
The following tables summarize the fluorescence quantum yields (Φ) of various this compound derivatives under different experimental conditions.
Table 1: Effect of Solvent on this compound Fluorescence Quantum Yield
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| Acridone (B373769) | Tetrahydrofuran (THF) | Highest among tested solvents | [4][5] |
| Acridone | Dimethyl sulfoxide (B87167) (DMSO) | Lower than THF | [4] |
| N-Methylacridone (NMA) | Methanol | ~0.7 | [2] |
| N-Methylacridone (NMA) | Cyclohexane | ~0.02 | [2] |
Table 2: Effect of Substituents on this compound Fluorescence Quantum Yield
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| N-Methylacridone (NMA) | Tetrahydrofuran (THF) | 0.11 | [12] |
| NMA-dOMe (dimethoxy substituted) | Tetrahydrofuran (THF) | 0.84 | [12] |
| p-A (phenoxazine substituted) | Toluene | 0.20 | [14] |
| 3,6-DPXZ-AD | - | 0.949 | [15] |
| Pyridine-substituted acridones | Doped Films | 0.78 - 0.94 | [16] |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of an this compound derivative using a known standard.[7][8]
Materials:
-
Spectroscopic grade solvent
-
This compound derivative (sample)
-
Fluorescence standard with a known quantum yield
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your this compound sample and the fluorescence standard in the same spectroscopic grade solvent.
-
Prepare a Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength in a 1 cm cuvette.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The measurement range should encompass the entire emission band.
-
Measure the emission of a solvent blank and subtract it from each sample and standard spectrum.
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both datasets. The plots should be linear and pass through the origin.
-
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term is equal to 1.
-
Visualizations
References
- 1. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Substituted acridones: simple deep blue HIGHrISC emitters in an aprotic environment - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04781H [pubs.rsc.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Solvent Effect on the spectral and photophysical properties of the Acridone - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. static.horiba.com [static.horiba.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Effect of the substituent position on the electrochemical, optical and structural properties of donor–acceptor type acridone derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting acridinone synthesis reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during acridinone synthesis.
Troubleshooting Guides & FAQs
This section is organized by common synthetic routes for preparing acridinones, addressing specific issues in a question-and-answer format.
Ullmann Condensation/Cyclization
The Ullmann condensation is a classical and widely used method for the synthesis of N-phenylanthranilic acids, which are key precursors to acridones upon cyclization.
Question: My Ullmann condensation reaction to form the N-phenylanthranilic acid precursor is giving a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Ullmann condensation are a frequent issue and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Catalyst Quality and Activity: The copper catalyst is crucial. Copper(I) salts like CuI can oxidize over time, leading to reduced activity. Using old or improperly stored copper sources is a common reason for reaction failure.[1]
-
Recommendation: Use freshly purchased, high-purity CuI or wash the catalyst with a suitable solvent to remove any oxidized species.
-
-
Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.[1]
-
Recommendation: Set up the reaction under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox. Ensure solvents are properly degassed before use.[1]
-
-
Reactivity of the Aryl Halide: The nature of the halogen on the aryl halide significantly impacts reactivity. The general trend is I > Br > Cl.[1][2]
-
Recommendation: If you are using a less reactive aryl halide (e.g., an aryl chloride), you may need to switch to a more active catalyst system, potentially by adding a ligand, or use higher reaction temperatures.[1]
-
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150°C.[1][3]
-
Recommendation: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to side product formation and decomposition. Modern ligand-assisted Ullmann reactions can often be performed at lower temperatures (80-120°C).[1]
-
-
Ligand Selection: The addition of a ligand can stabilize the copper catalyst and promote the desired cross-coupling, reducing side reactions.[1]
-
Recommendation: A ligand screening can be beneficial. Common ligands for Ullmann couplings include 1,10-phenanthroline.
-
Question: I am observing significant dehalogenation of my aryl halide starting material. How can I prevent this side reaction?
Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction in Ullmann condensations.
-
Potential Cause: The hydrogen source for dehalogenation can be trace amounts of water, the solvent, or the amine nucleophile itself.[1]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all reagents and solvents and conduct the reaction under a strictly inert atmosphere.[1]
-
Choose a Suitable Solvent: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous, high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane.[3][4]
-
Question: The cyclization of my N-phenylanthranilic acid to the acridone (B373769) is incomplete or results in byproducts. What should I do?
Answer: The acid-catalyzed cyclization of N-phenylanthranilic acid is a critical step that can be problematic.
-
Inadequate Dehydration: The cyclization is a dehydration reaction. Incomplete removal of water can hinder the reaction.
-
Recommendation: Ensure the N-arylanthranilic acid is completely dry before adding it to the cyclizing agent. A gradual increase in temperature can also be beneficial.[5]
-
-
Choice of Cyclizing Agent: Strong acids are typically used for this step.
-
Side Reactions: High temperatures and strongly acidic conditions can lead to undesired byproducts through charring and other side reactions.[5]
-
Recommendation: Optimize the reaction temperature and time to avoid excessive heating.[5]
-
Bernthsen Acridine Synthesis
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst at high temperatures.[5]
Question: My Bernthsen synthesis resulted in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Bernthsen synthesis are a common issue.
-
Inadequate Temperature: This reaction requires high temperatures, often between 200-270°C, for an extended period (e.g., 24 hours) with conventional heating.[5] Insufficient heat will lead to an incomplete reaction.
-
Suboptimal Catalyst Concentration: The amount of zinc chloride catalyst is crucial. An excessive amount can sometimes hinder the reaction.[5]
-
Reaction Time: The reaction is often slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time.[5]
-
Microwave Irradiation as an Alternative: Consider using microwave irradiation, which has been shown to dramatically reduce reaction times to minutes and, in some cases, improve yields.[5][8]
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 200-270°C[5] | Varies, monitor with TLC |
| Time | ~24 hours[5] | A few minutes[5] |
| Yield | Often lower | Often higher[5] |
| Considerations | Prone to charring and side reactions[5] | Greener chemistry approach, requires specialized equipment |
Question: I am getting a mixture of isomeric acridones. How can I improve the selectivity?
Answer: The formation of isomers can occur if the N-arylanthranilic acid is unsymmetrically substituted, as the cyclization can proceed in different ways.[5]
-
Recommendation: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. In some cases, purification by recrystallization or chromatography may be necessary to separate the isomers.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond in the acridone precursor.
Question: My Buchwald-Hartwig amination is failing or giving a low yield. What are the common pitfalls?
Answer: Buchwald-Hartwig reactions are powerful but can be sensitive to various factors.
-
Catalyst Deactivation: Impurities in the starting materials or the presence of functional groups that can poison the palladium catalyst can lead to deactivation.[9] Using Pd(II) sources without proper in-situ reduction to the active Pd(0) species can also result in lower catalyst activity.[9]
-
Recommendation: Use a pre-catalyst to ensure the formation of the active catalytic species.[9]
-
-
Ligand, Base, and Solvent Choice: The combination of ligand, base, and solvent is critical and interdependent. An inappropriate combination for your specific substrates is a frequent cause of poor performance.[9]
-
Side Reactions (Hydrodehalogenation): A common side reaction is the reduction of the aryl halide instead of coupling, which is particularly prevalent with primary amines.[9] This often involves a β-hydride elimination from a palladium-amide intermediate.[9]
-
Recommendation: Careful optimization of the ligand and reaction conditions can help to minimize this side reaction.[9]
-
Purification of Acridinones
Question: What are the best methods for purifying crude acridone?
Answer: The choice of purification method depends on the nature and quantity of impurities.
-
Recrystallization: This is one of the most common and effective methods for purifying acridones.[11]
-
Suitable Solvents: Ethanol (B145695), methanol, or a mixture of solvents can be used. The crude acridone should be soluble in the hot solvent and have low solubility in the cold solvent.[11] Acetic acid can also be used for recrystallization.[7]
-
-
Washing/Boiling with Base: Crude acridone can be purified by boiling it in a solution of sodium carbonate in water, followed by hot filtration and washing with boiling water.[7]
-
Sublimation: This can be an effective method for obtaining a highly pure product.[7]
-
Chromatography: For separating mixtures of isomers or removing closely related impurities, column chromatography on silica (B1680970) gel is often employed.[12]
Experimental Protocols
General Procedure for Ullmann Condensation and Cyclization to Acridone
-
Ullmann Condensation:
-
In a round-bottomed flask fitted with a reflux condenser, combine o-chlorobenzoic acid (1 eq), the desired aniline (B41778) (1 eq), anhydrous potassium carbonate (1 eq), and copper oxide (catalytic amount).[7]
-
Heat the mixture under reflux for 4-5 hours. The mixture may foam initially due to the evolution of carbon dioxide.[7]
-
After cooling, perform a steam distillation to remove any excess aniline.[7]
-
The remaining crude N-phenylanthranilic acid can be purified by recrystallization from aqueous ethanol with the addition of charcoal.[7]
-
-
Cyclization to Acridone:
-
In a conical flask, carefully add the dried N-phenylanthranilic acid (1 eq) to concentrated sulfuric acid (excess).[7]
-
Heat the mixture on a steam bath for 4 hours.[7]
-
Cautiously pour the hot, dark green solution into a beaker of boiling water, allowing the acid to run down the side of the beaker to prevent spattering.[7]
-
Boil the mixture for 5 minutes and filter while hot through a Buchner funnel. Wash the precipitate with hot water.[7]
-
The crude acridone can be further purified by recrystallization or other methods mentioned above.
-
Visualizations
Caption: A typical workflow for this compound synthesis via Ullmann condensation and subsequent cyclization.
Caption: A decision tree for troubleshooting low yield in this compound synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. zzylchem.com [zzylchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Acridinone Derivatives for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with acridinone derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound derivatives in vitro?
A1: The main challenges include poor aqueous solubility, potential for photodegradation, and a tendency to aggregate in aqueous solutions. These issues can lead to inconsistent results, reduced compound activity, and difficulty in interpreting experimental data.
Q2: What is the general mechanism of action for this compound derivatives?
A2: The planar structure of the this compound core allows these compounds to intercalate into DNA.[1][2] This can lead to the inhibition of enzymes crucial for DNA replication and transcription, such as topoisomerases, ultimately triggering apoptosis in cancer cells.[2]
Q3: Are this compound derivatives fluorescent?
A3: Yes, this compound derivatives are known to be fluorescent, a property that can be utilized in various bioimaging applications. However, this fluorescence can also interfere with certain assay readouts, so it is important to consider appropriate controls.
Troubleshooting Guides
Solubility Issues
Q: My this compound derivative is not dissolving in my aqueous assay buffer. What should I do?
A: this compound and its derivatives are generally poorly soluble in water.[1][3][4] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of this compound derivatives.[1][3]
-
Dimethylformamide (DMF): DMF is a suitable alternative to DMSO for preparing stock solutions.
Solubility Data for this compound
| Compound | Solvent | Solubility | Notes |
| Acridone | Water (pH 7.4) | 4.7 µg/mL[5] | Practically insoluble.[3][4] |
| Acridone | DMSO | Soluble[3] | Recommended for stock solutions. |
| Acridone | Ethanol | Soluble[3][4] | Can be used, but may have lower solubility than DMSO. |
| Acridone | Methanol | Soluble[3] | Similar to ethanol. |
Q: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution" or "solvent shock." It occurs because the compound is not soluble in the aqueous environment of the culture medium once the DMSO is diluted.
Troubleshooting Workflow for Compound Precipitation
Troubleshooting workflow for compound precipitation.
Strategies to Mitigate Precipitation:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. This helps to disperse the compound quickly.
-
-
Use a Lower Final DMSO Concentration:
-
Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media.
-
-
Check for Media Interactions:
-
Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation. Test for precipitation in both serum-free and serum-containing media.
-
Stability Issues
Q: How stable are this compound derivatives in solution?
A: this compound derivatives can be sensitive to light and may degrade upon exposure to UV or even ambient light.[6] Some derivatives may also be susceptible to hydrolysis.
Best Practices for Storage and Handling:
| Parameter | Recommendation | Rationale |
| Storage of Stock Solutions | Store in tightly sealed vials at -20°C or -80°C. Aliquot into single-use volumes. | Prevents degradation and avoids repeated freeze-thaw cycles. |
| Handling during Experiments | Protect solutions from light by using amber vials or wrapping tubes in foil. Minimize exposure to ambient light. | This compound derivatives can be photolabile. |
| Preparation of Working Solutions | Prepare fresh dilutions from the stock solution for each experiment. | Ensures consistent compound concentration and activity. |
Q: I am seeing a decrease in the activity of my this compound derivative over the course of an experiment. What could be the cause?
A: A loss of activity could be due to photodegradation, chemical instability in the assay buffer, or interaction with other assay components.
Troubleshooting Loss of Activity:
-
Assess Photostability: Run a control experiment where the compound in media is exposed to the same light conditions as your assay plates but without cells. Measure the compound concentration or activity at the beginning and end of the experiment.
-
Evaluate Buffer Stability: Incubate the compound in your assay buffer for the duration of the experiment and then test its activity.
-
Consider Non-specific Binding: this compound derivatives can be "sticky" and may adsorb to plasticware. Using low-binding plates and tubes can help mitigate this.
Aggregation
Q: I suspect my this compound derivative is aggregating in my aqueous assay buffer. How can I tell and what can I do?
A: Aggregation of hydrophobic compounds like this compound derivatives is common in aqueous solutions and can lead to non-specific effects and reduced efficacy.
Signs of Aggregation:
-
Cloudiness or visible precipitate in the solution.
-
Inconsistent or non-reproducible assay results.
-
A steep dose-response curve.
Strategies to Minimize Aggregation:
-
Lower the Compound Concentration: Aggregation is often concentration-dependent.
-
Include a Detergent: A small amount of a non-ionic detergent, such as Tween-20 (typically 0.01-0.1%), can help to keep the compound in solution. However, be sure to run controls to ensure the detergent itself does not affect your assay.
-
Sonication: Briefly sonicating the working solution before adding it to the assay plate can help to break up small aggregates.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is for assessing the in vitro cytotoxicity of this compound derivatives against a cancer cell line.
Experimental Workflow for MTT Assay
Workflow for a typical MTT cytotoxicity assay.
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Topoisomerase II Inhibition Assay
This assay measures the ability of an this compound derivative to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Experimental Workflow for Topoisomerase II Inhibition Assay
Workflow for a Topoisomerase II inhibition assay.
Materials:
-
This compound derivative stock solution
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
5x Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x assay buffer, 200-300 ng of supercoiled plasmid DNA, and the this compound derivative at various concentrations. Adjust the final volume with sterile water.
-
Enzyme Addition: Add 1-2 units of Topoisomerase II enzyme to each reaction tube. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel until the tracking dye has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the "no inhibitor" control. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of topoisomerase II activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of Acridinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with acridinone-based compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action and potential sources of off-target effects for this compound compounds?
A1: this compound compounds are a class of heterocyclic molecules known for a variety of biological activities, including anticancer, antiviral, and antiparasitic effects.[1][2][3] Their primary mechanisms of action often involve:
-
DNA Intercalation: The planar structure of the this compound core allows it to insert between DNA base pairs, which can interfere with DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells.[4][5]
-
Enzyme Inhibition: this compound derivatives have been shown to inhibit various enzymes, including topoisomerases, protein kinases, and acetylcholinesterase.[3][6]
Potential sources of off-target effects stem from these mechanisms. DNA intercalation is not sequence-specific and can affect any dividing cell, leading to general toxicity. Furthermore, while an this compound compound may be designed to inhibit a specific enzyme, the conserved nature of enzyme active sites, particularly within the kinase family, can lead to the inhibition of unintended targets.[7]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: A well-thought-out experimental plan is crucial for mitigating off-target effects. Key considerations include:
-
Dose-Response Studies: Always perform a dose-response experiment to identify the minimum effective concentration of your this compound compound. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of your compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Orthogonal Validation: Do not rely on a single method of validation. Confirm your findings using multiple approaches, such as structurally and mechanistically diverse inhibitors for the same target and genetic knockdown techniques.[8]
Q3: What are the initial signs that my observed cellular phenotype might be due to off-target effects?
A3: Several indicators should raise a red flag for potential off-target effects:
-
Discrepancy with Published Data: If your results are inconsistent with established literature for inhibitors of the same target.
-
Inconsistent Effects Across Cell Lines: The phenotype varies significantly between different cell lines, which could be due to differential expression of off-target proteins.
-
Mismatch with Genetic Validation: The phenotype observed with your compound is not replicated when the target protein is knocked down or knocked out using techniques like siRNA or CRISPR.[9]
-
Unusual Dose-Response Curve: A very steep or shallow dose-response curve can sometimes indicate off-target activities.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound compounds.
Problem 1: High background or inconsistent results in fluorescence-based assays.
-
Possible Cause: this compound compounds are known to be fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent readouts (e.g., some viability assays, reporter assays).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Problem 2: The observed phenotype does not match the expected outcome of inhibiting the target kinase.
-
Possible Cause: The this compound compound may be inhibiting other kinases (off-target) or acting through a different mechanism entirely (e.g., DNA intercalation). The PI3K/Akt and ERK/MAPK pathways are common off-target signaling cascades for kinase inhibitors.[10][11][12][13][14]
-
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase panel screen to identify other kinases that are inhibited by your compound at the effective concentration.
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the intended target. If the phenotype persists, it is likely an off-target effect.[9][15]
-
Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to the intended target in cells.[16][17][18][19]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile of an this compound Compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| On-Target: CDK2 | 50 | 95% |
| Off-Target: CDK9 | 250 | 80% |
| Off-Target: GSK3β | 800 | 65% |
| Off-Target: ROCK1 | 1,500 | 40% |
| Off-Target: PIM1 | >10,000 | <10% |
Table 2: Comparison of Phenotypes from Compound Treatment and Genetic Knockdown (Hypothetical Data)
| Condition | Cell Viability | Apoptosis Rate | p-Rb (Ser807/811) Levels |
| Vehicle Control | 100% | 5% | 100% |
| This compound Compound (1 µM) | 45% | 35% | 20% |
| Scrambled siRNA | 98% | 6% | 95% |
| Target-specific siRNA | 60% | 25% | 30% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an this compound compound to its intended protein target in a cellular context.[16][17][18]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with the this compound compound at the desired concentration and a control group with vehicle (e.g., DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Target Validation by siRNA-mediated Knockdown
Objective: To determine if the genetic knockdown of the target protein phenocopies the effect of the this compound compound.[9][15][20]
Methodology:
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting your protein of interest or a non-targeting (scrambled) control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Knockdown Validation: Harvest a subset of the cells to validate the knockdown efficiency by Western blotting or qRT-PCR.
-
Phenotypic Assay: In parallel, treat a set of the transfected cells with the this compound compound or vehicle control and perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).
-
Data Analysis: Compare the phenotype of the cells with the knocked-down target to the phenotype of the cells treated with the this compound compound. A similar phenotype provides evidence for on-target activity.
Mandatory Visualizations
Signaling Pathways
Caption: Potential off-target inhibition of the PI3K/Akt pathway.
Caption: Potential off-target inhibition of the ERK/MAPK pathway.
Experimental Workflows
Caption: A logical workflow for validating the on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical interaction of antitumor this compound derivatives with DNA in view of QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scientificarchives.com [scientificarchives.com]
- 14. researchgate.net [researchgate.net]
- 15. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Cell-Based RNAi Assay Development for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Acridone Synthesis via Ullmann Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in acridone (B373769) synthesis via the Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the main steps in acridone synthesis via the Ullmann condensation?
The synthesis is a two-step process:
-
Ullmann Condensation: An o-halobenzoic acid (commonly 2-chlorobenzoic acid) is condensed with an aniline (B41778) derivative in the presence of a copper catalyst and a base to form an N-phenylanthranilic acid intermediate.[1]
-
Cyclization: The N-phenylanthranilic acid is then cyclized, typically under strong acidic conditions, to yield the final acridone product.[1]
Q2: Why is my yield of N-phenylanthranilic acid so low?
Low yields in the initial Ullmann condensation are common and can be attributed to several factors:
-
Catalyst Inactivity: The copper catalyst, whether copper powder or a copper(I) salt, can be deactivated by oxidation.[2]
-
Impure Reactants: Impurities in the 2-chlorobenzoic acid or aniline can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate and yield. Traditional methods often require high temperatures (above 150°C).[3]
-
Dehalogenation of the Aryl Halide: A common side reaction is the reduction of the o-halobenzoic acid to benzoic acid.
Q3: My N-phenylanthranilic acid intermediate appears discolored. Will this affect the next step?
Yes, the purity of the N-phenylanthranilic acid is crucial.[4] A colored intermediate will likely result in a discolored and impure acridone product (e.g., green, blue, or black instead of the expected yellow).[4] It is highly recommended to purify the N-phenylanthranilic acid before proceeding to the cyclization step.
Q4: What are the most common issues during the cyclization of N-phenylanthranilic acid to acridone?
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting material.
-
Side Product Formation: Harsh acidic conditions and high temperatures can lead to the formation of undesired byproducts.
-
Product Degradation: The acridone product itself can degrade under excessively harsh conditions.[4]
Q5: Are there alternatives to the traditional strong acids used for cyclization?
Yes, modern methods have been developed that utilize milder conditions. For instance, a cooperative catalytic system of Fe(OTf)₂ and dichloromethyl methyl ether (DCME) has been shown to effect cyclization under mild, ligand-free conditions with excellent yields.[5]
Troubleshooting Guides
Low Yield in N-Phenylanthranilic Acid Synthesis (Ullmann Condensation)
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Inactive Copper Catalyst | - Use fresh, high-purity copper(I) salts like CuI or CuBr. - If using copper powder, consider activating it beforehand (e.g., by washing with a dilute acid to remove the oxide layer). |
| Impure Reactants | - Recrystallize the 2-chlorobenzoic acid and distill the aniline before use. | |
| Reaction temperature is too low | - For traditional methods, ensure the reaction temperature is maintained above 150°C. - For modern, ligand-assisted methods, a temperature range of 80-120°C is often sufficient.[2] | |
| Significant amount of benzoic acid byproduct | Dehalogenation | - Ensure strictly anhydrous conditions by drying all reagents and solvents and using an inert atmosphere (e.g., nitrogen or argon). - Screen different high-boiling polar aprotic solvents like DMF, NMP, or DMSO. |
| Reaction stalls | Catalyst deactivation over time | - Consider adding a second portion of the copper catalyst and/or ligand midway through the reaction.[2] |
Low Yield and Impurities in Acridone Synthesis (Cyclization)
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficiently strong acidic conditions or low temperature | - For traditional methods using H₂SO₄ or PPA, ensure the temperature is maintained at or above 100°C for a sufficient duration (e.g., 2-4 hours).[6] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple side products | Harsh reaction conditions | - Optimize the reaction temperature and time to avoid prolonged exposure to high heat and strong acid. - Consider using a milder cyclization agent like polyphosphoric acid (PPA) which can sometimes lead to cleaner reactions, albeit potentially with lower yields.[7] |
| Final product is discolored (green, blue, or black) | Impure N-phenylanthranilic acid | - Purify the N-phenylanthranilic acid intermediate before cyclization. A common method is to dissolve it in a sodium carbonate solution, treat with activated charcoal, filter, and then re-precipitate the purified acid with HCl.[4] |
Data Presentation
Table 1: Effect of Catalyst on N-Phenylanthranilic Acid Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Copper Powder | K₂CO₃ | Aniline (reflux) | ~184 | 82-93 | [8] |
| Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 75 | [9] |
| CuI | K₃PO₄ | DMSO | Room Temp | >98 | [10] |
| CuO | K₂CO₃ | Water (MW) | - | High | [1] |
Table 2: Effect of Cyclization Agent on Acridone Yield
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 100 | 4 | ~90 | [8] |
| Polyphosphoric Acid (PPA) | 120 | 2 | 89 | [6] |
| Fe(OTf)₂/DCME | Room Temp | 3 | 84 | [5] |
| POCl₃ | Reflux | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylanthranilic Acid (Traditional Method)
Materials:
-
Aniline (1.66 moles)
-
o-Chlorobenzoic acid (0.26 moles)
-
Anhydrous potassium carbonate (0.3 moles)
-
Copper oxide (1 g)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.[8]
-
Reflux the mixture for two hours in an oil bath.[8]
-
Remove the excess aniline by steam distillation.[8]
-
To the residual brown solution, add 20 g of decolorizing carbon, boil for 15 minutes, and filter by suction.[8]
-
Acidify the filtrate with a mixture of concentrated hydrochloric acid and water to precipitate the N-phenylanthranilic acid.[8]
-
Filter the precipitate and dry to obtain the product. The expected yield is 82-93%.[8]
Protocol 2: Synthesis of Acridone via Cyclization with Sulfuric Acid
Materials:
-
N-Phenylanthranilic acid (0.2 moles)
-
Concentrated sulfuric acid (100 cc)
Procedure:
-
Dissolve the N-phenylanthranilic acid in concentrated sulfuric acid in a flask.[8]
-
Heat the solution on a boiling water bath for four hours.[8]
-
Pour the hot solution into boiling water to precipitate the acridone.[8]
-
Boil the yellow precipitate for five minutes, then filter.[8]
-
Wash the moist solid with a sodium carbonate solution and then with water.[8]
-
Dry the product to obtain crude acridone. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the two-step synthesis of acridone via Ullmann condensation.
Caption: Troubleshooting workflow for low yield in acridone synthesis.
Caption: Logical relationships for optimizing the Ullmann condensation step.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing photobleaching of acridinone probes in fluorescence microscopy
Welcome to the technical support center for acridinone-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize photobleaching in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my this compound probe experiments?
Q2: What factors influence the rate of photobleaching for this compound probes?
A2: The rate of photobleaching is influenced by several factors:
-
Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[1]
-
Exposure Duration: Longer exposure to the excitation light leads to more significant photobleaching.[1]
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.
-
Local Chemical Environment: The pH, polarity, and viscosity of the probe's microenvironment can affect its photostability. This compound derivatives are known to be sensitive to solvent polarity.[1]
Q3: How can I minimize photobleaching of my this compound probes?
A3: Here are several strategies to reduce photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light source.[2]
-
Minimize Exposure Time: Keep the exposure time for each image as short as possible. Use a sensitive detector to allow for shorter exposure times.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3]
-
Choose More Photostable Probes: When possible, select this compound derivatives that are known for their high photostability.[4]
-
Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area.
Q4: Are there specific antifade reagents that work best with this compound probes?
A4: While direct comparative studies on antifade reagents for this compound probes are limited, general-purpose antifade reagents are a good starting point. p-Phenylenediamine (PPD) is a very effective antifade agent, but it can quench the initial fluorescence of some dyes.[1][5] n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also widely used.[3] The choice of antifade reagent may require empirical testing for your specific this compound probe and experimental conditions.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound probes in fluorescence microscopy.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Solution |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your microscope are set correctly for your specific this compound probe. It is recommended to perform an excitation and emission scan to determine the optimal settings for your experimental conditions.[1] |
| Low Probe Concentration | Prepare a dilution series to find the optimal concentration. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to self-quenching.[1] |
| Inappropriate Solvent or pH | This compound probes are sensitive to their environment.[1] Test different solvents of varying polarity and ensure your buffer system maintains a stable and optimal pH.[1] |
| Probe Degradation | Protect the probe from excessive light exposure during storage and handling. Ensure it is stored under the recommended conditions.[1] |
Problem 2: Rapid Signal Fading (Photobleaching)
| Possible Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1] |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider increasing the detector gain or using a more sensitive camera. |
| Oxygen-Mediated Damage | Use a commercial antifade reagent containing an oxygen scavenger.[3] |
| Inherent Probe Instability | If photobleaching is severe and cannot be mitigated, consider synthesizing or obtaining a more photostable this compound derivative.[4] |
Problem 3: Signal Instability or Fluctuation
| Possible Cause | Solution |
| Temperature Fluctuations | Use a temperature-controlled stage on your microscope to maintain a constant temperature, as fluorescence intensity can be temperature-dependent.[1] |
| Probe Aggregation or Precipitation | Ensure the probe is fully dissolved in your working solution. Sonication may help. Visually inspect for any particulates. |
| Environmental Sensitivity | The fluorescence of this compound probes can be sensitive to changes in the local microenvironment, such as polarity and viscosity.[6] Ensure your experimental conditions are stable. |
Quantitative Data
Table 1: Fluorescence Quantum Yields of Acridine (B1665455) Derivatives (Related to Acridinones)
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| Acridine Orange | Basic Ethanol | 0.2 |
| Acridine Yellow | Ethanol | 0.47 |
| Acridone (B373769) | Ethanol | 0.42[7] |
Note: This data is for acridine and acridone compounds, which are structurally related to this compound probes. The photostability of specific this compound probes should be determined experimentally.
Table 2: Common Antifade Reagents
| Antifade Reagent | Common Abbreviation | Key Characteristics |
| p-Phenylenediamine | PPD | Highly effective at reducing fading, but can lower the initial fluorescence intensity and is not compatible with all dyes.[1][5] |
| n-Propyl gallate | NPG | A widely used antioxidant to reduce photobleaching.[3] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | A good general-purpose antifade reagent.[3] |
| Trolox | A water-soluble vitamin E analog that acts as an antioxidant. |
Experimental Protocols
Protocol 1: Detailed Methodology for Quantifying Photobleaching of this compound Probes in Live Cells
This protocol provides a step-by-step guide to measure the photobleaching rate of an this compound probe in a live-cell context.
1. Cell Culture and Probe Loading: a. Plate cells on glass-bottom imaging dishes suitable for high-resolution microscopy. b. Culture cells to the desired confluency. c. Prepare a working solution of your this compound probe in an appropriate imaging medium (e.g., phenol (B47542) red-free DMEM). The final concentration will need to be optimized (typically in the range of 1-10 µM). d. Incubate the cells with the probe solution for the optimized time and temperature to allow for cellular uptake and localization. e. Gently wash the cells with fresh imaging medium to remove any excess probe.
2. Microscope Setup: a. Use a confocal or widefield fluorescence microscope equipped with a sensitive camera. b. Set the excitation and emission filters appropriate for your this compound probe. c. Adjust the microscope settings (laser power/light intensity, exposure time, detector gain) to achieve a good initial signal-to-noise ratio without saturating the detector. It is critical to keep these settings constant throughout the experiment.
3. Image Acquisition: a. Select a region of interest (ROI) containing several cells. b. Acquire a time-lapse series of images of the ROI under continuous illumination. c. The time interval between images and the total duration of the acquisition should be chosen to capture a significant decrease in fluorescence intensity. For example, acquire an image every 5 seconds for 5 minutes.
4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Define ROIs within individual cells or subcellular compartments stained by the probe. c. Measure the mean fluorescence intensity within each ROI for every time point in the series. d. Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from your cellular ROI measurements. e. Normalize the background-corrected fluorescence intensity at each time point (F(t)) to the initial fluorescence intensity (F(0)). f. Plot the normalized fluorescence intensity versus time. g. Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s) (k) and the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Caption: Troubleshooting flowchart for common issues with this compound probes.
Caption: Experimental workflow for quantifying this compound probe photobleaching.
Caption: Signaling pathway for nitric oxide detection by an this compound probe.
References
- 1. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors | MDPI [mdpi.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. PhotochemCAD | Acridone [photochemcad.com]
Technical Support Center: Purification of Synthetic Acridinone Analogues
Welcome to the technical support center for the purification of synthetic acridinone analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your synthetic this compound analogues.
Issue 1: Low or No Yield of Purified Product
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Question: I am experiencing a significantly lower than expected yield after my purification protocol. What are the potential causes and how can I troubleshoot this?
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Answer: Low recovery can stem from several factors, from the reaction work-up to the final purification steps. A systematic approach is necessary to identify the issue.
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Incomplete Reaction:
-
Possible Cause: The cyclization of the N-phenylanthranilic acid precursor to the this compound may not have gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the N-phenylanthranilic acid starting material spot indicates the reaction is complete.[1]
-
Reaction Conditions: Ensure that the cyclization conditions (e.g., temperature, reaction time, and acid catalyst concentration) are optimal for your specific analogue.
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-
Product Precipitation During Work-up:
-
Possible Cause: this compound analogues are often poorly soluble in aqueous solutions. Premature precipitation during the quenching and extraction phases can lead to loss of product.
-
Troubleshooting:
-
Solvent Selection: Use an appropriate organic solvent for extraction in which your this compound analogue has some solubility.
-
Minimize Aqueous Contact Time: Work efficiently during the aqueous wash steps to minimize the time the product is in contact with the aqueous phase.
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Loss During Chromatography:
-
Possible Cause: The compound may be irreversibly adsorbed onto the stationary phase (e.g., silica (B1680970) gel), or the chosen mobile phase may not be strong enough to elute the product.
-
Troubleshooting:
-
Check Polarity: this compound analogues can be quite polar. If your compound is not eluting, gradually increase the polarity of your mobile phase. For very polar compounds, consider using a reverse-phase chromatography setup.
-
Alternative Stationary Phases: For basic this compound analogues that may interact strongly with acidic silica gel, consider using a different stationary phase such as alumina (B75360).
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-
Precipitation in the Column:
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Possible Cause: The high concentration of the sample band on the column can lead to precipitation if the compound's solubility in the mobile phase is limited.
-
Troubleshooting:
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
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Modify Mobile Phase: Add a small amount of a stronger, more solubilizing solvent to your mobile phase.
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-
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still see impurities in my NMR/LC-MS. What are the common impurities and how can I remove them?
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Answer: The most common impurities are unreacted starting materials or by-products from the synthesis.
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Unreacted N-Phenylanthranilic Acid:
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Identification: This is a very common impurity from the Ullmann condensation followed by cyclization.[1] It is acidic due to the carboxylic acid group.
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Removal Protocol:
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Suspend the crude acridone (B373769) product in a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).
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Heat the suspension to boiling for 5-10 minutes. The acidic N-phenylanthranilic acid will deprotonate to form a water-soluble salt and dissolve, while the neutral acridone remains a solid.[1][2]
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Filter the hot mixture and wash the solid this compound product thoroughly with hot water.
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To confirm the presence of the impurity in the filtrate, it can be acidified, which will cause the N-phenylanthranilic acid to precipitate.[1]
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-
Residual Copper Catalyst:
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Identification: If a copper catalyst was used in the Ullmann condensation, traces may remain in the product.
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Removal:
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Aqueous Washes: Thoroughly wash the organic layer with an aqueous solution of ammonium (B1175870) hydroxide (B78521) or a saturated solution of ammonium chloride during the initial work-up. These can complex with copper salts, facilitating their removal into the aqueous phase.
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Filtration: Passing a solution of the crude product through a small plug of silica gel or celite can sometimes help in adsorbing residual metal catalysts.
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-
Isomeric By-products:
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Identification: Depending on the substitution pattern of the precursors, the cyclization step can sometimes lead to the formation of regioisomers, which can be difficult to separate.
-
Troubleshooting:
-
Chromatography Optimization: Isomer separation often requires careful optimization of the chromatographic conditions. Experiment with different stationary phases (e.g., phenyl or cyano columns in HPLC) and mobile phase compositions to enhance selectivity.[3][4]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective in separating isomers.
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Issue 3: Difficulty with Recrystallization
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Question: I am struggling to find a suitable solvent system for the recrystallization of my this compound analogue. It either doesn't dissolve or oils out.
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Answer: The planar and often rigid structure of acridinones contributes to their poor solubility in many common organic solvents at room temperature.[5]
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Finding a Single Solvent:
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Ideal Characteristics: A good single solvent will dissolve the this compound analogue when hot but not when cold.
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Common Solvents to Try: High-boiling point polar solvents are often effective. Consider:
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Glacial Acetic Acid[1]
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N,N-Dimethylformamide (DMF)
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Dimethyl Sulfoxide (DMSO)
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Ethanol or other alcohols
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Toluene (for less polar analogues)
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-
Using a Two-Solvent System:
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Principle: This technique is useful when no single solvent is ideal. The compound should be soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent"). The two solvents must be miscible.
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Procedure:
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Dissolve the crude product in the minimum amount of the hot "solvent".
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While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.
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If necessary, add a drop or two of the hot "solvent" to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to induce crystallization.
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-
Common Solvent Pairs:
-
DMF / Water
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DMSO / Water
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Ethyl Acetate (B1210297) / Hexane
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"Oiling Out":
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Cause: This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solid.
-
Troubleshooting:
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Use More Solvent: This can lower the saturation point to a temperature below the compound's melting point.
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Lower the Temperature: Try a lower boiling point solvent or solvent pair.
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Agitation: Vigorous stirring as the solution cools can sometimes promote crystal formation over oiling.
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Frequently Asked Questions (FAQs)
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Q1: My this compound analogue is streaking badly on the TLC plate. What can I do?
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A1: Streaking of basic compounds like some this compound analogues on silica gel TLC plates is common. This is often due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can add a small amount of a base, such as triethylamine (B128534) (e.g., 0.5-1%) or ammonium hydroxide, to your eluent. This will neutralize the acidic sites on the silica and lead to more defined spots.
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-
Q2: How can I visualize my this compound analogue on a TLC plate if it is not UV-active?
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A2: While most this compound analogues are UV-active due to their conjugated aromatic system, if you need an alternative visualization method, an iodine chamber is a good general-purpose choice. The iodine vapor will form colored complexes with many organic compounds, appearing as yellow-brown spots.[6] Another option is a potassium permanganate (B83412) (KMnO₄) stain, which will react with any oxidizable functional groups on your analogue.
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-
Q3: What type of column chromatography is best for this compound analogues?
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A3: For most this compound analogues, normal-phase column chromatography on silica gel is the standard method. However, for highly polar or basic analogues, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be more effective. For basic compounds that show poor peak shape on silica, chromatography on neutral or basic alumina can be a good alternative.
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Q4: My purified this compound analogue has a greenish tint. Is it impure?
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A4: Not necessarily. While a greenish color can sometimes indicate the presence of impurities, many pure this compound compounds are themselves colored, often appearing as yellow or greenish-yellow solids.[2] However, if the starting N-phenylanthranilic acid was not properly decolorized before cyclization, it can lead to a greenish acridone product.[2] The purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point determination.
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Data Presentation
Due to the high variability in the properties of different this compound analogues, a universal set of quantitative purification data is not feasible. Instead, we provide a template for researchers to systematically record and compare their purification trials.
Table 1: Recrystallization Solvent Screening Log
| Analogue ID | Solvent(s) | Ratio (if mixed) | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity Outcome | Notes |
Table 2: Column Chromatography Conditions Log
| Analogue ID | Stationary Phase | Mobile Phase System | Gradient/Isocratic | Rf of Product | Rf of Impurity | Separation Quality | Recovery |
Experimental Protocols
Protocol 1: General Purification of a Crude this compound Analogue
This protocol outlines a general procedure for the purification of a crude this compound analogue synthesized via Ullmann condensation and subsequent acid-catalyzed cyclization.
1. Removal of Unreacted N-Phenylanthranilic Acid:
- Transfer the crude solid product to an Erlenmeyer flask.
- Add a 5% (w/v) aqueous solution of sodium carbonate. Use enough solution to create a stirrable slurry.
- Heat the mixture to a gentle boil with stirring for 10-15 minutes.[2]
- Filter the hot suspension using a Büchner funnel.
- Wash the collected solid thoroughly with several portions of hot deionized water.
- Dry the solid product in a vacuum oven.
2. Purification by Column Chromatography (if necessary):
- Stationary Phase: Silica gel (60 Å, 230-400 mesh).
- Column Packing: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Sample Loading: Dissolve the dried product from step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane, or the mobile phase). If solubility is low, the crude product can be adsorbed onto a small amount of silica gel ("dry loading").
- Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol (B129727) is a common starting point. The optimal solvent system must be determined by TLC analysis. For basic analogues, consider adding 0.5% triethylamine to the mobile phase.
- Elution and Fraction Collection: Elute the compound from the column, collecting fractions. Monitor the elution using TLC.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
3. Purification by Recrystallization:
- Choose a suitable solvent or solvent pair based on small-scale solubility tests (see Troubleshooting Issue 3).
- Place the solid from step 1 or 2 into an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent to completely dissolve the solid.
- If the solution is colored with insoluble impurities, a hot filtration may be necessary.
- Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
- Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of synthetic this compound analogues.
Caption: Troubleshooting logic for TLC streaking of basic this compound analogues.
References
Technical Support Center: Enhancing Cell Permeability of Acridinone-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acridinone-based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular permeability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the cell permeability of this compound-based drugs?
A1: this compound derivatives often exhibit poor aqueous solubility and can be subject to efflux by membrane transporters, such as P-glycoprotein (P-gp), which actively pumps the drug out of the cell.[1][2] These factors limit their intracellular concentration and, consequently, their therapeutic efficacy. Many this compound compounds are also lipophilic, which can lead to poor dissolution and absorption characteristics.[3]
Q2: What are the main strategies to enhance the cell permeability of this compound compounds?
A2: The most common strategies include:
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Prodrug Approach: Modifying the this compound structure with a promoiety that improves physicochemical properties like solubility and permeability. This promoiety is later cleaved in vivo to release the active drug.[4]
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Lipid-Based Formulations (Liposomes): Encapsulating the this compound drug within lipid vesicles can protect it from degradation, improve solubility, and facilitate cellular uptake.[5]
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Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer nanoparticles can enhance stability, provide controlled release, and improve transport across cellular barriers.
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Inhibition of Efflux Pumps: Co-administration with P-glycoprotein inhibitors or using excipients with P-gp inhibitory effects can increase the intracellular accumulation of this compound drugs.[6][7][8][9][10]
Q3: How does lipophilicity affect the permeability of this compound derivatives?
A3: Lipophilicity, often expressed as logP or logD, has a complex role. While a certain degree of lipophilicity is necessary for passive diffusion across the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, which can paradoxically reduce bioavailability.[3][11] The optimal lipophilicity for cell permeability is a balance between membrane partitioning and aqueous solubility. For ionizable molecules, the distribution coefficient (logD) at a specific pH is often a better predictor of permeability than logP.[12]
Q4: Can excipients in a formulation influence the permeability of an this compound drug?
A4: Yes, certain pharmaceutical excipients can act as P-glycoprotein inhibitors, thereby increasing the intracellular concentration of this compound drugs that are P-gp substrates.[6][7][8][9][10] Excipients like polyethylene (B3416737) glycols, polysorbates, and Cremophor EL have been shown to inhibit P-gp activity.[7] These excipients can also improve drug solubility and affinity for the intestinal membrane.[6][10]
Troubleshooting Guides
Low Encapsulation Efficiency in Nanoparticle/Liposome (B1194612) Formulations
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of a hydrophobic this compound derivative. | The drug has poor affinity for the nanoparticle core or liposome bilayer. The drug may be precipitating out during formulation. | Optimize the drug-to-carrier ratio. For polymeric nanoparticles, ensure the drug is fully dissolved in the organic solvent before emulsification. For liposomes, select lipids with a similar lipophilicity to the drug to improve incorporation into the bilayer.[13] |
| Drug leakage into the aqueous phase during emulsion-based nanoparticle preparation. | The organic solvent used is partially miscible with water, allowing the drug to partition out before nanoparticle solidification. | Use a water-immiscible solvent like dichloromethane (B109758) for the organic phase. Ensure rapid and efficient evaporation of the organic solvent to quickly solidify the nanoparticles and trap the drug inside.[13] |
| Inconsistent encapsulation efficiency between batches. | Variations in process parameters such as mixing speed, temperature, or the rate of addition of solutions. | Standardize and precisely control all process parameters. Use automated pumps for solution addition to improve reproducibility. |
Aggregation of Nanoparticles or Liposomes
| Symptom | Possible Cause | Suggested Solution |
| Nanoparticle or liposome suspension shows visible aggregation or a significant increase in particle size over time. | Insufficient surface charge leading to a lack of electrostatic repulsion. Hydrophobic interactions between particles. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) that can bridge negatively charged particles.[14] | Incorporate charged lipids or polymers into the formulation to increase the zeta potential and enhance electrostatic repulsion. Include a steric stabilizer like polyethylene glycol (PEG) on the surface of the particles.[15][16] The use of EDTA can chelate divalent cations that may be causing aggregation.[14] |
| Aggregation occurs during storage or after freeze-drying. | Destabilization of the formulation due to temperature changes or ice crystal formation during freezing. | Store nanoparticle suspensions at 4°C in the dark. For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., sucrose, trehalose) to prevent particle fusion.[5][17] |
Poor In Vitro-In Vivo Correlation (IVIVC)
| Symptom | Possible Cause | Suggested Solution |
| High in vitro permeability in Caco-2 assays does not translate to high in vivo absorption. | The drug is a substrate for efflux transporters that are highly expressed in vivo. Extensive plasma protein binding limits the free drug available for absorption.[18] Low oral absorption due to poor solubility despite good permeability. | Conduct bidirectional Caco-2 assays to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[19] Measure the extent of plasma protein binding. Consider that only the unbound fraction of the drug is available for absorption.[18] Improve the formulation to enhance in vivo dissolution. |
| Inconsistent Caco-2 permeability results between different laboratories. | Variations in experimental protocols, such as Caco-2 cell passage number, culture conditions, and assay buffer composition.[20] | Standardize the Caco-2 assay protocol as much as possible. Always include well-characterized high and low permeability control compounds in each experiment for comparison. |
Quantitative Data on Permeability Enhancement
Table 1: Permeability of this compound Analogues in Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Tryptanthrin | > 32.0 | < 1.12 | [11] |
| Acridone Derivative (Hypothetical) | 1.5 ± 0.2 | 5.8 ± 0.7 | N/A |
| Acridone Derivative + P-gp Inhibitor | 8.2 ± 0.9 | 1.2 ± 0.3 | N/A |
Table 2: Permeability Enhancement with Formulation Strategies
| Formulation | Drug | Papp (x 10⁻⁶ cm/s) | Fold Increase vs. Solution | Reference |
| Buserelin (B193263) Acetate (B1210297) (BA) Solution | Buserelin Acetate | ~1.0 | - | [5] |
| Conventional BA Liposomes | Buserelin Acetate | ~1.8 | ~1.8 | [5] |
| Mannosylated BA Liposomes | Buserelin Acetate | ~3.8 | ~2.2 (vs. conventional liposomes) | [5] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of an this compound-based compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
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Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound (this compound derivative)
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Lucifer yellow (for monolayer integrity testing)
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Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s), indicating tight junctions are intact.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound at a known concentration to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To determine the efflux ratio, perform the permeability assay in the reverse direction.
-
Add the transport buffer containing the test compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A to B assay.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the donor and receiver samples using a validated analytical method like LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Protocol 2: Cellular Uptake of Nanoparticles using Flow Cytometry
This protocol provides a method to quantify the cellular uptake of fluorescently labeled this compound-loaded nanoparticles.
Materials:
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Target cell line
-
Fluorescently labeled nanoparticles encapsulating the this compound drug
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Cell culture medium
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Treat the cells with various concentrations of the fluorescently labeled nanoparticles and incubate for different time points (e.g., 1, 4, 24 hours). Include an untreated cell sample as a negative control.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use the forward and side scatter to gate the viable cell population.
-
Measure the fluorescence intensity of the cells in the appropriate channel for the fluorophore used to label the nanoparticles.
-
-
Data Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to overcome cellular barriers and enhance this compound permeability.
Caption: Potential impact of increased this compound concentration on the ERK/MAPK pathway.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of the TrkA/Ras-MAPK/ERK Signaling Pathway via Carbon Quantum Dot Mimetics for Enhanced Peripheral Nerve Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced permeability across Caco-2 cell monolayers by specific mannosylating ligand of buserelin acetate proliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 6. escholarship.org [escholarship.org]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wyatt.com [wyatt.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Caco-2 Method Validation | Bienta [bienta.net]
- 18. Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for N-alkylation of the acridone core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of the acridone (B373769) core.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the N-alkylation of acridone challenging?
The N-alkylation of the acridone nucleus can be difficult due to the weakly basic nature of the nitrogen atom.[1] This reduced nucleophilicity arises from the delocalization of the nitrogen's lone pair of electrons into the aromatic system and the tautomerism of the acridone nucleus.[2] Consequently, forcing conditions or specialized catalytic systems are often required to achieve efficient alkylation.
Q2: My N-alkylation reaction is showing low to no conversion. What are the common causes and how can I improve the yield?
Low conversion is a frequent issue. Here are several factors to consider and troubleshoot:
-
Insufficiently Strong Base: The weakly acidic N-H bond of acridone requires a sufficiently strong base for deprotonation. If you are observing low yields, your base may not be effective.
-
Troubleshooting: Consider switching to stronger bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) under anhydrous conditions.[1] The use of potassium carbonate (K₂CO₃) in an anhydrous medium has also been reported to be effective, particularly in microwave-assisted synthesis.[2]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Troubleshooting: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction.[3][4][5] However, be aware that DMF can decompose at high temperatures.[6] For phase-transfer catalysis, solvents like toluene (B28343) or butanone may be suitable.[1]
-
-
Reaction Temperature and Time: Conventional heating methods may require high temperatures and prolonged reaction times, sometimes up to several days, which can lead to side product formation.[1][4]
-
Purity of Reactants: Impurities in the acridone, alkylating agent, or solvent can interfere with the reaction.
-
Troubleshooting: Ensure all reactants and solvents are pure and anhydrous, especially when using moisture-sensitive reagents like NaH.[4]
-
Q3: I am observing the formation of O-alkylated byproducts. How can I improve the selectivity for N-alkylation?
The acridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The selectivity between N- and O-alkylation is influenced by several factors:
-
Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF generally favor N-alkylation.[10]
-
Base/Counter-ion: The nature of the base and the resulting counter-ion can influence the site of alkylation.
-
Alkylating Agent: The reactivity and steric bulk of the alkylating agent can affect the regioselectivity.
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method to promote N-alkylation by bringing the deprotonated acridone into the organic phase.[1][7]
Q4: What are the advantages of using microwave-assisted synthesis for N-alkylation of acridone?
Microwave-assisted synthesis offers several benefits over conventional heating methods:
-
Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes under microwave irradiation.[2][9]
-
Improved Yields: Microwave heating can lead to higher product yields, often in the range of 90-96%.[1][7][8]
-
Solvent-Free Conditions: Some microwave-assisted methods can be performed without a solvent, which is environmentally friendly.[1][7][8]
-
Enhanced Selectivity: In some cases, microwave irradiation can lead to improved regioselectivity.[2]
Q5: What is Phase-Transfer Catalysis (PTC) and how can it be applied to acridone N-alkylation?
Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the anion of the deprotonated acridone from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[11][12]
This method is advantageous because it allows for the use of milder and more environmentally friendly inorganic bases and can be performed in a wider range of solvents.[11] PTC has been successfully used for the N-alkylation of acridone, often in combination with bases like NaOH or K₂CO₃.[1][2]
Data Presentation: Comparison of Reaction Conditions
Table 1: Conventional vs. Microwave-Assisted N-Alkylation of Acridone
| Method | Alkylating Agent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Alkyl halides | KOH | DMF | 5 days (reflux) | Moderate | [1] |
| Conventional | Alkyl halides | 50% NaOH / TBAB | 2-Butanone | 10 h (reflux) | Moderate | [1] |
| Microwave | Alkyl halides | NaOH/K₂CO₃ on Al₂O₃ / TBAB | None | Few minutes | 90-96 | [1] |
| Microwave | Propargyl bromide | K₂CO₃ / TBAB | DMF | 10 min | 70 | [2] |
| Ionic Liquid | Halide | Alkaline Ionic Liquid | None | 6-12 h | 94-96 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation of Acridone (Solvent-Free)
This protocol is based on the method described by Varma et al.
-
Preparation of the Solid Support: Prepare a solid support by absorbing potassium fluoride (B91410) (KF) onto alumina (B75360) (Al₂O₃).
-
Reaction Setup: In a reaction vessel suitable for microwave synthesis, mix acridone, the desired alkyl halide, and the KF on Al₂O₃ solid support.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for a few minutes. The optimal time and power should be determined empirically for the specific reactants.
-
Work-up: After completion of the reaction (monitored by TLC), extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the N-alkylated acridone.[1][7][8]
Protocol 2: N-Alkylation of Acridone using Phase-Transfer Catalysis (PTC)
This protocol is a general procedure based on established PTC methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acridone, the alkyl halide (1.1-1.5 equivalents), a base such as potassium carbonate (K₂CO₃, 1.2-2.0 equivalents), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Solvent Addition: Add a suitable organic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2][13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN104592115B - Preparation method of acridone N-alkylation derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. iajpr.com [iajpr.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating Acridinone as a Topoisomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acridinone's performance as a topoisomerase inhibitor against established alternatives, supported by experimental data and detailed protocols. This compound and its derivatives have emerged as a promising class of anti-cancer agents due to their ability to target DNA topoisomerases, crucial enzymes involved in DNA replication and transcription. This document aims to equip researchers with the necessary information to objectively evaluate the potential of this compound-based compounds in drug discovery and development.
Performance Comparison: this compound vs. Established Inhibitors
The efficacy of this compound and its derivatives as topoisomerase inhibitors is best understood through direct comparison with well-characterized clinical drugs such as etoposide (B1684455) and doxorubicin. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against topoisomerase enzymes and various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Purified Topoisomerase Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Acridone Derivative (8b) | Topoisomerase I | 3.41 | [1] |
| Acridone Derivative (7c) | Topoisomerase II | 7.33 | [1] |
| Doxorubicin | Topoisomerase I | 0.8 | [2] |
| Doxorubicin | Topoisomerase II | 2.67 | [3] |
| Etoposide | Topoisomerase II | 60.3 | [4] |
| Etoposide (in presence of ATP) | Topoisomerase II | 6 | [5] |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acridone (unsubstituted) | MCF-7 | Breast | 0.27 (strong dose-dependency noted) | [6] |
| Acridone Derivative (DL-08) | B16-F10 | Melanoma | 14.79 | [5] |
| Acridone Derivative (8b) | HepG2 | Liver | 14.51 | [1] |
| Acridone Derivative (8b) | HCT-116 | Colon | 9.39 | [1] |
| Acridone Derivative (8b) | MCF-7 | Breast | 8.83 | [1] |
| Doxorubicin | HTETOP | - | 0.52 | [7] |
| Etoposide | HeLa | Cervical | 167.3 (24h), 52.7 (48h) | [4] |
| Etoposide | 1A9 | Ovarian | 0.15 | [8] |
Mechanism of Action: Inducing DNA Damage and Apoptosis
This compound and its derivatives primarily function by inhibiting the catalytic activity of topoisomerases. This inhibition leads to the stabilization of the topoisomerase-DNA cleavage complex, resulting in DNA strand breaks. The accumulation of DNA damage triggers a cellular stress response, activating signaling pathways that ultimately lead to programmed cell death, or apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by this compound's inhibition of topoisomerases. The presence of DNA double-strand breaks activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate a cascade of downstream proteins, including p53 and CHK2, which orchestrate cell cycle arrest and the initiation of the apoptotic program through the activation of caspases.
Experimental Protocols
To facilitate the validation and comparison of this compound and its derivatives, detailed protocols for key assays are provided below.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a final volume of 20 µL, combine 400 ng of supercoiled plasmid DNA (e.g., pUC19), 2 µL of 10x topoisomerase I reaction buffer, the test compound (this compound) at various concentrations, and sterile water.
-
Enzyme Addition: Add 1 unit of purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 2 mg/mL proteinase K, followed by a further incubation at 37°C for 30 minutes.
-
Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium (B1194527) bromide (0.5 µg/mL) and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the control lane.
Topoisomerase II DNA Decatenation/Cleavage Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) or to induce cleavage of plasmid DNA by topoisomerase II.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Acridinone vs. Doxorubicin: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of acridinone derivatives and the widely used chemotherapeutic agent, doxorubicin (B1662922). By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for various this compound derivatives and doxorubicin across different cancer cell lines, as determined by in vitro cytotoxicity assays.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| This compound Derivatives | ||||
| Acridone-sulfonamide hybrid 8b | MCF-7 (Breast) | 8.83 | MTT | [1] |
| HCT-116 (Colon) | 9.39 | MTT | [1] | |
| HepG2 (Liver) | 14.51 | MTT | [1] | |
| Oxo-pyrazolopyrimidine derivative 15c | MCF-7 (Breast) | 1.137 | Not Specified | [2] |
| HCT-116 (Colon) | 2.32 | Not Specified | [2] | |
| Aminopyrazolopyrimidine derivative 6a | Topoisomerase II | 3.44 | Not Specified | [2] |
| Aminopyrazolopyrimidine derivative 6c | Topoisomerase II | 2.35 | Not Specified | [2] |
| Doxorubicin | ||||
| MCF-7 (Breast) | ~2.50 | MTT | [3] | |
| HCT-116 (Colon) | Not Specified | Not Specified | ||
| HepG2 (Liver) | 12.18 | MTT | [3] | |
| Topoisomerase II | 2.71 | Not Specified | [2] |
Mechanisms of Action: A Comparative Overview
Both this compound derivatives and doxorubicin exert their cytotoxic effects through multiple mechanisms, primarily targeting fundamental cellular processes to induce cell death.
Doxorubicin: This anthracycline antibiotic is a well-established topoisomerase II poison.[4] Its planar structure intercalates into DNA, stabilizing the DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
This compound Derivatives: Many this compound derivatives also function as topoisomerase II inhibitors, acting as poisons that stabilize the enzyme-DNA complex.[2][4] The planar acridone (B373769) core facilitates DNA intercalation, a key step in their mechanism of action.[4] Furthermore, some acridone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[5] Evidence also suggests that certain this compound compounds can induce oxidative stress, contributing to their cytotoxic effects.[5]
Signaling Pathways
The induction of apoptosis is a key outcome of both this compound and doxorubicin treatment. The following diagrams, generated using the DOT language, illustrate the signaling pathways involved.
Doxorubicin-Induced Apoptotic Pathway
Caption: Doxorubicin's multifaceted mechanism leading to apoptosis.
This compound-Induced Apoptotic Pathway
Caption: this compound derivatives induce apoptosis via multiple pathways.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of cytotoxicity. Below are detailed methodologies for commonly used assays in this context.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative or doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: Workflow for comparative cytotoxicity analysis.
Conclusion
The available data suggests that certain this compound derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds demonstrating efficacy comparable to or even exceeding that of doxorubicin in specific contexts.[2] Both classes of compounds share a common mechanistic feature in their ability to inhibit topoisomerase II. While doxorubicin's apoptotic pathways are well-characterized, research continues to elucidate the detailed signaling cascades initiated by various this compound derivatives. This guide highlights the potential of this compound-based compounds as a promising avenue for the development of novel anticancer agents. Further head-to-head comparative studies across a broader range of cancer cell lines are warranted to fully assess their therapeutic potential relative to established chemotherapeutics like doxorubicin.
References
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
Acridinone Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The acridinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound-based compounds, presenting quantitative data on their performance against various cancer cell lines and in comparison to established anticancer agents. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to support further research and drug development efforts.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
The antiproliferative activity of this compound derivatives is frequently evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines, alongside comparative data for the conventional chemotherapeutic drugs doxorubicin, etoposide, and cisplatin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 8f | MCF-7 (Breast) | 4.72 | [1] |
| Compound 8f | MDA-MB-231 (Breast) | 5.53 | [1] |
| Compound 7f | MCF-7 (Breast) | 6.90 (AKT inhibition) | [1] |
| Compound 8f | MDA-MB-231 (Breast) | 5.38 (AKT inhibition) | [1] |
| Compound 3b | MCF-7 (Breast) | 2.3 | [2] |
| Compound 8b | HepG2 (Liver) | 14.51 | [3] |
| Compound 8b | HCT-116 (Colon) | 9.39 | [3] |
| Compound 8b | MCF-7 (Breast) | 8.83 | [3] |
| Compound 7c | HCT-116 (Colon) | >100 | [3] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 (Breast) | ~0.5-1.0 | [2] |
| Doxorubicin | HepG2 (Liver) | Not Specified | [3] |
| Doxorubicin | HCT-116 (Colon) | Not Specified | [3] |
| Etoposide | A549 (Lung) | 3.49 (72h) | [4] |
| Cisplatin | A549 (Lung) | 6.59 (72h) | [4] |
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for this compound derivatives:
-
Substitution at the N10 position: The nature of the substituent at the N10 position of the acridone (B373769) ring significantly influences cytotoxic activity. For instance, in a series of N10-substituted acridone-2-carboxamide derivatives, compounds with a butyl chain (e.g., 8f) generally exhibited higher potency against breast cancer cell lines than those with a propyl chain (e.g., 7f)[1].
-
Substituents on the carboxamide phenyl ring: Electron-withdrawing groups, such as a nitro group at the para position of the phenyl ring in N10-substituted acridone-2-carboxamides (e.g., 7f and 8f), were found to enhance anticancer activity[1].
-
Planarity of the this compound Core: The planar tricyclic structure of the this compound nucleus is a critical feature, enabling it to intercalate into DNA, a primary mechanism of its anticancer action[5]. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis.
-
Modulation of Efflux Pumps: Certain substitutions on the acridone scaffold have been shown to interact with P-glycoprotein (P-gp), a key protein in multidrug resistance, suggesting a dual mechanism of action by both direct cytotoxicity and modulation of drug resistance[6].
Signaling Pathways in this compound-Induced Apoptosis
This compound derivatives induce apoptosis in cancer cells through multiple signaling pathways. Two prominent mechanisms are the inhibition of the ERK/MAPK pathway and the induction of oxidative stress.
ERK/MAPK Signaling Pathway
Certain this compound alkaloids, such as buxifoliadine E, have been shown to inhibit the phosphorylation of Erk, a key component of the ERK/MAPK signaling pathway which is crucial for cell proliferation and survival[7]. Inhibition of Erk activity leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering caspase-3 activation and apoptosis[7].
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound derivatives.
Oxidative Stress-Mediated Apoptosis
Several this compound derivatives induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells[8][9]. This leads to oxidative stress, characterized by lipid peroxidation and a decrease in the mitochondrial transmembrane potential. The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, culminating in apoptotic cell death[8]. This process is often associated with the modulation of Bcl-2 family proteins, where anti-apoptotic members like Bcl-2 and Bcl-xL are downregulated, and pro-apoptotic members like Bax and Bak are upregulated. One acridone derivative, A22, has been shown to upregulate the anti-apoptotic protein Bcl-2 by stabilizing the i-motif in its gene promoter[10].
Caption: Oxidative stress-mediated apoptosis induced by this compound derivatives.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative or control drug and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Procedure:
-
Treat cells with the this compound derivative at the desired concentration and for the appropriate time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content. Flow cytometric analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Phosphorylated ERK (p-ERK)
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess the activation of the ERK pathway, an antibody specific to the phosphorylated (active) form of ERK is used.
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Experimental Workflow for this compound Derivative Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative as a potential anticancer agent.
Caption: A generalized workflow for the preclinical evaluation of this compound derivatives.
References
- 1. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. netjournals.org [netjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway | MDPI [mdpi.com]
- 8. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acridone derivative 8a induces oxidative stress-mediated apoptosis in CCRF-CEM leukemia cells: application of metabolomics in mechanistic studies of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of BCL-2 by acridone derivative through gene promoter i-motif for alleviating liver damage of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of acridinone anticancer activity in different cell lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of acridinone derivatives showcases their potent and varied anticancer activities across a spectrum of human cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic effects of these compounds, supported by experimental data and detailed protocols to facilitate further investigation into their therapeutic potential.
This compound, a heterocyclic compound, has emerged as a promising scaffold in anticancer drug discovery. Its planar structure allows it to intercalate with DNA, leading to cell cycle arrest and apoptosis. Numerous derivatives have been synthesized to enhance this activity and improve selectivity towards cancer cells. This guide summarizes key findings from recent studies, offering a valuable resource for the scientific community.
Comparative Anticancer Activity of this compound Derivatives
The cytotoxic efficacy of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies significantly depending on the chemical modifications of the this compound core and the genetic makeup of the cancer cells. The following table summarizes the IC50 values for several promising this compound derivatives.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 7e (Acridone-1,2,4-triazine conjugate) | HCT116 | Colorectal Carcinoma | Not specified in abstract | |
| A-172 | Glioblastoma | Not specified in abstract | ||
| Hs578T | Breast Ductal Carcinoma | Not specified in abstract | ||
| Compound 9c (Fluorinated acridone) | Various | Wide range of cancer cell lines | 0.13 - 26 | [1] |
| Tetrahydroacridine derivative 1i | A549 | Lung Adenocarcinoma | 14.87 | |
| HT-29 | Colorectal Adenocarcinoma | 5.90 | ||
| APZ7 (N-(acridin-9-yl)-N'-(2-substituted benzoyl) derivative) | MCF-7 | Breast Cancer | 46.402 µg/ml | |
| AP10 (N-(acridin-9-yl)-N'-(2-substituted benzoyl) derivative) | MCF-7 | Breast Cancer | 59.42 µg/ml | |
| Spiro derivatives with methoxy (B1213986) and nitro groups | HCT-116 | Colorectal Carcinoma | < 10 | [2] |
| Jurkat | T-cell Leukemia | < 10 | [2] | |
| 4-oxo-1,3-thiazolidin-2-ylidene derivatives | MCF-7 | Breast Cancer | Significant activity | [2] |
| HCT-116 | Colorectal Carcinoma | Significant activity | [2] | |
| Compound 12 (1-nitroacridine/4-nitroacridone with tuftsin/retro-tuftsin) | Ab melanoma | Amelanotic Melanoma | Comparable to dacarbazine | [3] |
| Compound 8k (5, 7-dibromo-3-phenyl-3,4-dihydroacridin-1 (2H)-one) | 60 human cancer cell lines | Various | Not specified in abstract | [4] |
| Compound 6 (9-acridinyl amino acid derivative) | K562 | Chronic Myelogenous Leukemia | < 20 | [5] |
| A549 | Lung Epithelial Carcinoma | < 20 | [5] | |
| Compound 7 (9-acridinyl amino acid derivative) | K562 | Chronic Myelogenous Leukemia | < 20 | [5] |
| A549 | Lung Epithelial Carcinoma | < 20 | [5] | |
| Compound 8 (9-acridinyl amino acid derivative) | K562 | Chronic Myelogenous Leukemia | < 20 | [5] |
| A549 | Lung Epithelial Carcinoma | ~ 6 | [5] | |
| Compound 9 (9-acridinyl amino acid derivative) | K562 | Chronic Myelogenous Leukemia | < 20 | [5] |
| A549 | Lung Epithelial Carcinoma | ~ 6 | [5] | |
| AMTAC-19 (Spiro-acridine derivative) | HCT-116 | Colorectal Carcinoma | 10.35 ± 1.66 | [6] |
| Compound 4e (Acridine-chalcone hybrid) | HeLa | Cervical Cancer | 14.75 | [6] |
| A549 | Lung Adenocarcinoma | 17.75 | [6] |
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in signaling pathways, such as those related to apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizing the Mechanisms of Action
To better understand the biological processes affected by this compound derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in their anticancer activity.
Experimental workflow for assessing this compound anticancer activity.
A primary mechanism of action for many this compound derivatives involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates how acridinones can trigger the ERK/MAPK pathway, a critical regulator of cell proliferation and survival.
This compound-induced apoptosis via the ERK/MAPK signaling pathway.
The presented data and methodologies underscore the significant potential of this compound derivatives as a versatile class of anticancer agents. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into effective cancer therapies.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Acridinone vs. Acridine: A Comparative Analysis of Biological Effects for Researchers
A deep dive into the biological activities of acridinone and acridine (B1665455) scaffolds reveals a tale of shared mechanisms and nuanced differences, offering distinct avenues for therapeutic development. Both heterocyclic compounds are renowned for their potent biological effects, primarily stemming from their ability to intercalate with DNA. However, substitutions on their core structures significantly modulate their activity, leading to a broad spectrum of applications in anticancer, antimicrobial, and antimalarial research.
This guide provides a comparative analysis of the biological effects of this compound and acridine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. While direct comparative studies on the parent compounds are limited, a wealth of data on their derivatives provides valuable insights into their structure-activity relationships and therapeutic potential.
At a Glance: Key Biological Activities
| Biological Effect | This compound Derivatives | Acridine Derivatives | Primary Mechanism of Action |
| Anticancer | Broad-spectrum activity against various cancer cell lines.[1][2][3][4] | Potent cytotoxic effects against numerous cancer cell lines.[5][6][7] | DNA intercalation, topoisomerase I and II inhibition, telomerase inhibition, protein kinase inhibition.[1][2][8][9] |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, as well as fungi.[10] | Demonstrated activity against various bacteria and parasites.[5][11] | DNA intercalation, disruption of cellular machinery.[5][8] |
| Antimalarial | Promising activity against Plasmodium falciparum, including chloroquine-resistant strains.[11][12] | Historically significant, with derivatives like quinacrine (B1676205) used in treatment.[12] | Inhibition of heme polymerization, DNA intercalation.[12] |
| Alzheimer's Disease | Some derivatives show potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2][13] | Tacrine, an acridine derivative, was the first FDA-approved AChE inhibitor for Alzheimer's, though later withdrawn due to toxicity.[13] | Inhibition of cholinesterases, modulation of amyloid-β aggregation.[13] |
Delving Deeper: A Quantitative Look at Anticancer Activity
The anticancer properties of this compound and acridine derivatives have been extensively studied. Their planar structures allow them to insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1][8] The tables below summarize the cytotoxic activity (IC50 values) of selected derivatives against various cancer cell lines.
This compound Derivatives: Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 192a (a 10-(3,5-dimethoxy)benzyl-9(10H)-acridone derivative) | CCRF-CEM (Leukemia) | 0.3 | [14] |
| Acrifoline | DYRK1A (kinase) | 0.075 | [2][14] |
| Chlorospermine B | DYRK1A (kinase) | 5.7 | [2][14] |
| Atalaphyllidine | DYRK1A (kinase) | 2.2 | [2][14] |
| 2-methoxy-10-((1-(4-methoxybenzyl). 1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one 8c | MCF7 (Breast Cancer) | 11.0 ± 4.8 | [7] |
Acridine Derivatives: Cytotoxicity Data
| Compound | Cancer Cell Line | IC50/CTC50 (µM) | Reference |
| 9-Phenylacridine (ACPH) | A375 (Melanoma) | ~2.5 | [15] |
| 9-Phenylacridine (ACPH) | HeLa (Cervical Cancer) | ~5.0 | [15] |
| Compound 136l (a benzimidazole-acridine hybrid) | K562 (Leukemia) | 2.68 | [2] |
| Compound 136l (a benzimidazole-acridine hybrid) | HepG-2 (Liver Cancer) | 8.11 | [2] |
| A nitro acridone (B373769) derivative | HeLa (Cervical Cancer) | 31.25 µg/mL | [16] |
| A nitro acridone derivative | A-549 (Lung Cancer) | 36.25 µg/mL | [16] |
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
The biological activities of this compound and acridine are underpinned by their interactions with fundamental cellular processes. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and a typical experimental workflow for evaluating cytotoxicity.
Experimental Protocols: A Closer Look
Reproducibility is paramount in scientific research. The following provides a more detailed methodology for the widely used MTT assay for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of an this compound or acridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound/acridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Concluding Remarks
Both this compound and acridine derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their primary mode of action, DNA intercalation and topoisomerase inhibition, makes them potent anticancer agents. Furthermore, their diverse biological activities extend to antimicrobial and antimalarial applications. While sharing a common heterocyclic scaffold, the addition of a carbonyl group in this compound and various substitutions on both ring systems allow for fine-tuning of their pharmacological profiles. Future research should focus on direct comparative studies of the parent compounds and the continued exploration of novel derivatives with improved efficacy and reduced toxicity to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
Acridinone versus ethidium bromide for DNA intercalation studies
An Objective Comparison for DNA Intercalation Studies: Acridinone Derivatives vs. Ethidium (B1194527) Bromide
For researchers, scientists, and drug development professionals, the selection of an appropriate DNA intercalating agent is a critical decision in experimental design. This guide provides an objective, data-driven comparison between the well-established intercalator, Ethidium Bromide (EtBr), and the versatile class of compounds known as acridinones and their derivatives. While EtBr has long been a laboratory staple for nucleic acid visualization, this compound-based compounds are notable for their therapeutic potential, particularly as anticancer agents, and offer a diverse range of physicochemical properties.
This comparison focuses on their respective mechanisms of action, DNA binding affinities, and the spectral properties that are crucial for their study and application. We present available quantitative data, detailed experimental protocols for comparative analysis, and visualizations to clarify workflows and mechanisms.
Mechanism of Action: A Tale of Two Intercalators
Both ethidium bromide and this compound derivatives are planar, aromatic molecules that can insert themselves between the base pairs of double-stranded DNA (dsDNA), a process known as intercalation.[1] This non-covalent interaction alters the structural properties of DNA, leading to changes in its length and conformation.[2][3]
-
Ethidium Bromide (EtBr): A phenanthridinium compound, EtBr slides between adjacent DNA base pairs with little to no sequence preference.[4] This intercalation unwinds the DNA helix and results in a dramatic increase—nearly 20-fold—in its fluorescence quantum yield, emitting a characteristic orange-red light under UV excitation.[4]
-
This compound Derivatives: As planar heterocyclic molecules, acridinones also stack between adjacent DNA base pairs, driven by significant π-electron overlap.[5] Their biological activity, particularly as antitumor agents, is often linked to this intercalative ability.[6] Unlike the uniform fluorescence enhancement of EtBr, the effect of DNA binding on the fluorescence of this compound derivatives can vary significantly; some derivatives exhibit fluorescence quenching, while others show enhanced fluorescence upon intercalation.[7][8]
Data Presentation: Quantitative Comparison
A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. However, the following tables summarize key performance metrics reported in the literature for EtBr and various acridine (B1665455)/acridinone derivatives.
Table 1: DNA Binding Affinity
| Compound | Method | Binding Constant (Kb) | Source(s) |
| Ethidium Bromide | Flow Injection Analysis | 0.31 µM-1 (3.1 x 105 M-1) | [9] |
| Absorption Spectroscopy | 3.71 x 104 M-1 | [2] | |
| 3,6-bis(3-alkylguanidino)acridines | UV-Vis & Fluorescence | 1.25 x 105 to 5.26 x 105 M-1 | [7] |
| Propyl Acridone (B373769) | Fluorescence Spectroscopy | 6.19 x 104 M-1 | [8] |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) derivatives | Isothermal Titration Calorimetry | Enhanced affinity with C5 substitution | [10] |
Table 2: Spectroscopic Properties Upon DNA Binding
| Compound | Excitation (λex) / Emission (λem) | Observed Effect on Fluorescence | Source(s) |
| Ethidium Bromide | ~520 nm / ~600 nm | ~20-fold fluorescence enhancement | [4][9] |
| Acridine Orange | 502 nm / 525 nm (Green) with dsDNA | Differential staining: Green (dsDNA), Red (ssDNA/RNA) | [4][11] |
| 460 nm / 650 nm (Red) with ssDNA/RNA | |||
| Propyl Acridone | 400 nm / 426 nm | Fluorescence quenching | [8] |
| Acridine-thiosemicarbazone derivatives | 350-370 nm / 400-500 nm | Variable: Some derivatives show quenching, others enhancement | [7] |
Experimental Protocols
Accurate comparison of DNA intercalators requires standardized and robust methodologies. The following are detailed protocols for key experiments used to characterize the binding of this compound and ethidium bromide to DNA.
Fluorescence Titration for Binding Constant (Kb) Determination
This method measures the change in fluorescence intensity of an intercalator upon incremental additions of DNA.
Objective: To determine the binding constant (Kb) of the intercalator-DNA interaction.
Materials:
-
Intercalator stock solution (e.g., this compound derivative or EtBr) of known concentration.
-
Calf Thymus DNA (ct-DNA) stock solution of known concentration (concentration determined by UV absorbance at 260 nm).
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Spectrofluorometer and quartz cuvettes.
Procedure:
-
Prepare a solution of the intercalator at a fixed concentration (e.g., 0.5-1.0 µM) in the Tris-HCl buffer.[12]
-
Place the solution in a quartz cuvette and record its initial fluorescence emission spectrum at a suitable excitation wavelength.[8]
-
Add small aliquots (e.g., 2-10 µL) of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.[13]
-
Record the fluorescence emission spectrum after each DNA addition.[12]
-
Correct the observed fluorescence intensity for the dilution effect caused by the addition of the DNA solution.
-
Plot the change in fluorescence intensity against the concentration of DNA.
-
Calculate the binding constant (Kb) by fitting the data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.
UV-Visible Spectrophotometry
This technique monitors changes in the absorbance spectrum of the intercalator upon binding to DNA. Hypochromism (decreased absorbance) and bathochromic shift (red shift) are indicative of intercalation.[14][15]
Objective: To observe spectral changes indicative of intercalation and calculate the intrinsic binding constant.
Materials:
-
Intercalator stock solution.
-
ct-DNA stock solution.
-
Tris-HCl buffer (pH 7.4).
-
UV-Vis spectrophotometer with matched quartz cuvettes.
Procedure:
-
Prepare a solution of the intercalator at a fixed concentration (e.g., 50 µM) in the buffer.[7]
-
Record the absorption spectrum of the intercalator solution from approximately 200-600 nm against a buffer blank.
-
Incrementally add aliquots of the ct-DNA stock solution to both the sample cuvette (containing the intercalator) and the reference cuvette (containing only buffer).
-
Record the absorption spectrum after each addition of DNA.
-
Observe for hypochromism and any shifts in the maximum absorbance wavelength (λmax).
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or similar models by plotting the data accordingly.
Competitive Binding Assay (Ethidium Bromide Displacement)
This assay determines if a test compound (e.g., an this compound derivative) can displace EtBr from its complex with DNA, confirming an intercalative binding mode.
Objective: To verify the intercalation of a test compound by measuring the displacement of a known intercalator (EtBr).
Materials:
-
ct-DNA stock solution.
-
Ethidium Bromide (EtBr) stock solution.
-
Test compound (this compound derivative) stock solution.
-
Tris-HCl buffer (pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Prepare a solution containing ct-DNA and EtBr in the buffer, allowing them to form a fluorescent complex.
-
Record the initial high fluorescence intensity of the DNA-EtBr complex. The excitation wavelength is typically around 520 nm, and emission is measured around 600 nm.
-
Add increasing concentrations of the this compound test compound to the cuvette.
-
After each addition, mix and equilibrate, then record the fluorescence intensity.
-
A significant decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting a competitive intercalative binding mode.[16]
-
The data can be analyzed using the Stern-Volmer equation to quantify the quenching effect.
Mandatory Visualizations
Caption: Workflow for characterizing DNA-intercalator interactions.
Caption: Diagram of a planar molecule intercalating into the DNA helix.
Conclusion
The choice between ethidium bromide and an this compound derivative for DNA intercalation studies depends heavily on the specific application.
-
Ethidium Bromide remains a reliable and highly sensitive agent for the routine visualization of dsDNA, particularly in gel electrophoresis, due to its consistent and strong fluorescence enhancement.[4] Its well-characterized binding properties make it a useful standard in competitive binding assays.[9][16] However, its significant mutagenicity is a major drawback that necessitates stringent handling and disposal protocols.[4]
-
This compound Derivatives offer a broad and versatile chemical space. Their utility extends beyond simple visualization into therapeutic applications, where DNA binding is often a crucial part of their mechanism of action.[6][17] The variability in their fluorescence response upon binding—ranging from quenching to enhancement—requires careful characterization for each specific compound.[7] This class of molecules is particularly valuable in drug development and for studies where specific structural modifications are needed to tune DNA binding affinity and biological activity.[10]
Ultimately, for researchers prioritizing safety and exploring the therapeutic potential of DNA-binding agents, this compound derivatives present a compelling and functionally diverse alternative to ethidium bromide. For routine, high-sensitivity DNA detection where protocols are well-established, ethidium bromide remains a functional, albeit hazardous, option.
References
- 1. benchchem.com [benchchem.com]
- 2. ukessays.com [ukessays.com]
- 3. A comparison by ultracentrifugation of the effects on DNA of ethidium bromide and of acridine orange at low ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iajpr.com [iajpr.com]
- 6. Physicochemical interaction of antitumor this compound derivatives with DNA in view of QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multi spectroscopic and molecular simulation studies of propyl acridone binding to calf thymus DNA in the presence of electromagnetic force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acridine orange - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. researchgate.net [researchgate.net]
- 17. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridinone and Quinacrine: A Comparative Analysis of Antimalarial Activity
A deep dive into the efficacy and mechanisms of two distinct antimalarial scaffolds, this guide provides a comparative analysis of acridinone derivatives and the historical drug, quinacrine (B1676205). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance.
This publication outlines the in vitro and in vivo antimalarial activities of this compound compounds and quinacrine, supported by quantitative data from various studies. Detailed experimental protocols for the key assays are provided to ensure reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a clearer understanding of their mechanisms of action and evaluation processes.
Data Presentation: In Vitro and In Vivo Efficacy
The antimalarial efficacy of this compound derivatives and quinacrine has been evaluated through extensive in vitro and in vivo studies. The following tables summarize the key quantitative data, including 50% inhibitory concentrations (IC50) against various Plasmodium falciparum strains and in vivo effectiveness in murine models.
In Vitro Antimalarial Activity
The in vitro activity of these compounds is a crucial indicator of their potential as antimalarial agents. The IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum are presented below.
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound Derivatives | Chloroquine (CQ) | |||
| 2-methoxy-6-chlorothis compound | D6 (CQ-sensitive) | 45 | CQ | - |
| Dd2 (CQ-resistant) | 65 | CQ | - | |
| T3.5 (dual-function acridone) | D6 (CQ-sensitive) | - | CQ | - |
| Dd2 (CQ-resistant) | - | CQ | - | |
| Compound 31b | 3D7 (CQ-sensitive) | 29.8 | CQ | 21.0 |
| Dd2 (CQ-resistant) | 131.0 | CQ | 107.5 | |
| W2 (CQ-resistant) | 17.8 | CQ | 225.8 | |
| Compound 22a | 3D7 (CQ-sensitive) | 12.52 | - | - |
| K1 (CQ-resistant) | 14.34 | - | - | |
| Compound 23a | 3D7 (CQ-sensitive) | 9.67 | - | - |
| K1 (CQ-resistant) | 7.20 | - | - | |
| Quinacrine | Quinine (QN) | |||
| Quinacrine | 3D7 (CQ-sensitive) | - | QN | 8.1 |
| W2 (CQ-resistant) | - | QN | 32.1 | |
| Quinacrine | K1 (CQ-resistant) | - | - | - |
| Quinacrine | D10 (CQ-sensitive) | - | - | - |
Note: A direct comparison is challenging as data is compiled from multiple studies with varying experimental conditions. "-" indicates data not available in the cited sources.
In Vivo Antimalarial Activity
The 4-day suppressive test in murine models is a standard preclinical assay to evaluate the in vivo efficacy of antimalarial candidates.
| Compound | Animal Model | Dosage | Parasitemia Suppression (%) | Reference |
| This compound Derivatives | ||||
| Atalaphillinine | P. yoelii infected mice | 50 mg/kg/day for 3 days | Complete inhibition | [1] |
| Normelicopicine | P. falciparum | 25 mg/kg | 32 | [1] |
| Quinacrine | ||||
| Quinine (for comparison) | P. berghei infected mice | 80 mg/kg (single injection) | - | [2] |
Note: Recent in vivo efficacy data for quinacrine is limited due to its historical use and replacement by newer drugs.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the IC50 values of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells
-
Test compounds and control drugs (e.g., Chloroquine)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well black microplates with clear bottoms
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test
This test evaluates the ability of a compound to suppress the growth of parasites in a murine model.
Materials:
-
Plasmodium berghei or P. yoelii infected red blood cells
-
Swiss albino mice
-
Test compounds and a standard antimalarial drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with parasitized red blood cells on day 0.
-
Randomly divide the mice into experimental and control groups.
-
Administer the test compounds and the standard drug orally or by another appropriate route once daily for four consecutive days (day 0 to day 3). The control group receives the vehicle only.
-
On day 4, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasitemia suppression for each group compared to the untreated control group.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as CC50/IC50.
Mandatory Visualization
Experimental Workflow: In Vitro and In Vivo Antimalarial Screening
References
Validating the Selectivity of Acridinone-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The acridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors for therapeutic use. The planar, heterocyclic system of acridone (B373769) allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various kinases. Validating the selectivity of these compounds is a critical step in their development, ensuring on-target efficacy while minimizing off-target effects that could lead to toxicity. This guide provides a comparative overview of this compound-based kinase inhibitors, supported by experimental data and detailed protocols for key validation assays.
Data Presentation: Comparative Selectivity of this compound-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50) of various acridone-based compounds against a panel of kinases, highlighting their potency and selectivity. Lower IC50 values indicate higher potency.
| Compound ID | Target Kinase | IC50 (µM) | Notes |
| Acridine Analog 33 | Haspin | < 0.06 | 180-fold selectivity over DYRK2.[1] |
| DYRK2 | 10.8 | ||
| Acridine Analog 41 | DYRK2 | < 0.4 | 5.4-fold selectivity over Haspin.[1] |
| Haspin | 2.15 | ||
| Acridone Derivative 8f | AKT | 6.90 | Showed highest activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2] |
| Acridone Derivative 7f | AKT | 5.38 | Potent AKT inhibitor.[2] |
| Acridone-pyrimidine 3a-c | AKT | < 0.01 | Potent AKT inhibitors with good cytotoxicity against various cancer cell lines.[3] |
| Buxifoliadine E | Erk | - | Inhibited Erk kinase activity and reduced cancer cell proliferation.[4] |
| LNCaP (IC50) | 43.10 | ||
| HepG2 (IC50) | 41.36 | ||
| HT29 (IC50) | 64.60 | ||
| SHSY5Y (IC50) | 96.27 |
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and signaling pathways relevant to the validation of this compound-based kinase inhibitors.
Caption: A generalized workflow for validating the selectivity of kinase inhibitors.
Caption: Role of Haspin in mitotic progression and its inhibition by this compound-based compounds.
Caption: DYRK2's role in the DNA damage response and its inhibition by this compound-based compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KINOMEscan™ Assay: A Competition Binding Assay for Selectivity Profiling
Principle: KINOMEscan™ is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol:
-
Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Kinase Library: A library of human kinases, each tagged with a unique DNA identifier, is used.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the specific DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as percent of control or as a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in Cells
Principle: CETSA® is a biophysical assay that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor increases the melting temperature (Tm) of the target protein.
Protocol:
-
Cell Treatment: Intact cells are treated with the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified by a protein detection method, typically Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting: Assessing Downstream Signaling Effects
Principle: Western blotting is a widely used technique to detect specific proteins in a sample and to assess changes in their expression levels or post-translational modifications, such as phosphorylation. For kinase inhibitors, Western blotting can be used to confirm target engagement by observing the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Protocol:
-
Cell Treatment: Cells are treated with the this compound-based inhibitor at various concentrations and for different durations. A positive control (e.g., a known activator of the signaling pathway) and a negative control (vehicle) should be included.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the downstream substrate of the target kinase. A separate blot should be run with an antibody against the total form of the substrate as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate that reacts with the HRP to produce light, which is captured on X-ray film or by a digital imager.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate levels. A decrease in the phosphorylation of the substrate in the presence of the inhibitor confirms its on-target activity.
References
- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway [mdpi.com]
A Comparative Guide to the Photophysical Properties of Acridinone and Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of acridinone and anthracene (B1667546) derivatives, two classes of aromatic compounds renowned for their intrinsic luminescent properties. Understanding their distinct behaviors when interacting with light is crucial for their application in fields ranging from organic light-emitting diodes (OLEDs) to fluorescent biological probes. This document summarizes key performance data, details the experimental protocols for their measurement, and visualizes the workflows involved.
Comparative Photophysical Properties
This compound and anthracene derivatives are both polycyclic aromatic hydrocarbons known for their strong fluorescence. However, the introduction of a heteroatom (nitrogen) and a carbonyl group in the this compound structure leads to significant differences in their electronic and, consequently, photophysical properties compared to the parent anthracene core. These differences are further tunable by the addition of various substituents.
This compound Derivatives
This compound derivatives are noted for their striking photophysical characteristics, including long fluorescence lifetimes, high quantum yields, and stability across a range of pH levels.[1] The N-substitution on the acridone (B373769) core significantly influences its properties.[1] For instance, some derivatives exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs.[2][3] N-methyl-difluoro-acridone, for example, emits in the deep blue region with a quantum yield approaching 100% and a high radiative rate constant, making it an efficient processor of singlet excitons.[4]
Anthracene Derivatives
Anthracene-based compounds are classic blue emitters widely used in organic electronics.[5] Their photophysical properties are highly sensitive to substitution patterns and the surrounding environment. Substituents can extend the π-conjugation, leading to red-shifted absorption and emission spectra and shorter radiative lifetimes compared to unsubstituted anthracene.[6] For instance, 9,10-bis(phenylethynyl)anthracene (B116448) derivatives show very high photoluminescence quantum yields (PLQY) exceeding 90% in solution.[6] However, anthracene derivatives can be prone to concentration quenching in the solid state due to the formation of non-fluorescent dimers or excimers.[6][7]
Data Presentation
The following tables summarize the quantitative photophysical data for selected this compound and anthracene derivatives to facilitate a direct comparison.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |
| Acridone | Ethanol | 249 | - | 0.42[8] | - |
| N-methyl-difluoro-acridone | Toluene | - | 415 | ~1.0[4] | - |
| 3,6-DPXZ-AD | Toluene | 443 | 540 | 0.949[3] | 1.6 (μs, delayed)[3] |
| PDAD-DMAC (doped film) | - | 412 | 482 | 0.94[9][10] | 2.5 (prompt), 4.1 (μs, delayed)[9] |
| PDAD-DPAC (doped film) | - | 408 | 484 | 0.88[9][10] | 2.7 (prompt), 4.3 (μs, delayed)[9] |
| PDAD-SFAC (doped film) | - | 416 | 492 | 0.78[9][10] | 2.9 (prompt), 3.9 (μs, delayed)[9] |
| Acridone/Carbazole (B46965) (Comp. 1) | Toluene | 382 | 446 | 0.69[2][11] | - |
| Acridone/Phenoxazine (B87303) (Comp. 3) | Toluene | 388 | 511 | 0.49[2] | - |
Table 2: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |
| Anthracene | Cyclohexane | 356 | 380 | 0.36[12] | 4.9[13] |
| Anthracene | Ethanol | - | - | 0.27[12][14] | - |
| 9-methylanthracene | Hexane | - | - | - | 5.1[15] |
| 9,10-diphenylanthracene | Cyclohexane | 392 | 409 | 0.90[13] | 8.3[13] |
| 9-cyanoanthracene | Cyclohexane | 392 | 413 | 0.94[13] | 13.5[13] |
| 9,10-bis(phenylethynyl)anthracene | Toluene | 454 | 484 | >0.90[6] | 4.4[6] |
| MADN | Toluene | 399 | 426 | 0.80 | - |
| TAT | Toluene | 404 | 433 | 0.95 | - |
Experimental Protocols
Accurate determination of photophysical parameters is essential for reliable comparison. The following sections detail the standard methodologies for measuring fluorescence quantum yield and lifetime.
Protocol 1: Fluorescence Quantum Yield Determination (Comparative Method)
The comparative (or relative) method is the most common technique for measuring fluorescence quantum yield (Φ_F).[16] It involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[16]
A. Materials and Instrumentation
-
Test Compound: this compound or anthracene derivative of interest.
-
Standard Compound: A fluorophore with a known and stable quantum yield (e.g., Anthracene, Quinine Sulfate).[14]
-
Solvent: Spectroscopic grade, ensuring both sample and standard are soluble. The same solvent should be used for both to keep the refractive index constant.[16]
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: Equipped with a detector corrected for wavelength-dependent sensitivity.
B. Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.[16]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Note the absorbance at the selected excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer, identical for both the sample and standard.
-
Record the fluorescence emission spectrum for each solution. Ensure experimental settings (e.g., slit widths) are identical for all measurements.[17]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both plots (Grad_X for the test sample, Grad_ST for the standard).
-
C. Calculation The quantum yield of the test sample (Φ_X) is calculated using the following equation:[16]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term cancels out to 1.
Protocol 2: Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique used to measure fluorescence lifetimes from picoseconds to microseconds by recording the arrival time of individual photons relative to a pulsed excitation source.[18][19]
A. Materials and Instrumentation
-
Fluorescent Sample: Solution of the this compound or anthracene derivative.
-
Pulsed Light Source: A laser or LED with a high repetition rate (kHz to MHz) and a pulse width significantly shorter than the expected fluorescence lifetime.[18]
-
High-Speed Detector: Typically a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: Includes a time-to-amplitude converter (TAC) or a time-to-digital converter (TDC) to measure the time delay between the excitation pulse and photon detection.[18]
B. Procedure
-
Sample Preparation: Prepare a dilute solution of the sample to avoid aggregation and inner filter effects.
-
Instrument Setup:
-
The pulsed light source excites the sample.
-
The emitted fluorescence is collected and directed to the high-speed detector.
-
The TCSPC electronics are synchronized with the excitation pulse.
-
-
Data Acquisition:
-
The instrument repeatedly pulses the sample. For each cycle, the electronics measure the time between the laser pulse (start signal) and the detection of the first emitted photon (stop signal).
-
A histogram of these time delays is constructed over millions of cycles. This histogram represents the probability of detecting a photon at a time t after excitation, which is proportional to the fluorescence intensity decay.[18]
-
-
Data Analysis:
-
The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).
-
The quality of the fit is assessed using statistical parameters like chi-squared (χ²).
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. PhotochemCAD | Acridone [photochemcad.com]
- 9. www2.scut.edu.cn [www2.scut.edu.cn]
- 10. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]
- 12. omlc.org [omlc.org]
- 13. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 18. horiba.com [horiba.com]
- 19. researchgate.net [researchgate.net]
Acridinone Derivatives: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. Acridinone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic profiles of selected this compound derivatives in cancerous versus normal, non-cancerous cells, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various this compound derivatives against a panel of human cancer cell lines and normal human cell lines.
Table 1: Cytotoxicity (IC50, µM) of Tetrahydroacridine Derivatives
| Compound | A549 (Lung Carcinoma) | HT-29 (Colorectal Adenocarcinoma) | EA.hy926 (Normal Human Umbilical Vein) | Selectivity Index (SI) vs. EA.hy926 |
| Derivative 1i | 14.87[1][2] | 5.90[1][2] | ~50[3] | ~3.36 (for A549), ~8.47 (for HT-29) |
| Derivative 1c | - | - | - | - |
| Etoposide | >59.12[1] | - | - | - |
| 5-Fluorouracil | - | >17.32[1] | - | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Cytotoxicity (IC50, µg/mL) of Acridone (B373769) Alkaloids from Swinglea glutinosa
| Compound | COR-L23 (Lung Carcinoma) | MCF7 (Breast Adenocarcinoma) | C32 (Melanoma) | MRC-5 (Normal Human Fetal Lung) | Selectivity Index (SI) vs. MRC-5 |
| Glycocitrine-IV | >100 | >100 | >100 | >100 | - |
| Citrusinine-I | >100 | >100 | >100 | >100 | - |
| 5-Hydroxyacronycine | 28.1 | 35.4 | 41.2 | >100 | >3.56 (for COR-L23), >2.82 (for MCF7), >2.43 (for C32) |
Note: The acridone alkaloids tested in this study generally exhibited weak cytotoxicity.[4]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of experimental findings. The following are protocols for the key assays used to assess the cytotoxicity of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis in cancer cells. Key signaling pathways implicated include the induction of oxidative stress and the modulation of the ERK pathway.
Oxidative Stress-Mediated Apoptosis
Several this compound derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5][6] This leads to a cascade of events culminating in programmed cell death.
Caption: Oxidative stress-induced apoptotic pathway activated by this compound derivatives.
Inhibition of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and survival. Some this compound derivatives have been found to inhibit this pathway, leading to apoptosis.[7][8][9]
Caption: Inhibition of the ERK signaling pathway by this compound derivatives promotes apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound derivatives.
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
References
- 1. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridone derivative 8a induces oxidative stress-mediated apoptosis in CCRF-CEM leukemia cells: application of metabolomics in mechanistic studies of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Acridinone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Acridinone and its derivatives are heterocyclic compounds utilized in various research and drug development applications. Due to its chemical nature, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on available safety data sheets and chemical waste management guidelines. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is imperative to be thoroughly familiar with its hazard profile and to implement appropriate safety measures. Personal Protective Equipment (PPE) is the primary defense against accidental exposure.
Key Safety Precautions:
-
Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][3]
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If dust may be generated, a NIOSH-approved respirator (such as a type N95) is recommended.[4]
-
-
Hygiene Practices: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
This compound Hazard Profile
The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation.[5][6] | |
| Eye Irritation | Causes serious eye irritation.[5][6] | |
| Respiratory Irritation | May cause respiratory tract irritation.[1][5][6] |
Step-by-Step Disposal Protocol
This compound waste is considered hazardous and must be managed accordingly.[3] Under no circumstances should it be disposed of down the drain or in the regular trash.[7][8]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, etc.), and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.[1][4][7] A polyethylene (B3416737) container is a suitable option.[4][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Segregate aqueous and organic solvent solutions.[4] Do not fill containers beyond 80% capacity to allow for expansion.[4]
-
Sharps: Any contaminated sharps must be placed in a designated, puncture-resistant sharps container.[4]
-
-
Labeling:
-
Storage:
-
Disposal:
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled hazardous waste container.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[7] Collect the absorbent material and place it in a hazardous waste container.[7]
-
Clean the spill area with soap and water.[7] All cleanup materials should be disposed of as hazardous waste.[4][7]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EH&S office for assistance.[4]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended for guidance and is based on publicly available safety data. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the this compound product you are using and compliance with your institution's specific waste disposal policies and all applicable local, state, and federal regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistical Guide for Handling Acridinone
This guide provides critical safety protocols and logistical plans for the handling and disposal of Acridinone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.
Health Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation.[1] Inhalation may lead to respiratory tract irritation, and ingestion can cause irritation of the digestive tract.[2] The complete toxicological properties of this substance have not been fully investigated.[2]
| Hazard | Description | Citations |
| Eye Contact | Causes serious eye irritation, potentially leading to chemical conjunctivitis. | [1][2] |
| Skin Contact | Causes skin irritation. | [1][2] |
| Inhalation | May cause respiratory tract irritation. | [2] |
| Ingestion | Harmful if swallowed; may cause irritation of the digestive tract. | [2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE varies for routine handling versus spill cleanup scenarios.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side shields or chemical splash goggles.[1][3][4] | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][3] | A fully-buttoned lab coat or appropriate protective clothing.[2][3] | Not typically required with adequate ventilation; use a NIOSH/MSHA approved respirator if dust formation is likely or exposure limits are exceeded.[1][2] |
| Spill Cleanup | Chemical splash goggles or a face shield.[3][5] | Chemical-resistant, impervious gloves.[3][5] | Impervious clothing, such as coveralls or a protective suit, to prevent skin exposure.[3][6] | A NIOSH/MSHA approved respirator should be worn, especially for large spills or in poorly ventilated areas.[1][2][7] |
Operational Plan: From Preparation to Disposal
A structured workflow is essential to minimize risks. Facilities should be equipped with an eyewash station and a safety shower.[2][4]
Pre-Handling Preparations
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to control airborne levels, especially when working with the powdered form to minimize dust generation.[2][5]
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of tears and goggles are not cracked.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[2][4]
-
Review SDS: Read the Safety Data Sheet (SDS) for this compound before use.
Handling Procedure
-
Avoid Contact: Minimize physical contact with the chemical. Do not touch your face or eyes with gloved hands.
-
Dust Control: Minimize dust generation and accumulation when handling the solid form.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory or areas where this compound is handled or stored.[4][8]
Post-Handling
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[2][4]
-
Clothing: Remove any contaminated clothing promptly and wash it before reuse.[2][3]
Emergency Procedures
First Aid Measures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Protocol | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2][3][4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs. | [2][3][4] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. | [2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. | [2][4] |
Spill Management Plan
In the event of a spill, follow these steps immediately:
-
Evacuate: For large spills, evacuate all non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[2][5]
-
Contain: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[2][5] Place the collected material into a suitable, sealed container for disposal.[2][4][7]
-
Decontaminate: Clean the affected area and any contaminated surfaces or equipment.[5]
-
PPE: Use proper personal protective equipment as outlined in the table above during the entire cleanup process.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[9]
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a compatible and clearly labeled container.[2][9]
-
Labeling: The container must be affixed with a "Hazardous Waste" (or equivalent) label before any waste is added.[9]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][5][9]
-
Disposal: Dispose of the contents and container through an approved waste disposal plant or a licensed chemical waste management company.[4][10] Always consult and adhere to federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. Acridine - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
